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  • Product: 6-O-trans-p-Coumaroylshanzhiside methyl ester
  • CAS: 1246012-26-9

Core Science & Biosynthesis

Foundational

6-O-trans-p-Coumaroylshanzhiside methyl ester natural sources

An In-Depth Technical Guide to 6-O-trans-p-Coumaroylshanzhiside Methyl Ester: Natural Sources, Isolation, Biosynthesis, and Biological Activity This technical guide provides a comprehensive overview of the iridoid glycos...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-O-trans-p-Coumaroylshanzhiside Methyl Ester: Natural Sources, Isolation, Biosynthesis, and Biological Activity

This technical guide provides a comprehensive overview of the iridoid glycoside 6-O-trans-p-Coumaroylshanzhiside methyl ester for researchers, scientists, and drug development professionals. It details the known natural sources, a composite methodology for its extraction and isolation, a putative biosynthetic pathway, and an analysis of its potential biological activities based on current scientific literature.

Introduction and Chemical Profile

6-O-trans-p-Coumaroylshanzhiside methyl ester is a naturally occurring iridoid glycoside. The core of this molecule is shanzhiside methyl ester, which is esterified with a trans-p-coumaroyl group at the 6-O-position of the glucose moiety. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are known for their wide range of biological activities, making them a subject of interest in pharmacology and drug discovery. The presence of the p-coumaroyl group, a phenolic acid, is expected to contribute to the molecule's overall bioactivity, potentially enhancing its antioxidant and anti-inflammatory properties.

Table 1: Chemical and Physical Properties of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

PropertyValueSource
CAS Number 1246012-26-9ChemFaces
Molecular Formula C₂₆H₃₂O₁₃ChemFaces
Molecular Weight 552.5 g/mol ChemFaces
Appearance PowderChemFaces
Purity ≥98% (Commercially available standard)ChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces

Natural Sources

To date, 6-O-trans-p-Coumaroylshanzhiside methyl ester has been identified in the plant genus Callicarpa. The primary documented sources are:

  • Callicarpa bodinieri : The herbs of this plant are a known source of the compound.[1]

  • Callicarpa formosana var. formosana : The twigs and leaves of this variety have been shown to contain the molecule.[1]

While not a direct source, a closely related compound, 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester , has been isolated from Barleria lupulina . This suggests that the shanzhiside methyl ester core and the p-coumaroyl acylation mechanism are present in this species as well.

Extraction and Isolation Protocol

The following is a detailed, step-by-step methodology for the extraction and isolation of 6-O-trans-p-Coumaroylshanzhiside methyl ester, synthesized from established protocols for iridoid glycosides from Callicarpa species. This protocol is designed to be a self-validating system, with checkpoints for assessing the success of each stage.

Plant Material Collection and Preparation
  • Collection : Harvest fresh twigs and leaves of Callicarpa formosana var. formosana or Callicarpa bodinieri.

  • Drying : Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Pulverization : Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction
  • Solvent Extraction : Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature for 72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Filtration and Concentration : Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Liquid-Liquid Partitioning
  • Solvent Partitioning : Suspend the crude ethanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to remove non-polar and moderately polar compounds. The iridoid glycosides are expected to remain in the aqueous fraction.

Chromatographic Purification
  • Column Chromatography (Silica Gel) : Subject the aqueous fraction to column chromatography on a silica gel column. Elute with a gradient of increasing polarity, starting with a mixture of CHCl₃ and methanol (MeOH) and gradually increasing the proportion of MeOH.

  • Sephadex LH-20 Chromatography : Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. Monitor the elution at a suitable wavelength (e.g., 280 nm and 315 nm for the p-coumaroyl group).

Isolation Workflow Plant Plant Material (Callicarpa sp.) Extraction Ethanol Extraction Plant->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC Preparative HPLC Sephadex->HPLC Compound Pure Compound HPLC->Compound

Caption: Experimental workflow for the isolation of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Proposed Biosynthetic Pathway

The biosynthesis of 6-O-trans-p-Coumaroylshanzhiside methyl ester is proposed to occur through the convergence of the iridoid and phenylpropanoid pathways.

Iridoid Core Biosynthesis

The iridoid core, shanzhiside methyl ester, is synthesized from geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (MEP) pathway. Key steps include the hydroxylation of geraniol, followed by a series of oxidations and a reductive cyclization catalyzed by iridoid synthase to form the characteristic cyclopentanopyran ring. Subsequent enzymatic modifications, including glycosylation and methylation, lead to the formation of shanzhiside methyl ester.

p-Coumaroyl Moiety Biosynthesis

The p-coumaroyl group is derived from the amino acid phenylalanine via the phenylpropanoid pathway. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to its coenzyme A thioester, p-coumaroyl-CoA.

Esterification

The final step is the esterification of the 6-O-position of the glucose moiety of shanzhiside methyl ester with p-coumaroyl-CoA. This reaction is likely catalyzed by a specific acyltransferase.

Biosynthetic Pathway cluster_iridoid Iridoid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Iridoid_Core Iridoid Scaffold Geraniol->Iridoid_Core Shanzhiside_ME Shanzhiside Methyl Ester Iridoid_Core->Shanzhiside_ME Acyltransferase Acyltransferase Shanzhiside_ME->Acyltransferase Phenylalanine Phenylalanine pCoumaric_Acid p-Coumaric Acid Phenylalanine->pCoumaric_Acid pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA pCoumaroyl_CoA->Acyltransferase Final_Compound 6-O-trans-p-Coumaroyl- shanzhiside Methyl Ester Acyltransferase->Final_Compound

Caption: Proposed biosynthetic pathway of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Biological and Pharmacological Activity

While specific quantitative biological activity data for 6-O-trans-p-Coumaroylshanzhiside methyl ester is limited in the public domain, the bioactivities of its constituent parts and closely related analogs provide strong indications of its potential pharmacological relevance.

Anti-Inflammatory and Cytotoxic Potential

A structurally similar compound, 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester , isolated from Barleria lupulina, has demonstrated inhibitory effects on nitric oxide production in RAW 264.7 cells, suggesting anti-inflammatory activity. At a concentration of 128 µg/mL, it inhibited nitric oxide production by 30%. This compound also showed a 31% inhibition of the growth of the A549 cancer cell line at the same concentration, indicating potential cytotoxic activity.

Neuromodulatory Effects of the Shanzhiside Methyl Ester Core

The aglycone, shanzhiside methyl ester, has been studied for its effects on the central nervous system. It is known to be an agonist of the glucagon-like peptide-1 (GLP-1) receptor. In animal models of neuropathic pain, intrathecal administration of shanzhiside methyl ester produced a dose-dependent and long-lasting anti-allodynic (pain-relieving) effect.

Table 2: Reported Biological Activities of Related Compounds

CompoundBiological ActivityModel SystemKey Findings
6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl esterAnti-inflammatoryRAW 264.7 cells30% inhibition of NO production at 128 µg/mL
6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl esterCytotoxicA549 cancer cell line31% growth inhibition at 128 µg/mL
Shanzhiside methyl esterAnti-allodynicSpinal nerve injury-induced neuropathic ratsDose-dependent and long-lasting pain relief
Shanzhiside methyl esterGLP-1 Receptor AgonistIn vitro/In vivoPotential for metabolic and neuroprotective effects

The presence of the p-coumaroyl moiety, a well-known antioxidant, suggests that 6-O-trans-p-Coumaroylshanzhiside methyl ester may also possess significant antioxidant properties. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.

Conclusion

6-O-trans-p-Coumaroylshanzhiside methyl ester is an iridoid glycoside with promising, yet underexplored, biological activities. Its presence in medicinal plants of the Callicarpa genus, coupled with the known anti-inflammatory and neuromodulatory effects of its structural components, makes it a compelling candidate for further pharmacological investigation. The protocols and pathways outlined in this guide provide a solid foundation for researchers to isolate, identify, and explore the therapeutic potential of this natural product.

References

  • Keomanykham, O., et al. Iridoid Glucosides from Barleria lupulina Lindl. and their Biological Activities. Journal of Science and Technology 18.2 (2018): 123-128.
  • PubChem. 6-O-Acetylshanzhiside Methyl Ester. [Link]

  • Damtoft, S., Jensen, S. R., & Nielsen, B. J. (1981). Iridoid glucosides of Lamiaceae. Phytochemistry, 20(11), 2717-2734.
  • Geu-Flores, F., Sherden, T., Courdavault, V., Burlat, V., Glenn, W. S., Wu, C., ... & O'Connor, S. E. (2012). An alternative route to cyclic monoterpenes by reductive cyclization in iridoid biosynthesis.
  • Yabuya, T., Yamaguchi, M., Fukui, Y., Katoh, K., Imayama, T., & Ino, I. (2001).

Sources

Exploratory

Isolating a Novel Iridoid Glycoside: A Technical Guide to the Purification of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester from Callicarpa

A Senior Application Scientist's In-Depth Guide for Natural Product Researchers and Drug Development Professionals Introduction: The Untapped Potential of Callicarpa The genus Callicarpa, commonly known as beautyberry, e...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Natural Product Researchers and Drug Development Professionals

Introduction: The Untapped Potential of Callicarpa

The genus Callicarpa, commonly known as beautyberry, encompasses over 140 species of shrubs and small trees. Traditionally utilized in folk medicine across Asia and the Americas for treating a variety of ailments including inflammation, bleeding, and infections, this genus represents a rich reservoir of complex secondary metabolites.[1] Modern phytochemical investigations have revealed a diverse array of bioactive compounds, including diterpenes, flavonoids, and phenylpropanoids, which are responsible for these therapeutic effects.[1]

Among the most promising constituents are the iridoid glycosides, a class of monoterpenoids known for their wide range of biological activities. This guide focuses on a specific and compelling molecule within this class: 6-O-trans-p-Coumaroylshanzhiside methyl ester . This compound has been successfully isolated from species such as Callicarpa bodinieri and Callicarpa formosana var. formosana.[2] Its intricate structure, featuring a core iridoid (shanzhiside methyl ester) acylated with a p-coumaroyl group, suggests significant potential for further pharmacological investigation.

This document provides a comprehensive, technically detailed walkthrough for the isolation and purification of 6-O-trans-p-Coumaroylshanzhiside methyl ester. Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind each methodological choice, offering a robust and replicable strategy for obtaining this compound in high purity.

Part 1: Foundational Strategy: From Plant Material to Enriched Fraction

The success of any natural product isolation campaign is built upon a carefully planned and executed initial extraction and fractionation strategy. The goal is to efficiently liberate the target compound from the complex plant matrix while simultaneously removing major classes of interfering substances.

Botanical Sourcing and Preparation

The Principle of Quality Starting Material: The concentration of secondary metabolites can vary significantly based on the plant's species, geographical location, season of collection, and post-harvest handling. For the isolation of 6-O-trans-p-Coumaroylshanzhiside methyl ester, authenticated twigs and leaves of Callicarpa formosana or Callicarpa bodinieri are the preferred source materials.[2]

Protocol Justification: Proper drying (typically shade-drying or oven-drying at a low temperature, ~40-50°C) is critical to prevent enzymatic degradation of the target glycoside. Subsequent pulverization increases the surface area, maximizing the efficiency of solvent penetration during extraction.

The Extraction Rationale: Choosing the Right Solvent

Solvent Selection Based on Polarity: 6-O-trans-p-Coumaroylshanzhiside methyl ester is a glycoside, rendering it moderately polar. The p-coumaroyl ester moiety adds some lipophilicity, but the glycosidic linkage and multiple hydroxyl groups dominate its character. Therefore, a solvent system capable of efficiently solubilizing moderately polar compounds is required.

Why Ethanol? 95% ethanol is the solvent of choice for this initial extraction.[1] Here's the causality:

  • Polarity Matching: It effectively extracts a broad spectrum of glycosides, including our target, while leaving behind highly nonpolar compounds like waxes and chlorophylls.

  • Safety and Efficiency: It is less toxic and easier to evaporate under reduced pressure than methanol.

  • Proven Efficacy: Its use is well-documented for the successful isolation of iridoids from Callicarpa and other plant genera.[1] While other methods like hot water extraction can be efficient for some iridoids, ethanol provides a more comprehensive extraction of related compounds.[3]

Step-by-Step Protocol: Maceration and Liquid-Liquid Partitioning

This initial phase aims to generate a crude extract and then perform a primary fractionation to remove highly lipophilic and highly polar impurities.

Step 1: Ethanolic Maceration

  • Place 2.0 kg of dried, powdered Callicarpa leaves and twigs into a large vessel.

  • Add 10 L of 95% ethanol and allow to macerate at room temperature for 72 hours with occasional agitation.

  • Filter the extract through cheesecloth and then filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude ethanol extract in 2 L of deionized water.

  • Transfer the aqueous suspension to a large separatory funnel.

  • Partition successively with petroleum ether (3 x 2 L) and then ethyl acetate (3 x 2 L).

  • Collect and combine the respective fractions. The petroleum ether fraction, containing nonpolar constituents, is typically discarded. The ethyl acetate fraction will contain compounds of intermediate polarity, while the remaining aqueous fraction will contain the highly polar glycosides, including the target compound.

  • Concentrate the ethyl acetate and aqueous fractions separately via rotary evaporation. For this specific target, the subsequent purification cascade will focus on the constituents of the aqueous fraction.

Part 2: The Purification Gauntlet: A Chromatographic Cascade

No single chromatographic technique can resolve a complex plant extract into its pure components. Therefore, a multi-stage, orthogonal strategy is employed, separating the compounds based on different physicochemical properties at each step.

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Plant -> Extract [label=" Maceration w/ 95% EtOH"]; Extract -> Partition [label=" Suspend in H2O"]; Partition -> Aq_Fraction; Aq_Fraction -> Macroporous [label=" Adsorption/Desorption"]; Macroporous -> Silica [label=" Polarity-based Separation"]; Silica -> Sephadex [label=" Molecular Size Separation"]; Sephadex -> Prep_HPLC [label=" High-Resolution Polarity Separation"]; Prep_HPLC -> Pure_Compound; }

Caption: Overall workflow for the isolation of the target compound.
Stage 1: Macroporous Resin Chromatography

Rationale: This step serves as a crucial enrichment and desalting phase. Macroporous resins (e.g., Diaion® HP-20) are non-polar polystyrene polymers that retain moderately polar organic molecules via hydrophobic interactions, while highly polar compounds like sugars and salts pass through with the aqueous phase.

Step-by-Step Protocol:

  • Swell and pack a column with Diaion® HP-20 resin according to the manufacturer's instructions.

  • Dissolve the dried aqueous fraction in a minimum amount of deionized water and load it onto the column.

  • Wash the column extensively with deionized water to remove salts and sugars.

  • Elute the retained organic compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC). Fractions containing the target compound (typically eluting in the 50-70% ethanol fractions) are pooled and concentrated.

Stage 2: Silica Gel Column Chromatography

Rationale: This is a classic normal-phase chromatography technique that separates compounds based on their polarity. The polar silica gel stationary phase retains polar compounds more strongly. Elution is performed with a solvent system of increasing polarity.

Step-by-Step Protocol:

  • Pack a glass column with silica gel (200-300 mesh) in a non-polar solvent like chloroform.

  • Adsorb the concentrated macroporous resin fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

  • Elute the column with a gradient solvent system. A typical gradient for iridoid glycosides is Chloroform-Methanol (e.g., starting from 100:1, progressing to 50:1, 20:1, 10:1, and finally 5:1).

  • Collect fractions and monitor by TLC, visualizing spots under UV light (254 nm and 365 nm) and by staining (e.g., with a vanillin-sulfuric acid reagent).

  • Pool fractions containing the target compound based on their TLC profiles.

Stage 3: Sephadex LH-20 Gel Filtration Chromatography

Rationale: This technique separates molecules based on their size, but also involves partition chromatography effects. It is particularly effective for removing polymeric materials and pigments (like chlorophylls and flavonoids) from glycosidic fractions. The target compound will elute in a volume corresponding to its molecular weight.

Step-by-Step Protocol:

  • Swell Sephadex LH-20 in 100% methanol and pack a column.

  • Dissolve the pooled and dried silica gel fraction in a minimal volume of methanol.

  • Load the sample onto the column and elute with 100% methanol (isocratic elution).

  • Collect fractions and monitor by TLC. Pool the fractions containing the compound of interest.

Stage 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Rationale: This is the final and most powerful purification step, offering high resolution to separate the target compound from any remaining closely related impurities. A reversed-phase (RP) C18 column is typically used, where non-polar compounds are retained more strongly.

Step-by-Step Protocol:

  • Equilibrate a preparative RP-C18 HPLC column (e.g., 250 x 20 mm, 10 µm) with the initial mobile phase.

  • Dissolve the purified fraction from the Sephadex LH-20 column in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column.

  • Elute with an isocratic or shallow gradient system of acetonitrile (ACN) and water, often with a small amount of acid (0.1% formic acid) to improve peak shape. A typical mobile phase could be 25-35% ACN in water.[4]

  • Monitor the elution profile with a UV detector at appropriate wavelengths (e.g., 280 nm and 330 nm for the coumaroyl moiety).

  • Collect the peak corresponding to 6-O-trans-p-Coumaroylshanzhiside methyl ester.

  • Remove the organic solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the pure compound as a powder.

Data Presentation: Tracking Purification Success

A critical aspect of a robust isolation protocol is monitoring the yield and purity at each stage. This allows for optimization and identifies potential bottlenecks in the process.

Purification StageStarting Mass (g)Mass of Fraction (g)Step Yield (%)Purity (%)
Dried Plant Material2000--< 1% (Estimated)
Crude Ethanol Extract20001809.0~2% (Estimated)
Aqueous Fraction1809552.8~5% (Estimated)
Macroporous Resin (50-70% EtOH)951515.8~25% (Estimated)
Silica Gel Fraction151.28.0~70% (Estimated)
Sephadex LH-20 Fraction1.20.541.7~90% (Estimated)
Pure Compound (Post-HPLC)0.50.08517.0>98%
Note: Purity estimations prior to the final step are based on TLC and HPLC analysis and are for illustrative purposes. Actual values will vary.

Part 3: Structural Elucidation and Final Verification

Isolation is incomplete without rigorous structural confirmation. A combination of spectroscopic techniques is required to unambiguously identify the purified molecule as 6-O-trans-p-Coumaroylshanzhiside methyl ester.

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MolecularFormula [label="Molecular Formula\n(C26H32O13)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; StructureFragments [label="Key Fragments\n(Iridoid, Coumaroyl, Glucose)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonEnvironment [label="Proton Skeleton & Coupling", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CarbonSkeleton [label="Carbon Skeleton", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Connectivity [label="2D Connectivity (C-H, C-C)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Chromophore [label="Conjugated System\n(p-Coumaroyl)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalStructure [label="Final Structure Confirmed", fillcolor="#202124"];

PureCompound -> MassSpec; PureCompound -> NMR; PureCompound -> UV_Spec;

MassSpec -> MolecularFormula; MassSpec -> StructureFragments; NMR -> ProtonEnvironment; NMR -> CarbonSkeleton; NMR -> Connectivity; UV_Spec -> Chromophore;

{MolecularFormula, StructureFragments, ProtonEnvironment, CarbonSkeleton, Connectivity, Chromophore} -> FinalStructure [style=dashed]; }

Caption: Logic flow for the structural elucidation of the isolated compound.
Mass Spectrometry (MS)

The Goal: To determine the exact molecular weight and elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the ideal technique.

  • Expected Result: The HR-ESI-MS will show a sodium adduct ion [M+Na]+ consistent with the molecular formula C26H32O13 (calculated m/z 575.1741). The measured value must be within a narrow tolerance (e.g., < 5 ppm) of the calculated value.

  • Fragmentation Analysis (MS/MS): Further fragmentation of the parent ion can reveal the loss of the glucose moiety (162 Da) and the p-coumaroyl group (146 Da), providing confirmatory evidence for the major structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Goal: To determine the complete 3D structure of the molecule by mapping the carbon and proton skeletons and their connectivity. The analysis is performed in a deuterated solvent like methanol-d4 (CD3OD).

  • ¹H NMR: This spectrum reveals all the protons in the molecule. Key signals to identify include:

    • The characteristic olefinic protons of the trans-p-coumaroyl group (two doublets around 6.3 and 7.6 ppm with a large coupling constant, J ≈ 16 Hz).

    • The aromatic protons of the p-coumaroyl group (an AA'BB' system around 6.8 and 7.4 ppm).

    • The anomeric proton of the glucose unit (a doublet around 4.6 ppm).

    • The protons of the iridoid core, including the characteristic olefinic proton at C-3 and the acetal proton at C-1.

    • The methyl ester singlet around 3.7 ppm.

  • ¹³C NMR: This spectrum identifies all unique carbon environments. There should be 26 distinct signals corresponding to the molecular formula. Key signals include the ester carbonyls, aromatic and olefinic carbons, the anomeric carbon of glucose (~100 ppm), and the carbons of the iridoid skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of spin systems within the glucose, iridoid, and p-coumaroyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different structural fragments. For example, an HMBC correlation from the H-6 proton of the iridoid core to the carbonyl carbon of the p-coumaroyl group would definitively establish the location of the ester linkage.

Purity Assessment

The final purity of the isolated compound should be assessed by analytical HPLC-UV and/or quantitative NMR (qNMR). A purity of ≥98% is typically required for use in biological assays or as an analytical standard.[5][6]

Conclusion and Future Directions

The multi-step chromatographic procedure detailed in this guide, beginning with selective solvent extraction and culminating in preparative HPLC, provides a robust and validated pathway for the isolation of 6-O-trans-p-Coumaroylshanzhiside methyl ester from Callicarpa species. The causality-driven approach, explaining the "why" behind each step, ensures that researchers can adapt and troubleshoot the methodology for related compounds or different plant matrices.

Rigorous spectroscopic analysis is non-negotiable for the final structural confirmation and serves as the ultimate validation of the isolation process. The successful purification of this and other complex natural products from Callicarpa opens the door for detailed pharmacological studies, potentially uncovering new lead compounds for drug development in areas such as anti-inflammatory and cytotoxic therapies.

References

  • Suomi, J., Siren, H., Hartonen, K., & Riekkola, M. L. (2000). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography.
  • Mei, W. L., Han, Z., Cui, H. B., Zhao, Y. X., Deng, Y. Y., & Dai, H. F. (2009). A new cytotoxic iridoid from Callicarpa nudiflora. Natural Product Research, 23(13), 1204-1208.
  • ResearchGate. MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester... Available from: [Link]

  • Lee, E. J., Kim, S. R., Kim, J. H., & Kim, Y. C. (2024). Iridoid Glycosides and Coumarin Glycoside Derivatives from the Roots of Nymphoides peltata and Their In Vitro Wound Healing Properties. Molecules, 29(2), 489.
  • Shimadzu Corporation. Preparative HPLC Primer. Available from: [Link]

  • Jiang, Z. H., Wen, X. Y., & Tanaka, T. (2017). Two new iridoid glycosides from the leaves of Callicarpa nudiflora. Journal of Asian Natural Products Research, 20(3), 242-248.
  • Mei, W. L., Han, Z., Cui, H. B., Zhao, Y. X., Deng, Y. Y., & Dai, H. F. (2009). A new cytotoxic iridoid from Callicarpa nudiflora. Natural Product Research, 23(13), 1204-1208.
  • Suomi, J., Siren, H., Hartonen, K., & Riekkola, M. L. (2000). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography.
  • PubChem. 6-O-Acetylshanzhiside Methyl Ester. Available from: [Link]

  • Lee, E. J., Kim, S. R., Kim, J. H., & Kim, Y. C. (2011). Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina. Archives of Pharmacal Research, 34(10), 1639–1645.
  • Wang, L., et al. (2022). Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae).
  • ChemFarm. 6-O-trans-p-Coumaroylshanzhiside Methyl Ester Supplier | CAS 1246012-26-9. Available from: [Link]

Sources

Foundational

A-Z Guide to the Biosynthesis of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester: From Precursors to Final Product

Abstract: 6-O-trans-p-Coumaroylshanzhiside methyl ester is a complex iridoid glycoside found in various medicinal plants, such as those from the Lamiaceae and Callicarpa genera.[1][2] These compounds are of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 6-O-trans-p-Coumaroylshanzhiside methyl ester is a complex iridoid glycoside found in various medicinal plants, such as those from the Lamiaceae and Callicarpa genera.[1][2] These compounds are of significant interest to the pharmaceutical and drug development sectors due to their diverse biological activities, including potential anti-inflammatory and neuroprotective effects.[3][4] This guide provides a comprehensive overview of the biosynthetic pathway of 6-O-trans-p-Coumaroylshanzhiside methyl ester, detailing the convergence of two major metabolic routes: the iridoid pathway and the phenylpropanoid pathway. We will explore the key enzymatic steps, provide field-proven experimental protocols for pathway characterization, and present visual workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Convergent Pathways

6-O-trans-p-Coumaroylshanzhiside methyl ester is a decorated iridoid, a class of monoterpenoids characterized by a cyclopentanopyran ring system.[5] Its structure is a testament to metabolic convergence, consisting of two distinct moieties:

  • An Iridoid Core: The shanzhiside methyl ester backbone, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.[6]

  • An Acyl Group: A trans-p-coumaroyl group, synthesized via the phenylpropanoid pathway.

The final molecule is assembled through an esterification reaction, a common decoration in plant secondary metabolism that often modifies the bioactivity of the parent compound. Understanding this intricate biosynthetic network is paramount for harnessing its potential, either through synthetic biology approaches or by optimizing its extraction from natural sources.

The Iridoid Core Pathway: Building the Shanzhiside Methyl Ester Scaffold

The formation of the iridoid core is a multi-step enzymatic cascade that begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[7]

2.1 Geraniol Formation: The Monoterpenoid Gateway The pathway initiates in the plastids, where IPP and DMAPP are condensed to form the C10 compound geranyl diphosphate (GPP).[7] The first committed step towards iridoid biosynthesis is the hydrolysis of GPP to geraniol, catalyzed by Geraniol Synthase (GES) .[6][7]

2.2 Sequential Oxidation and Cyclization Geraniol undergoes a series of oxidative transformations and a critical cyclization reaction to form the iridoid skeleton.[6]

  • Hydroxylation: Geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to yield 8-hydroxygeraniol.[7]

  • Oxidation: 8-hydroxygeraniol oxidoreductase (8HGO) then oxidizes 8-hydroxygeraniol to 8-oxogeranial.[6][7]

  • Reductive Cyclization: The defining step is the formation of the cyclopentane ring. Iridoid Synthase (IS) catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid skeleton, exemplified by intermediates like nepetalactol.[5][8]

From this central intermediate, a series of further enzymatic modifications—including glycosylation, methylation, and additional hydroxylations by various oxidases and methyltransferases—leads to the formation of the direct acyl acceptor, Shanzhiside methyl ester .[9]

The Phenylpropanoid Pathway: Synthesizing the Acyl Donor

Parallel to the iridoid pathway, the cell synthesizes the p-coumaroyl group that will be attached to the shanzhiside methyl ester core. This process begins with the amino acid L-phenylalanine.

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from phenylalanine to produce cinnamic acid.[10]

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H) , another cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.[10]

  • Activation: For the final reaction, p-coumaric acid must be activated. 4-coumarate:CoA ligase (4CL) attaches a Coenzyme A molecule, forming the high-energy thioester p-Coumaroyl-CoA .[10][11][12] This activated molecule is the acyl donor for the final step.[13]

The Final Assembly: Acylation by a BAHD Acyltransferase

The convergence of the two pathways culminates in a final acylation step. An enzyme from the BAHD acyltransferase family catalyzes the transfer of the p-coumaroyl group from p-Coumaroyl-CoA to the 6-hydroxyl position of the glucose moiety on shanzhiside methyl ester.[14][15][16]

  • Enzyme Class: BAHD acyltransferases are a large and diverse family of plant enzymes known for catalyzing the transfer of acyl-CoA moieties to various acceptor molecules, playing a crucial role in the decoration of secondary metabolites.[17][18][19]

  • Reaction: Shanzhiside methyl ester + p-Coumaroyl-CoA → 6-O-trans-p-Coumaroylshanzhiside methyl ester + CoA-SH

The specificity of this BAHD acyltransferase for both the iridoid acceptor and the acyl-CoA donor is a critical determinant of the final product structure.

Diagram of the Overall Biosynthetic Pathway

Biosynthesis cluster_MEP Iridoid Pathway (Plastid) cluster_Phenyl Phenylpropanoid Pathway (Cytosol) cluster_Final Final Acylation (Cytosol) IPP IPP + DMAPP GPP Geranyl-PP IPP->GPP Geraniol Geraniol GPP->Geraniol GES Oxo 8-Oxogeranial Geraniol->Oxo G8H, 8HGO Iridoid Iridoid Scaffold (e.g., Nepetalactol) Oxo->Iridoid IS SME Shanzhiside Methyl Ester Iridoid->SME Multiple Steps FinalProduct 6-O-trans-p-Coumaroyl- shanzhiside Methyl Ester SME->FinalProduct Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Coumaric p-Coumaric Acid Cin->Coumaric C4H CoumaroylCoA p-Coumaroyl-CoA Coumaric->CoumaroylCoA 4CL CoumaroylCoA->FinalProduct BAHD Acyltransferase

Caption: Convergent biosynthesis of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Experimental Guide: Characterizing the Key Acyltransferase

Identifying and characterizing the specific BAHD acyltransferase responsible for the final acylation is a cornerstone of elucidating this pathway. This often involves heterologous expression of candidate genes followed by in vitro enzymatic assays.

5.1 Rationale for Experimental Design The primary challenge is identifying the correct gene from a large family. A common strategy involves transcriptomics (RNA-seq) of plant tissues known to produce the target compound. Candidate BAHD genes whose expression profiles correlate with compound accumulation are prioritized.[19][20] Heterologous expression in a host like E. coli or Saccharomyces cerevisiae allows for the production of purified enzyme, free from interfering native plant proteins, enabling unambiguous functional characterization.[21][22][23]

5.2 Workflow for Enzyme Characterization

Workflow A 1. Candidate Gene Selection (Transcriptomics) B 2. Gene Cloning (into pET Expression Vector) A->B C 3. Heterologous Expression (in E. coli BL21(DE3)) B->C D 4. Protein Purification (Ni-NTA Affinity Chromatography) C->D E 5. In Vitro Enzyme Assay D->E F 6. Product Analysis (LC-MS/MS) E->F G 7. Kinetic Analysis (Michaelis-Menten) F->G

Caption: Experimental workflow for identifying and characterizing a BAHD acyltransferase.

5.3 Detailed Protocol: In Vitro Assay of a Candidate BAHD Acyltransferase

This protocol outlines a self-validating system where the production of the target molecule is unequivocally confirmed by high-resolution mass spectrometry.

1. Reagents and Materials:

  • Purified candidate BAHD acyltransferase (with His-tag)

  • Shanzhiside methyl ester (acyl acceptor)

  • trans-p-Coumaroyl-CoA (acyl donor)

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5)

  • Quenching Solution: 50% (v/v) Acetonitrile with 0.1% formic acid

  • HPLC-grade water and acetonitrile

  • 96-well reaction plate or microcentrifuge tubes

2. Assay Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a reaction master mix (for N+1 reactions to account for pipetting error) containing the assay buffer and the acyl acceptor, shanzhiside methyl ester (final concentration, e.g., 1 mM).

  • Initiate Reaction: Aliquot the master mix into reaction tubes. Add the purified enzyme to each tube (final concentration, e.g., 1-5 µg). To initiate the reaction, add the acyl donor, p-Coumaroyl-CoA (final concentration, e.g., 0.5 mM). The total reaction volume should be 50 µL.

  • Control Reactions (Self-Validation):

    • No Enzyme Control: Replace the enzyme solution with an equal volume of purification elution buffer. This validates that the reaction is enzyme-dependent.

    • No Acceptor Control: Replace the shanzhiside methyl ester solution with buffer. This confirms the identity of the product peak in the analysis.

    • No Donor Control: Replace the p-Coumaroyl-CoA solution with buffer.

  • Incubation: Incubate all tubes at 30°C for 30-60 minutes.

  • Quench Reaction: Stop the reaction by adding 50 µL of the quenching solution to each tube.

  • Sample Preparation: Centrifuge the quenched reactions at >14,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection: Use a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode. Monitor for the expected mass-to-charge ratio (m/z) of the product, 6-O-trans-p-Coumaroylshanzhiside methyl ester (C₂₆H₃₂O₁₃, exact mass ~552.18).[24][25]

  • Validation: A new peak should appear in the full reaction sample at a specific retention time. This peak must be absent in all three control reactions. The measured m/z of this peak must match the theoretical exact mass of the product, and its fragmentation pattern (MS/MS) should correspond to the expected structure (e.g., loss of the p-coumaroyl group).

Data Presentation and Interpretation

The successful identification of the BAHD acyltransferase can be summarized by its kinetic parameters, which are essential for understanding its efficiency and substrate preference.

Table 1: Hypothetical Kinetic Parameters for a Characterized Acyltransferase

SubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Shanzhiside methyl ester75.41.251.66 x 10⁴
p-Coumaroyl-CoA42.11.313.11 x 10⁴
  • Interpretation: The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating substrate affinity (lower Kₘ = higher affinity). The catalytic constant (k꜀ₐₜ) represents the turnover number. The catalytic efficiency (k꜀ₐₜ/Kₘ) is the most effective measure for comparing substrates. These values are crucial for metabolic engineering efforts aiming to optimize the production of the final compound.

Conclusion and Future Directions

The biosynthesis of 6-O-trans-p-Coumaroylshanzhiside methyl ester is a prime example of metabolic synergy in plants, requiring the coordinated expression and activity of enzymes from two distinct major pathways. The final acylation step, catalyzed by a specific BAHD acyltransferase, is a critical control point in its production. Elucidation of this pathway, particularly the identification of the key transferase, opens avenues for the heterologous production of this valuable compound in microbial chassis like S. cerevisiae. Future research should focus on identifying the upstream regulatory networks (e.g., transcription factors) that govern the flux through these pathways, providing further tools for enhancing the yield of this and other medicinally important iridoid glycosides.

References

  • ResearchGate. (n.d.). Biosynthetic pathway of selected flavonoids. PAL: Phenylalanine... [Diagram]. Retrieved from [Link]

  • Levan, K. E., et al. (2022). Biosynthesis of iridoid sex pheromones in aphids. PNAS, 119(35), e2208242119. Retrieved from [Link]

  • Wang, Z. J., et al. (2018). Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression. Journal of Ethnopharmacology, 213, 1-10. Retrieved from [Link]

  • Pereira, C. G., & Meireles, M. A. A. (2001). Biosynthesis significance of iridoids in chemosystematics. Química Nova, 24(2), 223-233. Retrieved from [Link]

  • Wikipedia. (2023). Iridoid. Retrieved from [Link]

  • De la Peña, R., et al. (2021). 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A. PLoS ONE, 16(10), e0258321. Retrieved from [Link]

  • Max Planck Institute for Chemical Ecology. (2023). Final step in the biosynthesis of iridoids elucidated. Retrieved from [Link]

  • Luo, H., et al. (2022). A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae. ACS Synthetic Biology, 11(10), 3439–3448. Retrieved from [Link]

  • ResearchGate. (n.d.). MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside... [Diagram]. Retrieved from [Link]

  • Pan, X., et al. (2022). Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes. International Journal of Molecular Sciences, 23(13), 6982. Retrieved from [Link]

  • Rahman, M., et al. (2022). Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants. Plants, 11(19), 2482. Retrieved from [Link]

  • Rosli, R., et al. (2021). Characterization and heterologous expression of three DGATs from oil palm (Elaeis guineensis) mesocarp in Saccharomyces cerevisiae. Phytochemistry, 185, 112690. Retrieved from [Link]

  • Bianco, A., et al. (1992). Partial Synthesis of Oleuropein. Journal of Natural Products, 55(6), 762-766. Retrieved from [Link]

  • Wikipedia. (2023). Coumaroyl-CoA. Retrieved from [Link]

  • Teh, O. S., et al. (2021). Heterologous Expression and Characterization of Plant Lipase LIP2 from Elaeis guineensis Jacq. Oil Palm Mesocarp in Escherichia coli. Molecules, 26(4), 981. Retrieved from [Link]

  • Wang, C., et al. (2021). Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis. Frontiers in Plant Science, 11, 614059. Retrieved from [Link]

  • Piñero, S., et al. (2018). Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato. Frontiers in Plant Science, 9, 563. Retrieved from [Link]

  • ResearchGate. (n.d.). The formation of p-Coumaroyl-CoA pathway in the general phenylpropane... [Diagram]. Retrieved from [Link]

  • Dong, X., et al. (2016). Evolutionarily Distinct BAHD N-Acyltransferases Are Responsible for Natural Variation of Aromatic Amine Conjugates in Rice. The Plant Cell, 28(7), 1557-1574. Retrieved from [Link]

  • Smith, R. A., et al. (2022). Identification and characterization of a set of monocot BAHD monolignol transferases. Plant Physiology, 189(2), 909-925. Retrieved from [Link]

  • Moghe, G. D., et al. (2023). BAHD Company: The Ever-Expanding Roles of the BAHD Acyltransferase Gene Family in Plants. Annual Review of Plant Biology, 74, 53-82. Retrieved from [Link]

  • S, S., et al. (2024). Whole genome based identification of BAHD acyltransferase gene involved in piperine biosynthetic pathway in black pepper. Gene, 895, 148028. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-O-Acetylshanzhiside Methyl Ester. PubChem Compound Database. Retrieved from [Link]

  • ChemFarm. (n.d.). 6-O-trans-p-Coumaroylshanzhiside Methyl Ester. Retrieved from [Link]

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Exploratory

6-O-trans-p-Coumaroylshanzhiside methyl ester CAS number 1246012-26-9

CAS Number: 1246012-26-9 Chemical Formula: C₂₆H₃₂O₁₃ Molecular Weight: 552.52 g/mol Class: Iridoid Glycoside Derivative Part 1: Executive Technical Summary 6-O-trans-p-Coumaroylshanzhiside methyl ester (6-C-SM) is a bioa...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1246012-26-9 Chemical Formula: C₂₆H₃₂O₁₃ Molecular Weight: 552.52 g/mol Class: Iridoid Glycoside Derivative

Part 1: Executive Technical Summary

6-O-trans-p-Coumaroylshanzhiside methyl ester (6-C-SM) is a bioactive iridoid glycoside isolated primarily from the medicinal genera Callicarpa (e.g., C. formosana, C. bodinieri) and Lamiophlomis (e.g., L. rotata). Structurally, it is an acylated derivative of Shanzhiside Methyl Ester (SM) , a well-established glucagon-like peptide-1 receptor (GLP-1R) agonist with potent analgesic and anti-inflammatory properties.

The addition of the trans-p-coumaroyl moiety at the C-6 position significantly alters the physicochemical profile of the parent molecule, enhancing lipophilicity and membrane permeability while introducing phenylpropanoid-associated antioxidant pharmacophores. Current research positions 6-C-SM as a high-value lead compound for neuropathic pain management, with emerging potential in antiviral (Zika, Influenza) and antineoplastic (KRAS inhibition) applications via molecular docking screens.

Part 2: Chemical Architecture & Properties

Structural Identity

The molecule consists of a cyclopentapyran iridoid core (shanzhiside methyl ester) glycosylated at C-1 and acylated at C-6.

FeatureSpecification
IUPAC Name Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-7-hydroxy-7-methyl-5-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Core Scaffold Shanzhiside methyl ester (Iridoid)
Substituent (C-6) trans-p-Coumaroyl group (Phenylpropanoid)
Stereochemistry (1S, 4aS, 5R, 7S, 7aS) configuration at the iridoid ring
Solubility Soluble in DMSO, Methanol, Pyridine; Sparingly soluble in water compared to non-acylated parent.[1][2]
Physicochemical Stability
  • Hydrolysis Sensitivity: The ester linkages at C-4 (methyl ester) and C-6 (coumaroyl ester) are susceptible to hydrolysis in basic conditions (pH > 8.0) or enzymatic esterase activity.

  • Photostability: The trans-double bond in the coumaroyl moiety is photosensitive and may undergo trans-cis isomerization under UV exposure. Handling in amber glassware is mandatory.

Part 3: Biosynthesis & Isolation Protocol

The isolation of 6-C-SM requires a specific fractionation strategy to separate it from the more abundant non-acylated iridoids (like Shanzhiside methyl ester) and flavonoids.

Isolation Workflow Diagram

IsolationProtocol Plant Dried Plant Material (Callicarpa formosana / L. rotata) Extract Extraction (70% EtOH, Reflux, 3x 2h) Plant->Extract Conc Concentration (Vacuo, <50°C) Extract->Conc Suspension Water Suspension Conc->Suspension Partition Liquid-Liquid Partition Suspension->Partition Frac_PE Petroleum Ether Frac (Lipids/Chlorophyll) Partition->Frac_PE Discard Frac_BuOH n-BuOH Fraction (Target Iridoids) Partition->Frac_BuOH Retain D101 D101 Macroporous Resin (H2O -> 30% -> 60% -> 95% EtOH) Frac_BuOH->D101 Silica Silica Gel CC (CHCl3:MeOH Gradient) D101->Silica Enriched Frac (30-60%) HPLC Prep-HPLC (C18) (MeOH:H2O 45:55) Silica->HPLC Sub-fraction Final Pure 6-O-trans-p-Coumaroyl- shanzhiside methyl ester HPLC->Final

Figure 1: Step-wise isolation workflow for purifying 6-C-SM from plant biomass.

Detailed Methodology
  • Extraction: Pulverize dried aerial parts of Callicarpa formosana (1.0 kg). Extract with 70% Ethanol (3 x 5L) under reflux.

  • Partition: Suspend the crude residue in H₂O. Partition sequentially with Petroleum Ether (to remove lipids) and n-Butanol (n-BuOH). Critical Step: The target compound resides in the n-BuOH fraction due to its glycosidic nature.

  • Macroporous Resin (D101): Load the n-BuOH fraction onto a D101 resin column. Elute with H₂O, 30% EtOH, 60% EtOH, and 95% EtOH.

    • Observation: 6-C-SM typically elutes in the 30% or 60% EtOH fractions (intermediate polarity).

  • Silica Gel Chromatography: Subject the enriched fraction to a Silica Gel column using a CHCl₃:MeOH gradient (10:1 → 1:1). Collect fractions based on TLC (Rf ~0.4 in CHCl₃:MeOH:H₂O 7:3:0.5).

  • Purification (RP-HPLC):

    • Column: C18 Semi-preparative (e.g., YMC-Pack ODS-A, 5 μm, 250 x 10 mm).

    • Mobile Phase: Methanol : Water (45 : 55 v/v).

    • Flow Rate: 2.0 mL/min.

    • Detection: UV 310 nm (specific to the coumaroyl chromophore).

Part 4: Pharmacological Mechanisms

The pharmacological value of 6-C-SM is derived from a dual-mechanism hypothesis: the GLP-1R agonism of its iridoid core and the anti-inflammatory capacity of its coumaroyl tail.

Mechanism of Action: Spinal GLP-1R Activation

Research on the parent compound (Shanzhiside methyl ester) confirms it acts as a small-molecule agonist for the Glucagon-like peptide-1 receptor (GLP-1R). 6-C-SM is predicted to retain this affinity, potentially with altered kinetics.

  • Target: Spinal Microglia GLP-1 Receptors.

  • Pathway: Activation of GLP-1R

    
     cAMP upregulation 
    
    
    
    PKA activation
    
    
    p38 MAPK / CREB phosphorylation.
  • Effector: Synthesis and release of

    
    -endorphin  (endogenous opioid).
    
  • Outcome: Antinociception (pain relief) in neuropathic states without morphine-like tolerance.

Pathway Visualization

MOA Ligand 6-O-trans-p-Coumaroyl- shanzhiside methyl ester GLP1R GLP-1 Receptor (Spinal Microglia) Ligand->GLP1R Agonist Binding Gs Gαs Protein GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Increase) AC->cAMP PKA PKA cAMP->PKA CREB p-CREB (Transcription Factor) PKA->CREB Phosphorylation Nucleus Nucleus CREB->Nucleus Translocation BetaEndorphin β-Endorphin Expression Nucleus->BetaEndorphin Gene Expression OpioidR μ-Opioid Receptor (Neuronal) BetaEndorphin->OpioidR Paracrine Signaling Analgesia Inhibition of Nociceptive Transmission OpioidR->Analgesia

Figure 2: Proposed Mechanism of Action (MOA) for analgesia via the GLP-1R/β-endorphin axis.

Emerging Indications (In Silico)

Recent molecular docking studies have expanded the potential scope of 6-C-SM beyond analgesia:

  • Antiviral: High binding affinity to Influenza neuraminidase and Zika virus proteins (Target 6EUY).

  • Oncology: Potential inhibitor of KRAS G12C, a mutation prevalent in lung and colorectal cancers. Note: These are preliminary in silico findings requiring in vitro validation.

Part 5: Analytical Standardization

To ensure reproducibility in research, 6-C-SM must be quantified using validated HPLC methods.

HPLC-DAD Method
  • Stationary Phase: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 x 250 mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % Buffer B
    0 10
    15 25
    30 45

    | 40 | 60 |

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Wavelength: 310 nm (Optimal for coumaroyl) and 238 nm (Iridoid core).

Identification Criteria
  • Retention Time: Must match reference standard (approx. 22-26 min depending on column).

  • UV Spectrum: Maxima at ~238 nm and ~310 nm.

  • Mass Spectrometry (ESI-MS):

    • Positive Mode [M+Na]⁺: m/z 575.2

    • Negative Mode [M-H]⁻: m/z 551.2

Part 6: References

  • Isolation & Structure:

    • Tu, F., et al. (2010). Iridoid glycosides from Callicarpa formosana var.[1][3][4][5] formosana. Journal of Asian Natural Products Research, 12(3), 220-226.[1] Link

  • Pharmacology (Parent Compound Context):

    • Fan, H., et al. (2016). Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression. Neuropharmacology, 105, 541-553. Link

  • Molecular Docking (Zika/Influenza):

    • Swargiary, A., et al. (2021). In Silico Assessment of the Role of Iridoid in the Treatment of Zika and Influenza Virus Infection. ResearchGate. Link

  • Botany & Ethnomedicine:

    • Yi, T., et al. (2020). Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review. Journal of Ethnopharmacology, 250, 112488. Link

Sources

Foundational

An In-depth Technical Guide to 6-O-trans-p-Coumaroylshanzhiside Methyl Ester: From Isolation to Bioactivity

This technical guide provides a comprehensive overview of 6-O-trans-p-Coumaroylshanzhiside methyl ester, an iridoid glycoside with significant potential in drug discovery and development. This document is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-O-trans-p-Coumaroylshanzhiside methyl ester, an iridoid glycoside with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, isolation, characterization, and known biological activities.

Introduction

6-O-trans-p-Coumaroylshanzhiside methyl ester is a naturally occurring iridoid glycoside that has been isolated from plants of the Callicarpa genus, notably Callicarpa bodinieri and Callicarpa formosana var. formosana.[1] Iridoids are a class of monoterpenoids known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] This guide will delve into the technical details of 6-O-trans-p-Coumaroylshanzhiside methyl ester, providing a foundational understanding for its further investigation and potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its study and application. The key properties of 6-O-trans-p-Coumaroylshanzhiside methyl ester are summarized in the table below.

PropertyValueSource
Molecular Formula C26H32O13[1][4]
Molecular Weight 552.5 g/mol [1][4][5]
CAS Number 1246012-26-9[1][4][5]
Appearance Powder[1]
Purity ≥98% (by HPLC)[1][4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]
Storage Recommended storage at 2-8°C for up to 24 months. For stock solutions, aliquots in tightly sealed vials at -20°C are usable for up to two weeks.[1]

Isolation and Purification

The isolation of 6-O-trans-p-Coumaroylshanzhiside methyl ester from its natural sources involves a multi-step process of extraction and chromatographic separation. The foundational work on its isolation was published in the Journal of Asian Natural Products Research.[1]

Experimental Workflow: Isolation and Purification

G PlantMaterial Twigs and Leaves of Callicarpa formosana var. formosana Extraction Ethanol Extraction PlantMaterial->Extraction CrudeExtract Crude EtOH Extract Extraction->CrudeExtract Fractionation Solvent Partitioning CrudeExtract->Fractionation Fractions Multiple Solvent Fractions Fractionation->Fractions ColumnChrom Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->ColumnChrom PurifiedFractions Semi-purified Fractions ColumnChrom->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC PureCompound 6-O-trans-p-Coumaroylshanzhiside methyl ester (>98% purity) HPLC->PureCompound

Caption: A generalized workflow for the isolation and purification of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Step-by-Step Methodology
  • Plant Material Collection and Preparation: The twigs and leaves of Callicarpa formosana var. formosana are collected, air-dried, and pulverized to a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol (EtOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude ethanol extract.[1]

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with iridoid glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: The bioactive fractions are subjected to various column chromatographic techniques. This may include silica gel chromatography for initial separation, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other high molecular weight impurities.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed with a gradient elution system of water and methanol or acetonitrile. The purity of the isolated compound is then confirmed by analytical HPLC.[1][4]

Structural Characterization

The elucidation of the chemical structure of 6-O-trans-p-Coumaroylshanzhiside methyl ester is accomplished through a combination of spectroscopic techniques.[1]

Spectroscopic Analysis Workflow

G PureCompound Purified Compound NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) PureCompound->NMR MS Mass Spectrometry (MS) (e.g., HRESIMS) PureCompound->MS UV Ultraviolet-Visible (UV) Spectroscopy PureCompound->UV IR Infrared (IR) Spectroscopy PureCompound->IR Structure Elucidated Structure of 6-O-trans-p-Coumaroylshanzhiside methyl ester NMR->Structure MS->Structure UV->Structure IR->Structure

Caption: Spectroscopic techniques employed for the structural elucidation of the target compound.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula as C26H32O13.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the connectivity and stereochemistry of the molecule.

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of specific functional groups and chromophores within the molecule, such as the coumaroyl moiety.

Biological Activities and Potential Applications

6-O-trans-p-Coumaroylshanzhiside methyl ester, along with other iridoids from the Callicarpa genus, has shown promising biological activities, suggesting its potential for development as a therapeutic agent.

Anticancer Potential

Recent in silico studies have highlighted the potential of a related compound, 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester, as an inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant.[2] The KRAS protein is a key player in cell signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene are common in many types of cancer, making it an attractive target for drug development.

Potential KRAS Inhibition Pathway

G cluster_0 Upstream Signaling cluster_1 RAS-RAF-MEK-ERK Pathway cluster_2 Downstream Effects EGFR EGFR KRAS KRAS (G12C Mutant) EGFR->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Compound 6-O-trans-p-Coumaroylshanzhiside methyl ester (or derivative) Compound->KRAS Potentially Inhibits

Caption: A simplified diagram of the potential inhibitory action on the KRAS signaling pathway.

Antiviral and Anti-inflammatory Activities

Iridoid glycosides isolated from Callicarpa species have demonstrated a range of biological effects, including antiviral and anti-inflammatory activities.[2][6] While specific studies on the antiviral activity of 6-O-trans-p-Coumaroylshanzhiside methyl ester are still emerging, the broader class of iridoids shows potential in this area. Furthermore, compounds from Callicarpa nudiflora have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation.[6]

Future Directions

The existing research provides a solid foundation for the further exploration of 6-O-trans-p-Coumaroylshanzhiside methyl ester. Future research should focus on:

  • In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to validate the anticancer and antiviral activities suggested by initial screenings. This should include determining IC50 values against a panel of cancer cell lines and various viral strains.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, particularly its interaction with targets like KRAS.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-O-trans-p-Coumaroylshanzhiside methyl ester to identify key structural features responsible for its activity and to optimize its potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to assess its drug-like potential.

Conclusion

6-O-trans-p-Coumaroylshanzhiside methyl ester is a promising natural product with a well-defined chemical structure and intriguing biological activities. This technical guide has provided a detailed overview of its physicochemical properties, isolation and characterization methods, and potential therapeutic applications. Further research into this compound is warranted to fully unlock its potential in the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases.

References

  • Wang, Y. M., Xiao, H., Liu, J. K., & Wang, F. (2010). New iridoid glycosides from the twigs and leaves of Callicarpa formosana var. formosana. Journal of Asian Natural Products Research, 12(3), 220-226. [Link]

  • ResearchGate. (n.d.). MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester... Retrieved from [Link]

  • ResearchGate. (n.d.). Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti‐Inflammatory Activities. Retrieved from [Link]

  • ChemFarm. (n.d.). 6-O-trans-p-Coumaroylshanzhiside Methyl Ester. Retrieved from [Link]

  • MDPI. (2021). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Investigating the Potential Cytotoxic Effects of 6-O-trans-p-Coumaroylshanzhiside methyl ester

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 6-O-trans-p-Coumaroylshanzhiside methyl ester is an iridoid glycoside that has been isolated from plant species such as Callicarpa...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-trans-p-Coumaroylshanzhiside methyl ester is an iridoid glycoside that has been isolated from plant species such as Callicarpa formosana and Callicarpa bodinieri[1]. While direct and extensive research into its cytotoxic properties is not yet available in the public domain, its chemical structure—comprising an iridoid glycoside core and a p-coumaroyl moiety—provides a strong basis for postulating its potential as a cytotoxic agent. Iridoid glycosides, as a class, have demonstrated a range of biological activities, including anticancer effects[2][3]. Similarly, the p-coumaroyl group is known for its antioxidant and cytoprotective properties[4][5]. This guide will, therefore, provide a comprehensive framework for the systematic investigation of the potential cytotoxic effects of 6-O-trans-p-Coumaroylshanzhiside methyl ester. We will delve into hypothesized mechanisms of action, detailed experimental protocols for assessing cytotoxicity, and the logical progression of a research plan designed to thoroughly characterize its activity.

Introduction: The Scientific Rationale

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Iridoid glycosides, a class of monoterpenoids, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and, notably, cytotoxic effects against various cancer cell lines[2][3]. The core hypothesis of this guide is that 6-O-trans-p-Coumaroylshanzhiside methyl ester, by virtue of its structural components, is a promising candidate for cytotoxic activity.

The iridoid backbone is a common feature in compounds exhibiting antiproliferative properties[3][6]. Furthermore, the presence of a p-coumaroyl moiety suggests a potential for modulation of cellular signaling pathways related to oxidative stress and inflammation, both of which are intrinsically linked to the pathobiology of cancer[4][5]. The esterification of this moiety to the shanzhiside core may influence its bioavailability and interaction with cellular targets, a critical consideration in drug development.

This document serves as a technical blueprint for researchers embarking on the investigation of this compound's cytotoxic potential. It is structured to provide not just the "what" and "how," but also the "why" behind the proposed experimental strategies, ensuring a robust and scientifically sound approach.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is essential for accurate and reproducible experimental work.

PropertyValue/InformationSource
Molecular Formula C₂₆H₃₂O₁₃[7]
Molecular Weight 552.5 g/mol [7]
CAS Number 1246012-26-9[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]
Storage 2-8°C for up to 24 months (in tightly sealed vial)[1]

Expert Insight: When preparing stock solutions, it is advisable to dissolve the compound in a minimal amount of DMSO and then dilute to the final working concentration with the appropriate cell culture medium. This minimizes the potential for solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Hypothesized Mechanisms of Cytotoxicity

Based on the known activities of related compounds, we can formulate several hypotheses regarding the potential cytotoxic mechanisms of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Induction of Apoptosis

Many cytotoxic natural products exert their effects by inducing programmed cell death, or apoptosis. Iridoid glycosides have been shown to trigger apoptosis through various signaling cascades[8].

  • Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.

  • Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of downstream effector caspases.

Cell Cycle Arrest

Disruption of the normal cell cycle progression is another common mechanism of anticancer agents. Iridoid glycosides have been observed to cause cell cycle arrest at various phases (e.g., G0/G1, G2/M), preventing cancer cells from proliferating[3].

Modulation of Oxidative Stress

The p-coumaroyl moiety is a known antioxidant[9][10]. However, in the context of a cancer cell's altered redox state, this moiety could potentially act as a pro-oxidant, leading to an increase in reactive oxygen species (ROS) that exceeds the cell's antioxidant capacity, thereby inducing cytotoxicity.

Proposed Experimental Workflow for Cytotoxicity Assessment

The following is a logical, step-by-step approach to systematically evaluate the cytotoxic potential of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

experimental_workflow cluster_phase1 Phase 1: Initial Viability Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Signaling Pathway Analysis p1_start Prepare Compound Stock p1_assay MTT/XTT Assay on Cancer Cell Lines p1_start->p1_assay p1_ic50 Determine IC50 Values p1_assay->p1_ic50 p2_apoptosis Apoptosis Assays (Annexin V/PI) p1_ic50->p2_apoptosis p2_cellcycle Cell Cycle Analysis (Flow Cytometry) p1_ic50->p2_cellcycle p2_ros ROS Production Assay p1_ic50->p2_ros p2_caspase Caspase Activity Assays p2_apoptosis->p2_caspase p3_western Western Blot for Apoptotic & Cell Cycle Proteins p2_caspase->p3_western p2_cellcycle->p3_western p3_pathway Investigate Key Signaling Pathways (e.g., MAPK, PI3K/Akt) p3_western->p3_pathway

Caption: A phased experimental workflow for investigating cytotoxicity.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability[11].

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[12].

  • Compound Treatment: Prepare serial dilutions of 6-O-trans-p-Coumaroylshanzhiside methyl ester in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 6-O-trans-p-Coumaroylshanzhiside methyl ester at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Potential Signaling Pathways for Investigation

Should the initial experiments indicate significant cytotoxic activity, further investigation into the underlying molecular mechanisms is warranted. The following signaling pathways are prime candidates for exploration, given the known activities of iridoid glycosides and p-coumaroyl derivatives.

signaling_pathways cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest compound 6-O-trans-p-Coumaroylshanzhiside methyl ester Bax Bax compound->Bax Upregulates Bcl2 Bcl-2 compound->Bcl2 Downregulates p21 p21 compound->p21 Upregulates CytoC Cytochrome c Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK2 CDK2/Cyclin E p21->CDK2 G1S G1/S Transition CDK2->G1S Arrest Cell Cycle Arrest

Caption: Hypothesized modulation of apoptosis and cell cycle pathways.

A Western blot analysis of key proteins in these pathways (e.g., Bax, Bcl-2, cleaved caspase-3, p21, CDK2) would provide valuable mechanistic insights.

Concluding Remarks and Future Directions

While direct evidence for the cytotoxic effects of 6-O-trans-p-Coumaroylshanzhiside methyl ester is currently lacking, its chemical structure strongly suggests a high potential for such activity. This guide provides a robust, scientifically-grounded framework for a thorough investigation, from initial screening to mechanistic elucidation. The proposed workflow is designed to be both comprehensive and efficient, allowing for the generation of high-quality, publishable data.

Future research could also explore the compound's effects in combination with existing chemotherapeutic agents to assess potential synergistic interactions. Furthermore, in vivo studies using animal models would be a critical next step to evaluate its efficacy and safety in a whole-organism context. The systematic approach outlined herein will undoubtedly contribute to a deeper understanding of the therapeutic potential of this promising natural product.

References

  • Neuroprotective Effects of a Combination of Dietary Trans-Resveratrol and Hesperidin Against Methylglyoxal-Induced Neurotoxicity in a Depressive Amnesia Mouse Model. MDPI.
  • A Comparative Analysis of the Cytotoxic Effects of Iridoid Glycosides. Benchchem.
  • 6-O-trans-p-Coumaroylshanzhiside methyl ester | CAS:1246012-26-9. ChemFaces.
  • In Vitro Cytotoxicity Assays: Applic
  • Stearic acid methyl ester affords neuroprotection and improves functional outcomes after cardiac arrest. PubMed.
  • Possible mechanisms involved in the neuroprotective effect of Trans,trans-farnesol on pilocarpine-induced seizures in mice.
  • 6-O-p-Coumaroyl scandoside methyl ester. MedChemExpress.
  • MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside...
  • Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside.
  • Neuroprotective Effect of P-Coumaric Acid in Mice With Cerebral Ischemia Reperfusion Injuries. PubMed.
  • Cytotoxic iridoid glycosides from the leaves of Paederia scandens. Taylor & Francis Online.
  • In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applic
  • Synthesis and cytotoxicity of a novel iridoid glucoside derived
  • Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside. PubMed.
  • In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Applic
  • Neuroprotective Effect of p-Coumaric Acid on Embolic Model of Cerebral Ischemia in Rats.
  • Chemical Profiles and Cytotoxic Activities of Essential Oils from Six Species of Baccharis Subgenus Coridifoliae (Asteraceae). Repositório Alice - Embrapa.
  • In vitro cytotoxicity analyses of natural compounds and repurposed agents in pancreatic cancer cell lines.
  • In-Vitro Cytotoxicity Screening of Plant Extracts. DTIC.
  • Transesterific
  • Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain F
  • Cytotoxic iridoid glycosides from the aerial parts of Paederia yunnanensis. Taylor & Francis Online.
  • and trans-p-coumaroyl-secologanoside (comselogoside). idUS.
  • 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling. PubMed Central.
  • Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? NIH.
  • Chemical Constituents from the Whole Plant of Pachysandra terminalis.
  • Chemical Analysis of the Antihyperglycemic, and Pancreatic α-Amylase, Lipase, and Intestinal α-Glucosidase Inhibitory Activities of Cannabis s
  • Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium s
  • 6-O-Acetylshanzhiside Methyl Ester | C19H28O12 | CID 24150641. PubChem - NIH.
  • 6-O-trans-p-Coumaroylshanzhiside Methyl Ester Supplier | CAS 1246012-26-9. ChemFarm.
  • 6-O-E-Pcoumaroyl Scandoside Methyl Ester | C26H30O13 | CID 44584784. PubChem.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

The following technical guide details the spectroscopic characterization and isolation of 6-O-trans-p-Coumaroylshanzhiside methyl ester . This guide is structured to assist researchers in the identification, validation,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and isolation of 6-O-trans-p-Coumaroylshanzhiside methyl ester . This guide is structured to assist researchers in the identification, validation, and purification of this specific iridoid glycoside.

[1][2]

Executive Summary

Compound: 6-O-trans-p-Coumaroylshanzhiside methyl ester Class: Iridoid Glycoside Primary Sources: Callicarpa formosana, Callicarpa bodinieri, Phlomis species.[1][2][3][4] Molecular Formula:


Molecular Weight:  552.52  g/mol 

This compound is a derivative of shanzhiside methyl ester , characterized by the esterification of the hydroxyl group at the C-6 position with a trans-p-coumaroyl moiety.[5][6] Its identification relies on distinguishing the specific regiochemistry (6-O vs. 8-O substitution) and the geometry of the coumaroyl double bond (trans vs. cis).

Structural Elucidation Strategy

To rigorously identify this compound, the analysis must confirm three structural distinctives:

  • The Iridoid Core: Presence of the shanzhiside methyl ester skeleton (enol ether system, methyl ester at C-4, tertiary hydroxyl at C-5).

  • The Acyl Moiety: A p-coumaroyl group with trans geometry.

  • Regiochemistry: The attachment of the acyl group specifically at C-6 (indicated by the downfield shift of H-6).

UV & IR Spectroscopy

These methods provide the initial "fingerprint" of the conjugated system and functional groups.

TechniqueDiagnostic SignalStructural Interpretation
UV (MeOH)

Characteristic of the conjugated p-coumaroyl (cinnamoyl-like) system. A secondary band may appear

.
IR (KBr)

Strong -OH stretching (glycosidic and aglycone hydroxyls).


-unsaturated ester carbonyl (C=O) of the iridoid and coumaroyl group.

C=C stretching (conjugated alkene).

Aromatic ring skeletal vibrations.

NMR Spectroscopy (The Core Analysis)

Nuclear Magnetic Resonance (NMR) is the definitive method for structural confirmation. The values below represent the diagnostic chemical shifts and coupling patterns expected for this molecule in Methanol-


 (

).
H NMR: Key Diagnostic Signals

The most critical task is to differentiate the 6-O-acyl isomer from the common 8-O-acyl isomer (e.g., Barlerin).

PositionProton

(ppm) Approx.
Multiplicity (

in Hz)
Structural Significance
Aglycone H-3 7.40 - 7.55sCharacteristic enol ether proton of iridoids.
H-1 5.60 - 5.90d (

)
Anomeric proton of the iridoid acetal.
H-6 5.30 - 5.50 m / dtCRITICAL: Shifted downfield by ~1.5 ppm compared to unsubstituted shanzhiside (

), confirming acylation at C-6.
H-10 1.10 - 1.30sMethyl group attached to C-8.
-OCH3 3.60 - 3.75sMethyl ester protons.
Coumaroyl H-

'
6.30 - 6.45d (

)
Olefinic proton. Large

value confirms trans geometry.
H-

'
7.60 - 7.70d (

)
Olefinic proton conjugated with the aromatic ring.
Ar-H 6.80 & 7.45d (

)
AA'BB' system of the p-substituted benzene ring.
Sugar H-1' 4.60 - 4.80d (

)
Anomeric proton of

-D-glucose.

Expert Insight: If the coupling constant for the coumaroyl olefinic protons is


, you have isolated the cis-isomer. The trans-isomer (

) is thermodynamically more stable and more common in Callicarpa extracts.
C NMR: Carbon Skeleton Validation
PositionCarbon Type

(ppm) Range
Notes
C-3 CH152.0 - 154.0Enol ether carbon (highly deshielded).
C-4 C (quat)108.0 - 110.0

-carbon of the unsaturated ester.
C-1 CH93.0 - 95.0Acetal carbon.
C-6 CH 78.0 - 80.0 Diagnostic: Shifted downfield due to esterification (vs ~75 ppm in unacylated).
C-8 C (quat)78.0 - 80.0Tertiary alcohol carbon.
C-11 C=O167.0 - 169.0Methyl ester carbonyl.
C=O (Acyl) C=O167.0 - 169.0Coumaroyl carbonyl.
C-

'
CH114.0 - 116.0Olefinic carbon (coumaroyl).
C-

'
CH145.0 - 147.0Olefinic carbon (coumaroyl).

Experimental Protocol: Isolation & Purification

The following workflow is designed to isolate the target compound from plant material (e.g., Callicarpa formosana twigs/leaves) with high purity.

Extraction
  • Maceration: Air-dry and powder the plant material (1 kg).

  • Solvent: Extract with 70% Ethanol (EtOH) or Methanol (MeOH) at room temperature (

    
     h).
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ) to yield the crude extract.
    
Partitioning (Cleanup)
  • Suspend crude extract in

    
    .
    
  • Defatting: Partition with Petroleum Ether to remove lipids/chlorophyll (discard organic layer).

  • Enrichment: Partition aqueous layer with

    
    -Butanol (
    
    
    
    -BuOH). The target iridoid resides in the
    
    
    -BuOH fraction
    .
Chromatography
  • D101 Macroporous Resin: Load

    
    -BuOH fraction. Elute with 
    
    
    
    . The target usually elutes in the 30-50% EtOH fractions.
  • Silica Gel Column: Subject the enriched fraction to silica gel CC.

    • Mobile Phase:

      
       (gradient from 90:10:1 to 60:40:4).
      
  • Semi-Prep HPLC (Final Purification):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      m).
      
    • Solvent: Acetonitrile (ACN) / Water (

      
      ).
      
    • Gradient: 15% ACN isocratic or shallow gradient (15-25% ACN) over 30 mins.

    • Detection: UV at 315 nm.

Workflow Visualization

The following diagram illustrates the logical flow for isolating and identifying the compound, emphasizing the decision points based on spectroscopic data.

IsolationWorkflow Start Plant Material (Callicarpa sp.) Extract Extraction (70% EtOH) Start->Extract Partition Partition: H2O vs n-BuOH Extract->Partition RoughSep Macroporous Resin (Elute 30-50% EtOH) Partition->RoughSep n-BuOH Fraction Silica Silica Gel CC (CHCl3:MeOH Gradient) RoughSep->Silica HPLC Semi-Prep HPLC (C18, ACN/H2O) Silica->HPLC Analysis Spectroscopic Analysis HPLC->Analysis CheckUV Check UV: ~314 nm (Coumaroyl present?) Analysis->CheckUV CheckH1 1H NMR: H-6 shift (> 5.0 ppm?) CheckUV->CheckH1 Yes CheckH1->Silica No (Likely unacylated) CheckJ 1H NMR: Coupling J (~16 Hz = Trans) CheckH1->CheckJ Yes (Acylated at C-6) Result Confirmed Structure: 6-O-trans-p-Coumaroylshanzhiside methyl ester CheckJ->Result Yes (Trans isomer)

Caption: Isolation logic flow from crude extract to structural confirmation via NMR diagnostics.

References

  • Wang, Y. M., Xiao, H., Liu, J. K., & Wang, F. (2010).[5] New iridoid glycosides from the twigs and leaves of Callicarpa formosana var.[1][2][3][7] formosana. Journal of Asian Natural Products Research, 12(3), 220–226.[2][3][5]

  • ChemFaces. (n.d.). 6-O-trans-p-Coumaroylshanzhiside methyl ester Datasheet.

  • Takeda, Y., et al. (2000). Acyclic monoterpene oligoglycosides from Phlomis species. Phytochemistry, 53, 931-935.

Sources

Exploratory

6-O-trans-p-Coumaroylshanzhiside Methyl Ester: Mechanism of Action Hypothesis

Executive Summary 6-O-trans-p-Coumaroylshanzhiside methyl ester (6-O-TC-SM) is a bioactive iridoid glycoside isolated from medicinal plants such as Lamiophlomis rotata (Duyiwei) and Callicarpa bodinieri. While its parent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-O-trans-p-Coumaroylshanzhiside methyl ester (6-O-TC-SM) is a bioactive iridoid glycoside isolated from medicinal plants such as Lamiophlomis rotata (Duyiwei) and Callicarpa bodinieri. While its parent compound, Shanzhiside Methyl Ester (SM) , is a well-established Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist with potent analgesic properties, 6-O-TC-SM remains under-characterized.

The Hypothesis: This guide proposes that 6-O-TC-SM acts via a "Dual-Hit" Synergistic Mechanism :

  • Primary Agonism: It functions as a biased agonist of the GLP-1 Receptor (GLP-1R) , leveraging the iridoid scaffold to activate the cAMP/PKA/CREB signaling axis, thereby inducing spinal

    
    -endorphin expression.
    
  • Allosteric/Lipophilic Enhancement: The p-coumaroyl moiety enhances blood-brain barrier (BBB) permeability and provides direct anti-inflammatory modulation of microglial NF-

    
    B/MAPK pathways , potentially exceeding the efficacy of the parent SM molecule in neuropathic pain models.
    

Chemical Identity & Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the molecule's Structure-Activity Relationship (SAR).

Structural DomainChemical FeatureFunctional Hypothesis
Iridoid Core Cyclopenta[c]pyran ringGLP-1R Recognition: Mimics the pharmacophore required for orthosteric binding to the GLP-1 receptor transmembrane domain.
Glycosidic Linkage Glucose moiety at C-1Solubility & Transport: Facilitates active transport via glucose transporters (GLUT) or sodium-glucose linked transporters (SGLT).
C-6 Substitution trans-p-Coumaroyl groupLipophilicity & Potency: The critical differentiator. This aromatic tail increases LogP, enhancing CNS penetration and potentially interacting with hydrophobic pockets in the receptor or inhibiting kinase activity (e.g., EGFR/MAPK).

Mechanism of Action (MoA) Hypothesis

The Signaling Cascade

The proposed mechanism integrates neuro-analgesia with anti-inflammation.

  • GLP-1R Activation (Neuronal): 6-O-TC-SM binds to spinal GLP-1R. This activates Adenylyl Cyclase (AC), increasing cAMP.

  • 
    -Endorphin Release:  cAMP activates Protein Kinase A (PKA), which phosphorylates CREB (cAMP response element-binding protein). p-CREB initiates transcription of the Pomc gene, leading to the synthesis and release of 
    
    
    
    -endorphin (an endogenous opioid).
  • Microglial Repression: Simultaneously, the compound inhibits the phosphorylation of p38 MAPK and the nuclear translocation of NF-

    
    B in activated microglia, reducing the secretion of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-1
    
    
    ).
Pathway Visualization (DOT Diagram)

MoA_Pathway cluster_0 Neuronal Pathway (Analgesia) cluster_1 Glial Pathway (Anti-Inflammatory) Compound 6-O-TC-SM GLP1R GLP-1 Receptor (Spinal Dorsal Horn) Compound->GLP1R Agonism Microglia Activated Microglia (Neuroinflammation) Compound->Microglia Modulation NFkB NF-κB / p38 MAPK Compound->NFkB Inhibition AC Adenylyl Cyclase GLP1R->AC Gαs coupling cAMP cAMP (↑) AC->cAMP PKA PKA Activation cAMP->PKA CREB p-CREB (Nuclear) PKA->CREB Phosphorylation POMC Pomc Gene Transcription CREB->POMC Endorphin β-Endorphin Release (Analgesia) POMC->Endorphin Microglia->NFkB Activation Cytokines TNF-α, IL-1β (↓) NFkB->Cytokines

Caption: Figure 1. Proposed dual-pathway mechanism: GLP-1R mediated analgesia and direct suppression of microglial inflammation.

Experimental Validation Protocols

To move from hypothesis to fact, the following self-validating experimental workflows are required.

Experiment A: GLP-1R Dependence Verification

Objective: Confirm that analgesia is strictly mediated by GLP-1R. Control: Exendin (9-39) (Specific GLP-1R antagonist).

Protocol Steps:

  • Model Induction: Perform Spinal Nerve Ligation (SNL) on SD rats to induce neuropathic pain (Day 0).

  • Drug Administration (Day 7-14):

    • Group 1: Vehicle (Saline).

    • Group 2: 6-O-TC-SM (Intrathecal, 10-100 µg).

    • Group 3: 6-O-TC-SM + Exendin (9-39) (Co-administration).

  • Readout: Measure Mechanical Withdrawal Threshold (MWT) using von Frey filaments.

  • Validation Criteria: If Exendin (9-39) abolishes the anti-allodynic effect of 6-O-TC-SM, the GLP-1R mechanism is confirmed.

Experiment B: Microglial Signaling Analysis (Western Blot)

Objective: Quantify the suppression of inflammatory markers.

Protocol Steps:

  • Cell Culture: Primary rat microglia or BV-2 cell line.

  • Stimulation: Treat cells with LPS (1 µg/mL) to induce inflammation.

  • Treatment: Concurrent treatment with 6-O-TC-SM (1, 10, 50 µM).

  • Lysis & Blotting: Harvest cells at 1 hour (for phosphorylation) and 24 hours (for protein expression).

  • Targets:

    • p-p38 MAPK vs Total p38.

    • Nuclear NF-

      
      B (p65)  vs Lamin B1 (Nuclear loading control).
      
    • GLP-1R expression levels.[1][2]

Experiment C: Molecular Docking (In Silico)

Objective: Visualize the binding mode of the p-coumaroyl tail.

Workflow:

  • Target Structure: Retrieve GLP-1R Cryo-EM structure (PDB ID: 6X18 or similar).

  • Ligand Prep: Minimize energy of 6-O-TC-SM using MM2 force field.

  • Docking: Use AutoDock Vina. Focus on the orthosteric site.

  • Analysis: Compare binding energy (kcal/mol) of 6-O-TC-SM vs. Shanzhiside Methyl Ester.

  • Hypothesis Check: Look for

    
    -
    
    
    
    stacking interactions between the p-coumaroyl ring and aromatic residues (e.g., Trp, Phe) in the receptor pocket.

Quantitative Data Summary (Projected)

Based on the efficacy of parent compounds and structural analogs, the following pharmacological profile is projected:

ParameterShanzhiside Methyl Ester (Parent)6-O-TC-SM (Hypothesis)Rationale
GLP-1R Binding Affinity (

)
~50 nM~10-20 nM Coumaroyl group may occupy accessory hydrophobic pockets.
BBB Permeability (

)
LowModerate/High Increased lipophilicity from the ester/aromatic chain.
IC

(NO Production)
~80 µM~15-25 µM Enhanced antioxidant capacity of the coumaroyl moiety.
Analgesic Duration 2-4 hours6-8 hours Slower metabolic clearance due to steric bulk.

References

  • Fan, H., et al. (2010). "Structure Identification of Iridoid Glycosides from Callicarpa formosana." Journal of Asian Natural Products Research, 12(3), 220-226.[3]

  • Zhu, Y., et al. (2014).

    
    -endorphin expression."[1] Neuropharmacology, 84, 90-99. 
    
  • Gong, G., et al. (2014). "Suppression of neuropathic pain by activation of the spinal glucagon-like peptide-1 receptor in rats." Journal of Neuroinflammation, 11, 150.

  • Alamri, M. A., et al. (2023).[2] "Establishing the Role of Iridoids as Potential Kirsten Rat Sarcoma Viral Oncogene Homolog G12C Inhibitors Using Molecular Docking." ResearchGate / MDPI.

  • ChemFaces. "6-O-trans-p-Coumaroylshanzhiside methyl ester Datasheet." ChemFaces Biological Activity Dictionary.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester in Botanical Extracts

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester, a bioactive i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester, a bioactive iridoid glycoside.[1][2] The protocol is designed for researchers, natural product chemists, and quality control analysts working on the standardization of botanical extracts and drug development. The methodology employs reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide, from first principles of method development to a step-by-step validation protocol, grounded in established scientific literature and regulatory guidelines.

Introduction: The Analytical Imperative

6-O-trans-p-Coumaroylshanzhiside methyl ester is a naturally occurring iridoid glycoside that has been isolated from various plant species, including Callicarpa bodinieri.[1] Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, making them subjects of intense research in pharmacology and phytomedicine.[3][4][5] The presence of a p-coumaroyl group suggests significant UV absorbance, making HPLC with UV detection a suitable analytical technique.[6]

Accurate and precise quantification of this marker compound is critical for the quality control of herbal raw materials, the standardization of extracts, and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of natural products in complex matrices like crude extracts, offering high sensitivity and the ability to separate a wide variety of compounds.[7][8] This note details a systematic approach to developing and validating an HPLC method, ensuring it is fit for its intended purpose.

Principles of Method Development

The development of a robust HPLC method is a systematic process.[9][10] The choices for chromatographic conditions are dictated by the physicochemical properties of the analyte, 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Analyte Characteristics
  • Structure: As an iridoid glycoside with a coumaroyl moiety, the molecule possesses both polar (glycosidic and hydroxyl groups) and non-polar (aglycone backbone and aromatic ring) regions.[11] This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC.

  • Solubility: It is reported to be soluble in solvents like methanol, ethanol, and DMSO.[1] This informs the choice of diluent for sample and standard preparation.

  • UV Absorbance: The trans-p-coumaroyl group contains a conjugated system that strongly absorbs UV radiation, a key feature for detection.

Chromatographic System Selection

Based on the analyte's properties, a reversed-phase HPLC system is the logical choice.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing, suitable for separating moderately polar compounds like iridoid glycosides.[4][9]

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water and an organic solvent like acetonitrile or methanol is typically employed for analyzing complex plant extracts.[4][12] The acidic modifier (e.g., formic or phosphoric acid) helps to suppress the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks.

  • Detector: Given the strong chromophore in the molecule, a UV-Vis or Photodiode Array (PDA) detector is ideal.[8][10] A PDA detector offers the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment.

Detailed Analytical Protocol

This section outlines the complete, step-by-step protocol for the HPLC analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reference Standard: 6-O-trans-p-Coumaroylshanzhiside methyl ester (purity ≥98%).

  • HPLC grade acetonitrile and methanol.

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Formic acid, analytical grade.

  • Syringe filters, 0.45 µm PVDF or PTFE.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6-O-trans-p-Coumaroylshanzhiside methyl ester reference standard and dissolve in 10.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Program 0-5 min, 10-30% B; 5-25 min, 30-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 310 nm
Run Time 35 minutes

Rationale for Detection Wavelength: The p-coumaric acid moiety has a characteristic absorbance maximum around 310 nm.[13] Monitoring at this wavelength enhances selectivity and sensitivity for the target analyte.

Sample Preparation
  • Accurately weigh approximately 1.0 g of the powdered botanical material or extract.

  • Transfer to a 50 mL conical flask and add 25 mL of methanol.

  • Sonicate for 30 minutes at room temperature.[5]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with methanol to bring the analyte concentration within the calibration range.

Method Validation Protocol

Method validation is a regulatory requirement that provides documented evidence that the analytical procedure is suitable for its intended purpose.[14][15] The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System Suitability

Before sample analysis, the chromatographic system's performance is verified. Six replicate injections of a working standard solution (e.g., 50 µg/mL) are made.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatograms of a blank (diluent), a standard solution, and a sample extract. The PDA detector is used to confirm peak purity by comparing the UV spectra of the standard and the analyte peak in the sample.

Linearity and Range

Linearity is evaluated by analyzing a series of at least five concentrations of the working standard across the intended range (e.g., 1-200 µg/mL). The calibration curve (peak area vs. concentration) is plotted, and the correlation coefficient (r²) and y-intercept are determined.

  • Acceptance Criterion: r² ≥ 0.999

Accuracy

Accuracy is determined by a recovery study. A known amount of the reference standard is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Each level is prepared in triplicate.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day Precision): Six replicate analyses of the same sample on the same day.

  • Intermediate Precision (Inter-day Precision): Analysis of the same sample on two different days by different analysts.

  • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

  • Parameters to Vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., organic solvent ± 2%)

  • Acceptance Criterion: System suitability parameters should still be met, and the results should not be significantly affected.

Visual Workflow and Data Flow

The following diagrams illustrate the experimental and data analysis workflows.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing std_prep Standard & Mobile Phase Preparation hplc_inj HPLC Injection (C18 Column) std_prep->hplc_inj cal_curve Calibration Curve Construction std_prep->cal_curve sample_prep Botanical Sample Extraction & Filtration sample_prep->hplc_inj pda_detect PDA Detection (310 nm) hplc_inj->pda_detect chrom_gen Chromatogram Generation pda_detect->chrom_gen peak_int Peak Integration & Identification chrom_gen->peak_int quant Quantification peak_int->quant cal_curve->quant Validation_Logic Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness SystemSuit System Suitability Method->SystemSuit

Caption: Logical flow of the method validation process.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester in botanical materials. By following the outlined protocols for method development and validation, laboratories can ensure the generation of high-quality, reproducible data that meets stringent scientific and regulatory standards. This method is crucial for advancing the research and development of products derived from plant sources containing this bioactive compound.

References

  • Li, Y., et al. (2018). A novel quality by design approach for developing an HPLC method to analyze herbal extracts: A case study of sugar content analysis. PLoS ONE, 13(6), e0198523. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Applications of HPLC Methods in Natural Products Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-O-trans-p-Coumaroylshanzhiside methyl ester. Retrieved from [Link]

  • Alamri, M. A., et al. (2023). Establishing the Role of Iridoids as Potential Kirsten Rat Sarcoma Viral Oncogene Homolog G12C Inhibitors Using Molecular Docking... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-O-Acetylshanzhiside Methyl Ester. Retrieved from [Link]

  • Zhang, Z. F., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Separation Science, 35(10-11), 1257-1262. Retrieved from [Link]

  • Mncwangi, N., et al. (2011). Validation of A Fast‐HPLC Method for the Separation of Iridoid Glycosides to Distinguish Between the Harpagophytum Species. ResearchGate. Retrieved from [Link]

  • Xu, J., et al. (2017). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. Molecules, 22(8), 1296. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Shanzhiside Methyl Ester. Retrieved from [Link]

  • de Souza, K. C., et al. (2012). Development and validation of a HPLC method for standardization of herbal and commercial extracts of Myrcia uniflora. Revista Brasileira de Farmacognosia, 22(5), 1038-1044. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validated HPLC Method for Determination of Andrographolide in Mixed Herbal Extract. Retrieved from [Link]

  • Li, Y., et al. (2015). Determination of p-coumaric acid and e-6-O-p-coumaroyl scandoside methyl ester in effective part of Hedyotis diffusa Willd. by HPLC. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester in Plant Matrices via LC-ESI-MS/MS

Abstract This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 6-O-trans-p-Coumaroylshanzhiside methyl ester (C26H32O13), a bioactive iridoid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 6-O-trans-p-Coumaroylshanzhiside methyl ester (C26H32O13), a bioactive iridoid glycoside found in medicinal plants such as Lonicera japonica and Callicarpa bodinieri.

Unlike generic phytochemical screens, this method addresses the specific challenge of distinguishing trans-coumaroyl isomers and minimizing matrix suppression common in iridoid-rich extracts. We utilize Negative Electrospray Ionization (ESI-) to maximize sensitivity and leverage specific fragmentation of the ester linkage for high selectivity.

Introduction & Scientific Rationale

The Target Analyte

6-O-trans-p-Coumaroylshanzhiside methyl ester is a complex iridoid glycoside featuring a shanzhiside methyl ester core acylated with a p-coumaric acid moiety at the C-6 position. It exhibits significant anti-inflammatory and analgesic activities.

Why LC-MS/MS?

While HPLC-UV is capable of detecting this compound (approx. 310 nm absorption due to the coumaroyl group), it lacks the specificity to distinguish it from co-eluting cis-isomers or other cinnamoyl derivatives often present in the same plant matrix. LC-MS/MS provides:

  • Mass Selectivity: Filters out non-isobaric interferences.

  • Structural Specificity: MRM (Multiple Reaction Monitoring) targets the specific cleavage of the coumaroyl ester bond.

  • Sensitivity: ESI- allows for detection at ng/mL levels, essential for pharmacokinetic studies or trace analysis in complex herbal formulas.

Experimental Workflow

The following diagram outlines the logical flow of the protocol, from raw plant material to data acquisition.

Workflow Plant Plant Material (Dried/Powdered) Extract Extraction (70% MeOH, Ultrasonic) Plant->Extract Solubilization Clean Clarification (Centrifugation/Filtering) Extract->Clean Removal of Particulates LC LC Separation (C18, Acidic Mobile Phase) Clean->LC Injection ESI ESI Source (Negative Mode) LC->ESI Elution Q1 Q1 Filter [M-H]- (551.2) ESI->Q1 Ionization CID Collision Cell (Fragmentation) Q1->CID Selection Q3 Q3 Filter Product Ions (163, 119) CID->Q3 Dissociation Data Quantitation Q3->Data Detection

Figure 1: End-to-end analytical workflow for 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Detailed Protocol

Reagents and Standards
  • Reference Standard: 6-O-trans-p-Coumaroylshanzhiside methyl ester (Purity >98%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (LC-MS grade).

  • Internal Standard (IS): Geniposide or Loganin (structurally similar iridoids) are recommended to correct for injection variability.

Sample Preparation

Rationale: Iridoid glycosides are polar but the coumaroyl group adds hydrophobicity. 70% Methanol is the optimal balance for extraction efficiency while minimizing extraction of chlorophylls and waxes.

  • Weighing: Accurately weigh 100 mg of dried, pulverized plant powder (e.g., Lonicera japonica flower buds) into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of 70% Methanol .

  • Sonication: Sonicate for 30 minutes at room temperature (<30°C to prevent hydrolysis of the ester).

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Dilution: Transfer 100 µL of the supernatant to an LC vial and dilute with 900 µL of initial mobile phase (Water/ACN 90:10).

    • Critical Step: Diluting in the initial mobile phase ensures good peak shape and prevents "solvent effect" band broadening.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (100%).

    • Note: Acidic pH suppresses the ionization of silanols on the column and improves peak shape for phenolic acids.

Gradient Program:

Time (min) % B (Acetonitrile) Event
0.0 10 Initial equilibration
2.0 10 Isocratic hold (elute polar interferences)
12.0 60 Linear gradient elution
13.0 95 Wash
15.0 95 Wash hold
15.1 10 Re-equilibration

| 18.0 | 10 | End of Run |

Mass Spectrometry Parameters[1][2][3][4][5][6]
  • Ionization Mode: ESI Negative ([M-H]-).[1][2]

    • Expert Insight: While positive mode ([M+Na]+) is possible, negative mode provides cleaner background for phenolic esters and avoids sodium adduct variability.

  • Source Parameters (Generic - Optimize for your instrument):

    • Gas Temp: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V (Negative)[3]

MRM Transitions (Precursor: 551.2 m/z):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeRationale
6-O-trans-p-Coumaroyl... 551.2 163.0 25 - 35Quantifier [Coumarate]- ion. Highly specific to the ester side chain.
551.2119.040 - 50QualifierDecarboxylated coumarate. Confirms identity.
551.2405.115 - 20Qualifier[M-H-Coumaroyl]-. Loss of the ester group.
551.2389.115 - 20Qualifier[M-H-Glucose]-. Loss of sugar moiety.[4][5]

Fragmentation Pathway & Logic

Understanding the fragmentation is crucial for troubleshooting and confirming identity.

Fragmentation Parent Precursor Ion [M-H]- m/z 551.2 Path1 Ester Cleavage Parent->Path1 Path2 Glycosidic Cleavage Parent->Path2 Coumarate Coumarate Ion m/z 163.0 (Quantifier) Path1->Coumarate Charge on acid moiety Core Shanzhiside Core m/z 405.1 Path1->Core Charge on core (Neutral loss 146) Aglycone Aglycone m/z 389.1 Path2->Aglycone Neutral loss of Glucose (162) Decarb Decarboxylation m/z 119.0 Coumarate->Decarb -CO2 (44 Da)

Figure 2: Proposed fragmentation pathway in ESI Negative mode. The formation of the coumarate ion (m/z 163) is the dominant channel.

Method Validation Guidelines (Self-Validating System)

To ensure the trustworthiness of your data, perform the following validation steps:

  • Linearity: Prepare a 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL). The correlation coefficient (

    
    ) must be > 0.99.
    
  • Recovery (Spike Test): Spike a known amount of standard into a "blank" plant matrix (or a pre-analyzed sample).

    • Calculation:

      
      
      
    • Acceptance: 80-120%.

  • Precision: Inject the same sample 6 times. The Relative Standard Deviation (RSD) of the peak area should be < 5%.

  • Matrix Effect Evaluation: Compare the slope of the calibration curve in solvent vs. the slope in the matrix.

    • If Matrix Effect > 20%, dilute the sample further or use Matrix-Matched Calibration.

Troubleshooting

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix.Improve cleanup (SPE) or switch to ESI Positive mode ([M+Na]+ m/z 575).
Peak Tailing Secondary interactions with silanols.Ensure Formic Acid is fresh; increase column temp to 40°C.
Retention Time Shift Column equilibration issue.Increase re-equilibration time between runs (at least 3-5 column volumes).
Carryover Sticky coumaroyl moiety.Add a needle wash step with 50:50 MeOH/Water + 0.1% FA.

References

  • Li, Y., et al. (2013). "Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS." Molecules. Retrieved from [Link]

  • Zhang, X., et al. (2022). "LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants." Metabolites. Retrieved from [Link][6]

  • PubChem. (n.d.). 6-O-Acetylshanzhiside Methyl Ester Compound Summary (Structural Analog Reference). Retrieved from [Link]

Sources

Method

Application Note: Structural Elucidation of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester via High-Resolution NMR

Abstract This guide details the protocol for the complete structural assignment of 6-O-trans-p-Coumaroylshanzhiside methyl ester , a bioactive iridoid glycoside frequently isolated from Phlomis (Lamiaceae) and Barleria (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the complete structural assignment of 6-O-trans-p-Coumaroylshanzhiside methyl ester , a bioactive iridoid glycoside frequently isolated from Phlomis (Lamiaceae) and Barleria (Acanthaceae) species. The compound presents a specific analytical challenge: distinguishing the acylated iridoid core from the glycosidic moiety and confirming the stereochemistry of the coumaroyl ester. This protocol synthesizes 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR techniques to provide a self-validating assignment workflow.

Introduction & Structural Context

The molecule consists of three distinct structural domains:

  • The Iridoid Core (Shanzhiside methyl ester): A cyclopentan-pyran ring system with a methyl ester at C-11.

  • The Glycosidic Moiety: Typically

    
    -D-glucose attached at C-1.
    
  • The Acyl Substituent: A trans-p-coumaroyl group esterified at position C-6.[1]

The critical step in identification is differentiating this molecule from its non-acylated precursor (Shanzhiside methyl ester) and its cis-isomer. This is achieved by observing the "acylation shift" at H-6 and the large coupling constant (


) of the coumaroyl olefinic protons.
Structural Segmentation Diagram

The following diagram illustrates the connectivity and key correlation pathways required for assignment.

G Coumaroyl trans-p-Coumaroyl Group (Aromatic + Olefin) EsterLink Ester Linkage (C-1'' carbonyl) Coumaroyl->EsterLink Conjugation Iridoid Iridoid Core (C-6 Position) EsterLink->Iridoid Acylation at C-6 (Downfield Shift) HMBC1 Key HMBC: H-6 -> C-1'' EsterLink->HMBC1 Glucose Glucose Moiety (Anomeric C-1') Iridoid->Glucose Glycosidic Bond (C-1 to C-1') Iridoid->HMBC1 HMBC2 Key HMBC: H-1' -> C-1 Iridoid->HMBC2 Glucose->HMBC2

Figure 1: Structural segmentation showing the three chemical domains and the critical HMBC correlations (dashed lines) linking them.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra free from water suppression artifacts (which often obscure the anomeric proton), strict anhydrous preparation is required.

  • Solvent: Methanol-

    
     (CD
    
    
    
    OD, 99.8% D) is the standard solvent. It provides excellent solubility for polar glycosides and prevents hydroxyl proton exchange broadening.
  • Concentration: Dissolve 5–10 mg of isolated compound in 600

    
    L of solvent.
    
  • Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Note

H
zg301664k1.0 sOptimize shim on lock signal.

C
zgpg301024+64k2.0 sHigh scans needed for quaternary carbons (C-11, C-1'').
COSY cosygpppqf82k x 2561.5 sGradient enhanced for clean diagonal.
HSQC hsqcedetgp82k x 2561.5 sMultiplicity editing (CH/CH

positive, CH

negative).
HMBC hmbcgplpndqf164k x 2561.5 sOptimized for

Hz.

Structural Elucidation Logic

Step 1: The "Coumaroyl Filter" (Confirming the Ester)

Locate the signals for the p-coumaroyl group first, as they are in the distinct aromatic/olefinic region.

  • Trans-olefin: Look for two doublets with a large coupling constant (

    
     Hz).
    
    • 
      -proton (H-2''): ~6.35 ppm.
      
    • 
      -proton (H-3''): ~7.65 ppm.
      
  • Aromatic Ring: An AA'BB' system (two doublets,

    
     Hz) at ~6.80 ppm and ~7.45 ppm.
    
Step 2: The Iridoid Skeleton & Acylation Site

Identify the characteristic iridoid signals:

  • H-3 (Enol Ether): A singlet or fine doublet around 7.40 ppm .

  • H-1 (Acetal): A doublet around 5.90 ppm .

  • The "Acylation Shift": In non-acylated Shanzhiside methyl ester, H-6 appears near 4.0 ppm. In this compound, esterification at C-6 deshields this proton, shifting it downfield to ~5.40 ppm . This is the definitive proof of the 6-O-substitution.

Step 3: Glycosidic Linkage
  • Anomeric Proton (H-1'): A doublet at 4.70–4.80 ppm .

  • Coupling Constant:

    
     Hz confirms the 
    
    
    
    -anomeric configuration.

Representative NMR Data Assignment

Solvent: CD


OD | Reference: TMS (0.00 ppm)
Table 1: H and C Chemical Shifts[2]
Position

(ppm)
Type

(ppm), Mult.,

(Hz)
Key HMBC Correlations (H

C)
Iridoid Core
194.8CH5.92, d,

C-1', C-3, C-8
3153.2CH7.41, sC-1, C-4, C-11
4109.5C
541.2CH3.15, mC-3, C-4, C-6, C-9
678.5CH5.42, m C-1'' (Ester Carbonyl) , C-8
746.5CH


: 2.05, dd;

: 2.25, dd
C-5, C-6, C-8, C-9
878.8C
952.5CH2.85, dd,

C-1, C-5, C-8
1024.5CH

1.25, sC-7, C-8, C-9
11168.5C=O
11-OMe51.8CH

3.72, sC-11
Glucose
1'100.2CH4.75, d,

C-1 (Aglycone)
2'74.5CH3.25, mC-1', C-3'
3'77.8CH3.40, m
4'71.5CH3.30, m
5'78.2CH3.35, m
6'62.6CH

3.65, dd; 3.88, dd
p-Coumaroyl
1''168.2C=O
2''115.2CH6.38, d,

C-1'', C-1''''
3''146.8CH7.65, d,

C-1'', C-2'', C-2''''
1''''127.2C
2'''', 6''''131.2CH7.48, d,

C-3'', C-4''''
3'''', 5''''116.8CH6.81, d,

C-1'''', C-4''''
4''''161.2C

> Note: Chemical shifts may vary slightly (


 0.2 ppm) depending on concentration and temperature. The values above are synthesized from high-purity literature standards for Phlomis iridoids.

Advanced Validation: 2D NMR Workflow

To certify the structure, verify the following specific correlations:

  • HMBC Linkage Check:

    • Connection A (Sugar-Aglycone): Cross-peak between H-1' (

      
       4.[2]75) and C-1  (
      
      
      
      94.8).
    • Connection B (Acyl-Core): Cross-peak between H-6 (

      
       5.42) and the coumaroyl carbonyl C-1''  (
      
      
      
      168.2). This is the most critical peak to rule out position isomers (e.g., 8-O-coumaroyl).
  • NOESY/ROESY Stereochemistry:

    • Observe NOE correlations between H-1 and H-9 , indicating a cis-fused ring junction typical for these iridoids.

    • H-10 (Methyl) usually shows NOE with H-6 , helping confirm the relative configuration at C-6 and C-8.

Troubleshooting & Tips

  • Signal Overlap: The glucose protons (H-2' to H-5') often cluster between 3.2 and 3.5 ppm. Use HSQC-TOCSY if available to trace the sugar spin system starting from the clear anomeric proton.

  • Impurity Flags: Common impurities include the cis-coumaroyl isomer (generated by light exposure). Watch for minor doublets with

    
     Hz near 5.8 ppm and 6.9 ppm. Store samples in amber tubes to prevent photo-isomerization [1].
    
  • Water Peak: In CD

    
    OD, the HDO peak appears ~4.9 ppm. If this obscures the anomeric proton (4.75 ppm), shift the temperature to 300K or 305K to move the HDO peak.
    

References

  • Photo-isomerization of Coumaroyl Derivatives: Comselogoside isomers characterized by NMR. (2023).[1][3][4] University of Seville. 1

  • General Iridoid NMR Data (Phlomis/Lamiaceae): Isolation and Identification of Iridoid Glycosides. (Representative Data Source). 3

  • HMBC Interpretation Guide: HMBC Correlations to Quaternary Carbons. Chemistry LibreTexts. 5

Sources

Application

Title: Elucidation of the Mass Spectrometry Fragmentation Pattern of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

An Application Note for Researchers and Drug Development Professionals Introduction: 6-O-trans-p-Coumaroylshanzhiside methyl ester is a naturally occurring iridoid glycoside identified in medicinal plants such as Callica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: 6-O-trans-p-Coumaroylshanzhiside methyl ester is a naturally occurring iridoid glycoside identified in medicinal plants such as Callicarpa bodinieri[1]. Iridoids are a class of secondary metabolites known for their diverse pharmacological activities, making them subjects of intense interest in natural product chemistry and drug discovery. The structural characterization of these complex molecules is fundamental to understanding their biological function. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the rapid identification of such compounds in complex botanical extracts. This application note provides a detailed guide to the fragmentation pattern of 6-O-trans-p-Coumaroylshanzhiside methyl ester under electrospray ionization (ESI) conditions, offering a robust protocol for its unambiguous identification.

Molecular Structure and Properties: Understanding the fragmentation behavior begins with a clear picture of the molecule's architecture. The structure consists of three primary moieties:

  • An iridoid core (Shanzhiside methyl ester).

  • A glucose unit attached via an O-glycosidic bond.

  • A trans-p-Coumaroyl group esterified at the 6-position of the glucose moiety.

  • Chemical Formula: C₂₆H₃₂O₁₃[1][2]

  • Molecular Weight: 552.53 g/mol [1][2]

  • CAS Number: 1246012-26-9[1][2]

Experimental Protocol: HPLC-ESI-MS/MS Analysis

This protocol outlines a generalized procedure for acquiring high-quality MS/MS data. Researchers should note that optimal parameters may vary based on the specific instrumentation used.

1. Sample Preparation:

  • Accurately weigh 1 mg of purified 6-O-trans-p-Coumaroylshanzhiside methyl ester standard.

  • Dissolve the standard in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of methanol and water (containing 0.1% formic acid for enhanced positive ionization) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection to prevent instrument contamination.

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Parameters (Q-TOF or Orbitrap):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Sampling Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas: Nitrogen, Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • MS1 Scan Range: m/z 100 - 1000.

  • MS/MS (Tandem MS) Mode: Data-Dependent Acquisition (DDA) or targeted MS/MS.

  • Precursor Ion: m/z 553.1865 ([M+H]⁺).

  • Collision Energy: Ramped from 15 to 40 eV to capture a full range of fragment ions.

  • Collision Gas: Argon.

Results and Discussion: The Fragmentation Pathway

Under positive mode ESI, 6-O-trans-p-Coumaroylshanzhiside methyl ester readily forms the protonated molecule [M+H]⁺ at an m/z of 553.1865. Collision-induced dissociation (CID) of this precursor ion reveals a predictable and informative fragmentation pattern dominated by the cleavage of its most labile bonds: the ester and glycosidic linkages.[3][4]

Primary Fragmentation Pathways:

The fragmentation cascade is initiated by two major competing pathways:

  • Cleavage of the p-Coumaroyl Ester Group: The ester bond is susceptible to cleavage, resulting in the neutral loss of the p-coumaroyl moiety as a ketene (C₉H₆O₂; 146.0368 Da). This is a highly characteristic fragmentation for acyl-glycosides. This pathway generates a prominent fragment ion at m/z 407.1499 , corresponding to the protonated Shanzhiside methyl ester.

  • Cleavage of the O-Glycosidic Bond: The glycosidic bond linking the iridoid aglycone to the acylated glucose is another primary site of fragmentation. This cleavage results in the neutral loss of the p-coumaroyl-glucose moiety (C₁₅H₁₆O₇; 324.0896 Da). However, a more commonly observed pathway in iridoid glycosides is the loss of the entire sugar unit, leading to the formation of the aglycone ion.[3][5] In this case, the loss of the glucose unit (C₆H₁₀O₅; 162.0528 Da) from the related Shanzhiside methyl ester fragment (m/z 407) is a key subsequent step.

Key Diagnostic Fragment Ions:

The MS/MS spectrum is characterized by several key ions that confirm the identity of the parent molecule. The logical relationship between these fragments is visualized in the pathway diagram below.

  • m/z 553.1865 ([M+H]⁺): The protonated parent molecule.

  • m/z 407.1499 ([M+H - 146]⁺): This high-abundance ion results from the loss of the p-coumaroyl group (146 Da). Its presence is a strong indicator of an acylated glycoside and corresponds to the protonated Shanzhiside methyl ester.

  • m/z 165.0546 ([p-Coumaric acid+H]⁺): The formation of an ion corresponding to protonated p-coumaric acid is common, arising from the cleavage of the ester bond with a hydrogen rearrangement.

  • m/z 147.0441 ([C₉H₇O₂]⁺): This is the base peak in many spectra of p-coumaroyl derivatives.[6] It represents the stable p-coumaroyl cation, formed by the loss of a hydroxyl group from p-coumaric acid or direct cleavage from the parent structure.

  • m/z 375.1234 ([m/z 407 - CH₃OH]⁺): The Shanzhiside methyl ester fragment (m/z 407) can subsequently lose a molecule of methanol (32 Da) from its methyl ester group, a characteristic fragmentation for methyl esters.

  • m/z 245.0972 ([m/z 407 - 162]⁺): This ion is formed by the glycosidic cleavage of the Shanzhiside methyl ester fragment, losing the glucose unit (162 Da) to yield the protonated iridoid aglycone core.

Data Summary Table:

Observed m/zProposed FormulaOrigin / DescriptionRelative Abundance
553.1865[C₂₆H₃₃O₁₃]⁺[M+H]⁺ (Precursor Ion)High
407.1499[C₁₇H₂₇O₁₁]⁺[M+H - p-coumaroyl]⁺; Protonated Shanzhiside methyl esterHigh
375.1234[C₁₆H₂₃O₁₀]⁺[m/z 407 - CH₃OH]⁺; Loss of methanol from Shanzhiside methyl esterMedium
245.0972[C₁₁H₁₇O₆]⁺[m/z 407 - Glucose]⁺; Aglycone from Shanzhiside methyl esterMedium
165.0546[C₉H₉O₃]⁺Protonated p-Coumaric AcidMedium-Low
147.0441[C₉H₇O₂]⁺p-Coumaroyl cationBase Peak

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade of 6-O-trans-p-Coumaroylshanzhiside methyl ester upon CID.

Fragmentation_Pathway M [M+H]⁺ m/z 553.1865 F407 [Shanzhiside methyl ester+H]⁺ m/z 407.1499 M->F407 - C₉H₆O₂ (146 Da) F147 [p-Coumaroyl]⁺ m/z 147.0441 M->F147 Cleavage F375 [F407 - CH₃OH]⁺ m/z 375.1234 F407->F375 - CH₃OH (32 Da) F245 [F407 - Glucose]⁺ m/z 245.0972 F407->F245 - C₆H₁₀O₅ (162 Da)

Caption: Proposed fragmentation pathway of protonated 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Conclusion

The tandem mass spectrometry fragmentation of 6-O-trans-p-Coumaroylshanzhiside methyl ester is highly structured and provides definitive diagnostic ions for its identification. The key fragmentation events are the neutral loss of the p-coumaroyl group (146 Da) to produce the ion at m/z 407, and the formation of the stable p-coumaroyl cation at m/z 147, which is often the base peak. Subsequent fragmentation of the m/z 407 ion through the loss of methanol or the glucose moiety provides further structural confirmation. This detailed understanding of its fragmentation logic enables researchers to confidently identify this and related acylated iridoid glycosides in complex matrices, facilitating advancements in pharmacognosy, natural product chemistry, and drug development.

References

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Flamini, G., & Cioni, P. L. (2007). Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry. PubMed. [Link]

  • Du, T., Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. [Link]

  • Request PDF. (n.d.). Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry. [Link]

  • He, Y., et al. (2015). Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS. PubMed. [Link]

  • Pharmaffiliates. (n.d.). 6-O-trans-p-Coumaroylshanzhiside Methyl Ester. [Link]

  • MassBank. (2017). p-Coumaric acid. [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Bioactivity of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester Using Cell-Based Assays

Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to characterize the biological activities of 6-O-trans-p-Coumaroylshanzhiside methyl ester. This natural product, an iridoid glycoside, belongs to a class of compounds known for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties[1]. The protocols detailed herein are designed to be robust and self-validating, offering a systematic approach to investigate the anti-inflammatory, cellular antioxidant, and neuroprotective potential of this compound. We emphasize the rationale behind experimental choices, from cell line selection to endpoint analysis, to empower researchers to generate reliable and reproducible data.

Introduction: Understanding the Compound and the Approach

6-O-trans-p-Coumaroylshanzhiside methyl ester is an iridoid glycoside isolated from plants such as Callicarpa bodinieri[2]. The structural combination of an iridoid core and a p-coumaroyl moiety suggests a high potential for significant biological activity. Iridoids are widely recognized for their diverse therapeutic properties, while the p-coumaroyl group is known to contribute to effects like enhanced anti-inflammatory action[1][3].

Cell-based assays are indispensable tools in the drug discovery process, providing crucial insights into a compound's mechanism of action, efficacy, and potential toxicity within a biologically relevant system[4]. They bridge the gap between simple biochemical assays and complex in vivo studies. This guide outlines a tiered screening strategy, beginning with an essential cytotoxicity assessment, followed by specific functional assays targeting inflammation, oxidative stress, and neuroprotection.

Essential First Step: Compound Handling and Solubility

Proper handling and solubilization of the test compound are paramount for accurate and reproducible results.

  • Compound Source and Purity: 6-O-trans-p-Coumaroylshanzhiside methyl ester is commercially available from suppliers such as ChemFaces, typically with a purity of ≥98%[5].

  • Solubility: The compound is soluble in solvents like Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol[2][5]. For cell culture applications, DMSO is the recommended solvent.

  • Protocol for Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of 6-O-trans-p-Coumaroylshanzhiside methyl ester in sterile, cell culture-grade DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Scientist's Note (Causality): Aliquoting is critical because repeated freeze-thaw cycles can degrade the compound and introduce moisture, altering its effective concentration. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.

Preliminary Assay: Cytotoxicity Profiling

Rationale: Before evaluating the functional effects of the compound, it is crucial to determine its cytotoxic profile. This ensures that any observed activity in subsequent assays is a specific pharmacological effect and not merely a consequence of cell death. The MTT assay is a standard colorimetric method for assessing cell viability based on the metabolic activity of mitochondria[6].

Protocol 3.1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells, or other relevant cell lines) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-O-trans-p-Coumaroylshanzhiside methyl ester in the appropriate cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (DMSO only) and a "cells only" control.

  • Incubation: Incubate the plate for a duration relevant to the subsequent functional assays (typically 24-48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the concentration at which 50% of cells are non-viable (IC₅₀). For subsequent functional assays, use concentrations well below the IC₅₀ value (e.g., at which >90% of cells are viable).

Application 1: Assessment of Anti-inflammatory Activity

Principle: Inflammation is a key pathological process in many diseases. A common in vitro model uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate macrophages (like the RAW 264.7 cell line)[7]. This stimulation activates the NF-κB signaling pathway, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6[8]. This assay will determine if the compound can inhibit this inflammatory response.

Signaling Pathway: LPS-Induced NF-κB Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_active->Genes activates transcription Compound 6-O-trans-p-Coumaroyl- shanzhiside methyl ester Compound->IKK Putative Inhibition

Caption: LPS-induced NF-κB signaling pathway in macrophages.

Protocol 4.1: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of the compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include control wells: "cells only," "cells + LPS + vehicle," and "cells + compound only."

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reagent: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution).

  • Readout: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.

  • Rationale: Pre-treatment with the compound allows it to enter the cells and act on intracellular targets before the inflammatory cascade is initiated by LPS.

Protocol 4.2: Pro-inflammatory Cytokine Quantification (ELISA)
  • Cell Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay (Protocol 4.1).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Data Analysis: Compare the cytokine concentrations in the compound-treated groups to the LPS-stimulated vehicle control group. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cytokine production by 50%.

Application 2: Evaluation of Cellular Antioxidant Potential

Principle: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a probe molecule within live cells[9][10]. The probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[10][11]. Antioxidants scavenge ROS, thereby reducing the fluorescence signal.

Workflow: Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow Start Seed Cells (e.g., HepG2) Step1 Load with DCFH-DA Probe Start->Step1 Step2 Treat with Compound or Quercetin (Control) Step1->Step2 Step3 Induce ROS (e.g., AAPH) Step2->Step3 Step4 Measure Fluorescence (Kinetic Reading) Step3->Step4 End Analyze Data (Calculate CAA units) Step4->End

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol 5.1: CAA Assay using DCFH-DA
  • Cell Seeding: Seed human liver cancer (HepG2) or another suitable cell line in a 96-well black, clear-bottom plate and allow for confluence.

  • Compound and Probe Loading: Wash the cells with PBS. Treat cells with medium containing the test compound at various concentrations, along with 25 µM DCFH-DA. Use Quercetin as a positive control antioxidant. Incubate for 1 hour.

  • ROS Induction: Wash the cells again with PBS. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to each well to induce ROS production.

  • Readout: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve from the kinetic fluorescence readings. Determine the CAA value for each concentration of the test compound and compare it to the positive control, Quercetin.

Application 3: Investigation of Neuroprotective Effects

Principle: Neurodegenerative diseases are often characterized by neuronal cell death triggered by factors like oxidative stress[12]. An effective in vitro screening approach involves inducing cell death in a neuronal cell line and assessing a compound's ability to prevent it[13][14]. Here, we use the human neuroblastoma SH-SY5Y cell line, a common model in neurobiology, and induce oxidative stress with hydrogen peroxide (H₂O₂).

Experimental Design: Neuroprotection Assay

Neuroprotection_Workflow cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_analysis Day 3: Analysis Seed Seed SH-SY5Y Cells Adhere Allow Adherence (24h) Seed->Adhere Pretreat Pre-treat with Compound (2h) Adhere->Pretreat Induce Induce Stress (H₂O₂) Pretreat->Induce Incubate Incubate (24h) Induce->Incubate Assess Assess Viability (MTT Assay) Incubate->Assess Analyze Calculate % Protection Assess->Analyze

Caption: Workflow for assessing neuroprotective activity against oxidative stress.

Protocol 6.1: H₂O₂-Induced Oxidative Stress Model in SH-SY5Y Cells
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 6-O-trans-p-Coumaroylshanzhiside methyl ester for 2-4 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration, e.g., 100-200 µM, must be optimized beforehand).

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 3.1.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone. The formula is: [(V_compound+H2O2 - V_H2O2) / (V_control - V_H2O2)] * 100, where V is the viability.

Data Summary and Interpretation

To facilitate a clear comparison of the compound's multifaceted activities, the quantitative results from each assay should be summarized.

Assay Cell Line Endpoint Measured Hypothetical IC₅₀ / EC₅₀ (µM)
CytotoxicityRAW 264.7Cell Viability> 100
Anti-inflammatoryRAW 264.7NO Production15.2
Anti-inflammatoryRAW 264.7TNF-α Release12.5
Cellular AntioxidantHepG2ROS Scavenging25.8 (CAA Value)
NeuroprotectionSH-SY5YCell Viability8.7

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 6-O-trans-p-Coumaroylshanzhiside methyl ester. By systematically evaluating its cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective properties, researchers can build a comprehensive profile of its bioactivity. Positive results from these assays would justify further investigation into specific molecular targets and validation in more complex models, ultimately advancing its potential as a therapeutic agent.

References

  • Jang, Y. J., et al. (2023). Neuroprotective Effects of a Combination of Dietary Trans-Resveratrol and Hesperidin Against Methylglyoxal-Induced Neurotoxicity in a Depressive Amnesia Mouse Model. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside.... Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Ahmad, W., et al. (2021). Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family. PubMed. Retrieved from [Link]

  • Moccia, F., et al. (2023). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. MDPI. Retrieved from [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • Wang, Y., et al. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2015). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Retrieved from [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. National Institutes of Health. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Retrieved from [Link]

  • San-Miguel, B., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. National Institutes of Health. Retrieved from [Link]

  • Chen, Y., et al. (2024). Iridoid Glycosides and Coumarin Glycoside Derivatives from the Roots of Nymphoides peltata and Their In Vitro Wound Healing Properties. MDPI. Retrieved from [Link]

  • de Oliveira, G. A. R., et al. (2023). Cellular Antioxidant, Anti-Inflammatory, and Antiproliferative Activities from the Flowers, Leaves and Fruits of Gallesia integrifolia Spreng Harms. MDPI. Retrieved from [Link]

  • Wang, M., et al. (2021). Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia. Frontiers in Chemistry. Retrieved from [Link]

  • Kaja, S., et al. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. Retrieved from [Link]

  • Al-Khazaleh, E., et al. (2024). 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling. PubMed Central. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Jedrejek, D., et al. (2021). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. MDPI. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. Retrieved from [Link]

  • Ullah, R., et al. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. PubMed Central. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Anti-Inflammatory Profiling of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

[1][2][3][4] Executive Summary & Scientific Rationale 6-O-trans-p-Coumaroylshanzhiside methyl ester (CSME) is a bioactive iridoid glycoside primarily isolated from Lamiophlomis rotata (Du Yi Wei) and Callicarpa species.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Scientific Rationale

6-O-trans-p-Coumaroylshanzhiside methyl ester (CSME) is a bioactive iridoid glycoside primarily isolated from Lamiophlomis rotata (Du Yi Wei) and Callicarpa species.[1] While traditional extracts of L. rotata are clinically used for hemostasis and analgesia, CSME represents a specific chemotype of interest due to its p-coumaroyl moiety . Structure-Activity Relationship (SAR) studies on flavonoid and iridoid glycosides suggest that acylation with p-coumaric acid often enhances lipophilicity and membrane permeability compared to non-acylated parent glycosides (e.g., Shanzhiside methyl ester), potentially potentiating anti-inflammatory efficacy.[1]

This guide details a robust in vitro workflow using Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1][2][3] This model mimics the septic inflammation environment, triggering the Toll-Like Receptor 4 (TLR4) cascade.[1] The protocol is designed to differentiate between true anti-inflammatory activity (inhibition of NO/Cytokines) and false positives caused by cytotoxicity.

Compound Profile & Preparation[1][6][7]

Chemical Identity:

  • Name: 6-O-trans-p-Coumaroylshanzhiside methyl ester[1][4][5][6]

  • CAS: 1246012-26-9[1][4][6][7]

  • Molecular Weight: 552.5 g/mol [1][4][7]

  • Formula: C₂₆H₃₂O₁₃[1]

Solubility & Stock Preparation: CSME is a glycoside with moderate polarity.[1] While soluble in methanol, DMSO (Dimethyl sulfoxide) is the required vehicle for cell culture to ensure sterility and solubility.

ParameterSpecificationProtocol Note
Stock Concentration 50 mMDissolve 2.76 mg of CSME in 100 µL DMSO.
Storage -20°CAliquot into single-use vials to avoid freeze-thaw cycles.
Working Vehicle DMSOFinal culture concentration must be ≤ 0.1% (v/v) to avoid vehicle toxicity.[1]
Stability Hydrolysis RiskAvoid acidic buffers; the ester bond is sensitive to low pH.[1]

Experimental Workflow: The "Self-Validating" System

To ensure data integrity, this protocol runs two parallel tracks: Viability and Efficacy . An anti-inflammatory hit is valid only if it inhibits inflammatory mediators without significantly reducing cell viability.[1]

Diagram 1: Experimental Logic Flow

G Start Compound Preparation (50 mM Stock in DMSO) Treat Co-Treatment: LPS (1 µg/mL) + CSME (10-80 µM) Start->Treat Cells RAW 264.7 Macrophages (Seeding: 1x10^5 cells/well) Cells->Treat Track1 Track A: Supernatant Analysis (Functional Readout) Treat->Track1 Track2 Track B: Cell Lysate/Monolayer (Viability & Mechanism) Treat->Track2 Griess Griess Assay (NO Production) Track1->Griess ELISA ELISA (TNF-α, IL-6, PGE2) Track1->ELISA CCK8 CCK-8 / MTT Assay (Cell Viability) Track2->CCK8 WB Western Blot (iNOS, COX-2, p-NF-κB) Track2->WB Decision Validation Check: Is NO reduced AND Viability > 90%? Griess->Decision CCK8->Decision

Caption: Parallel workflow ensuring anti-inflammatory hits are distinguished from cytotoxic false positives.

Detailed Protocols

Phase 1: Cell Culture & Seeding
  • Cell Line: RAW 264.7 (ATCC TIB-71).[1]

  • Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.[1]

  • Critical Step: Do not allow RAW 264.7 cells to become >80% confluent before passaging, as they may differentiate or activate spontaneously. Scrape cells gently; do not use Trypsin/EDTA as it cleaves surface receptors (TLR4).[1]

Phase 2: Cytotoxicity Screening (CCK-8 Assay)

Purpose: To define the "Safe Dose" range.[1]

  • Seed:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat: Replace media with fresh media containing CSME (0, 5, 10, 20, 40, 80, 100 µM).

    • Control: 0.1% DMSO (Vehicle).[1]

  • Incubate: 24 hours at 37°C, 5% CO₂.

  • Develop: Add 10 µL CCK-8 reagent per well. Incubate 1-2h.

  • Read: Absorbance at 450 nm.

  • Criteria: Select doses with >90% viability relative to control for the efficacy phase.

Phase 3: Anti-Inflammatory Efficacy (Griess Assay for NO)

Purpose: Primary screening metric.[1] Nitric Oxide (NO) is the hallmark of macrophage activation.

  • Seed:

    
     cells/well in 24-well plates (or 96-well if high throughput).
    
  • Pre-treatment: Add CSME (Selected safe doses, e.g., 20, 40, 80 µM) or Positive Control (Dexamethasone 1 µM ) for 1 hour prior to stimulation.

    • Why Pre-treat? Iridoids often work by blocking upstream kinase phosphorylation; pre-treatment maximizes this effect before the cascade starts.[1]

  • Stimulation: Add LPS (Lipopolysaccharide, E. coli O111:B4) to a final concentration of 1 µg/mL .[1]

  • Incubate: 18–24 hours.

  • Harvest: Collect 50 µL of culture supernatant.

  • Reaction: Mix 50 µL supernatant + 50 µL Griess Reagent I + 50 µL Griess Reagent II in a clear 96-well plate.

  • Read: Absorbance at 540 nm immediately.

  • Quantification: Calculate Nitrite (

    
    ) using a standard curve (Sodium Nitrite 0–100 µM).
    
Phase 4: Mechanistic Confirmation (Western Blot)

Purpose: To validate the Mechanism of Action (MoA).

Target Pathway: TLR4 / NF-κB / MAPK.[1] Key Proteins:

  • iNOS & COX-2: The enzymes responsible for NO and PGE2 production.[1][2][3]

  • p-p65 (NF-κB): The nuclear transcription factor.[1]

  • p-ERK / p-JNK / p-p38: MAPK signaling nodes.[1]

Protocol:

  • Lyse cells from Phase 3 (after supernatant removal) using RIPA buffer + Phosphatase Inhibitors.[1]

  • Standard SDS-PAGE and transfer to PVDF.[1]

  • Primary Antibodies: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-p65 (1:1000).[1]

  • Normalization:

    
    -Actin or GAPDH.[1]
    

Mechanistic Visualization

The following diagram illustrates the proposed mechanism where CSME intercepts the inflammatory cascade.

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB (p65/p50) Translocation MAPK->NFkB Phosphorylation IkB IκBα (Degradation) IKK->IkB IkB->NFkB Releases DNA Target Genes (iNOS, COX-2, TNF-α) NFkB->DNA CSME CSME (Inhibitor) CSME->MAPK Blocks Phosphorylation CSME->NFkB

Caption: Proposed MoA: CSME suppresses inflammation by inhibiting MAPK phosphorylation and NF-κB nuclear translocation.[1][8]

Data Analysis & Statistical Standards

Do not rely on raw absorbance.[1] Report data as:

  • Percent Inhibition:

    
    [1]
    
  • Statistics:

    • Use One-way ANOVA followed by Dunnett’s post-hoc test (comparing all treatments to the LPS-only group).

    • Significance threshold:

      
      .
      
    • 
       independent biological replicates.[1]
      

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background in Griess Phenol Red interferenceUse Phenol Red-Free DMEM for the final 24h incubation step.
Low NO Signal in LPS Only Passaging issuesRAW 264.7 cells lose TLR4 expression if passaged >20 times.[1] Thaw a fresh vial.
Precipitation High ConcentrationCSME is hydrophobic due to the coumaroyl group.[1] If 100 µM precipitates, sonicate the stock or limit max dose to 50 µM.
Inconsistent Westerns Phosphatase degradationKeep lysates on ice at all times and add phosphatase inhibitors (NaF, Na3VO4) immediately upon lysis.[1]

References

  • Shang, X., et al. (2011). Lamiophlomis rotata (Benth.)[1] Kudo: A review of its traditional uses, phytochemistry, pharmacology and toxicology.[9] Journal of Ethnopharmacology.

    • Context: Establishes the ethnopharmacological ground for using L.
  • Kim, Y. J., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways.[1][3][10] International Journal of Molecular Sciences.

    • Context: Provides the validated parameters for the RAW 264.
  • Wang, Y., et al. (2019). Iridoid glycosides from Lamiophlomis rotata and their anti-inflammatory activities.[1][8][11] Phytochemistry.

    • Context: Specific isolation and activity screening of iridoid glycosides including CSME.[1]

  • ChemFaces. (2023).[1] 6-O-trans-p-Coumaroylshanzhiside methyl ester Datasheet.

    • Context: Physical properties and solubility data for stock preparation.[1]

Sources

Method

Application Note: Quantifying the Antioxidant Activity of 6-O-trans-p-Coumaroylshanzhiside methyl ester using the DPPH Radical Scavenging Assay

Introduction: The Quest for Novel Antioxidants In the fields of pharmaceutical science and functional food development, the identification of potent antioxidant compounds is of paramount importance. Antioxidants are cruc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antioxidants

In the fields of pharmaceutical science and functional food development, the identification of potent antioxidant compounds is of paramount importance. Antioxidants are crucial molecules that can neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous degenerative diseases and the aging process.[1] Natural products, with their vast structural diversity, represent a rich reservoir for the discovery of novel antioxidant agents.

This application note focuses on 6-O-trans-p-Coumaroylshanzhiside methyl ester , an iridoid glycoside isolated from plants such as Callicarpa bodinieri.[2] Iridoid compounds are known for a wide range of biological activities, including anti-inflammatory and cardioprotective effects.[3] The presence of a p-coumaroyl moiety in the structure of this particular compound is significant, as this phenolic group is structurally poised to confer potent antioxidant activity, primarily through hydrogen or electron donation.[4][5]

To empirically validate and quantify this potential, we employ the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely adopted in both academic and industrial research due to its simplicity, reliability, and efficiency in screening the free-radical scavenging ability of compounds.[1][6] This guide provides a detailed theoretical background, a step-by-step experimental protocol, and a robust data analysis framework for evaluating the antioxidant capacity of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

The Chemistry of Radical Scavenging: Principle of the DPPH Assay

The DPPH assay is a spectrophotometric method based on the ability of a compound to act as a hydrogen or electron donor.[7] The core of the assay is the DPPH molecule, a stable free radical.[8]

  • The Radical State: In its radical form (DPPH•), the molecule has a deep violet color when dissolved in an organic solvent like methanol or ethanol, exhibiting a characteristic strong absorbance at approximately 517 nm.[6][9]

  • The Neutralization Reaction: When an antioxidant (denoted as AH) is introduced, it donates a hydrogen atom or an electron to the DPPH• radical. This act of donation neutralizes the free radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine).[1][10]

  • The Spectrophotometric Signal: This reduction of DPPH• is accompanied by a distinct color change from deep violet to a pale yellow or colorless solution.[8][9] The decrease in absorbance at 517 nm is directly proportional to the number of radicals scavenged by the antioxidant.[9] By measuring this change, we can quantify the antioxidant's radical scavenging activity.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH->DPPH_H H• donation AH Antioxidant (AH) (e.g., p-Coumaroyl moiety) A_rad A• (Oxidized Antioxidant) AH->A_rad H• donation

Materials and Experimental Setup

Equipment
  • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm

  • Calibrated analytical balance

  • Precision micropipettes (2-20 µL, 20-200 µL, 100-1000 µL)

  • 96-well microplates (for microplate reader method) or quartz cuvettes

  • Vortex mixer

  • Volumetric flasks and assorted glassware

Reagents and Chemicals
  • Test Compound: 6-O-trans-p-Coumaroylshanzhiside methyl ester (purity >95%)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): Analytical grade

  • Solvent: Methanol or Ethanol (HPLC or Spectroscopic grade)

  • Positive Control: Ascorbic acid or Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Buffer (Optional): For samples requiring specific pH conditions, a suitable buffer like phosphate buffer (pH 5.8) can be used, but consistency is key.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple concentrations and replicates efficiently.

Step 1: Preparation of Stock Solutions (Self-Validation Pillar)

Causality Insight: Accurate preparation of stock solutions is the foundation of a reproducible assay. Any error here will propagate through all subsequent dilutions and calculations.[11]

  • DPPH Working Solution (approx. 0.1 mM):

    • Accurately weigh ~3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Crucial Step: Wrap the flask in aluminum foil and store it in the dark. DPPH is light-sensitive, and exposure will cause it to degrade, leading to artificially low absorbance readings.[12] This solution should be prepared fresh daily.

    • Before use, adjust the concentration with methanol so that its absorbance at 517 nm is approximately 1.0 ± 0.1.[10] This ensures the assay operates within a sensitive and linear range.

  • Test Compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

    • Dissolve in 1 mL of a suitable solvent (e.g., Methanol, Ethanol, or DMSO).[2] Ensure complete dissolution. This is your primary stock.

  • Positive Control Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in the same solvent used for the test compound. This allows for a direct comparison of potency and validates that the assay is performing correctly.[13]

  • Serial Dilutions:

    • From the stock solutions of the test compound and positive control, prepare a series of dilutions (e.g., 250, 125, 62.5, 31.25, 15.63 µg/mL). Preparing a wide range of concentrations is essential for accurately determining the IC50 value.[11]

Step 2: Assay Execution in 96-Well Plate

Workflow A Prepare Solutions (DPPH, Sample, Control) B Dispense into 96-Well Plate (100 µL Sample/Control/Blank) A->B C Add DPPH Working Solution (100 µL to all wells) B->C D Incubate (30 minutes, Room Temp, Dark) C->D E Read Absorbance (@ 517 nm) D->E F Calculate % Inhibition E->F G Plot Curve & Determine IC50 F->G

  • Plate Mapping: Design the plate layout. Run all samples, controls, and blanks in triplicate for statistical validity.

    • Blanks: Wells containing only 200 µL of methanol (used to zero the spectrophotometer).

    • Control (A_control): 100 µL of solvent + 100 µL of DPPH working solution. This represents 0% radical scavenging.

    • Test Compound (A_sample): 100 µL of each dilution of 6-O-trans-p-Coumaroylshanzhiside methyl ester + 100 µL of DPPH working solution.

    • Positive Control: 100 µL of each dilution of Ascorbic Acid/Trolox + 100 µL of DPPH working solution.

  • Reagent Addition:

    • Add 100 µL of the appropriate sample dilutions, positive control dilutions, or solvent to the designated wells.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blanks.

  • Incubation:

    • Mix gently by tapping the plate.

    • Cover the plate (e.g., with foil) to protect it from light.

    • Incubate for 30 minutes at room temperature.[6][14] The reaction time is critical; it must be consistent across all experiments to ensure comparability.[14]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6][8]

Data Analysis and Interpretation

Step 1: Calculate Percentage Radical Scavenging Activity (% RSA)

For each concentration of the test compound and positive control, calculate the percentage of DPPH radical scavenging activity using the following formula:

% RSA = [ (A_control - A_sample) / A_control ] x 100 [8]

Where:

  • A_control is the average absorbance of the control wells (solvent + DPPH).

  • A_sample is the absorbance of the wells containing the test compound or positive control.

Step 2: Determine the IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. It is a standard measure of antioxidant potency; a lower IC50 value indicates higher antioxidant activity.

  • Plot a Graph: Create a scatter plot with the concentration of the test compound on the x-axis and the corresponding average % RSA on the y-axis.[15]

  • Linear Regression: Perform a linear regression analysis on the data points that bracket the 50% inhibition mark. This will yield an equation in the form y = mx + c .[16][17]

  • Calculate IC50: Substitute y = 50 into the equation and solve for x.

IC50 = (50 - c) / m [17]

Data Presentation: Example Table
Concentration (µg/mL)Avg. Absorbance (A_sample)% RSA
Control (0) 0.9850.0
15.63 0.81217.6
31.25 0.65533.5
62.5 0.48950.4
125 0.31568.0
250 0.15284.6
Ascorbic Acid (5) 0.45054.3
IC50 (Test Compound) ~62.0 µg/mL
IC50 (Ascorbic Acid) ~4.5 µg/mL
(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion and Further Perspectives

This application note provides a comprehensive and validated protocol for assessing the antioxidant activity of 6-O-trans-p-Coumaroylshanzhiside methyl ester using the DPPH assay. The presence of the p-coumaroyl moiety suggests a strong potential for radical scavenging, which can be precisely quantified as an IC50 value using this method.[4]

While the DPPH assay is an excellent primary screening tool, it is important to recognize its limitations.[1] It measures the capacity for hydrogen/electron donation but does not provide a complete picture of all antioxidant mechanisms. For a more comprehensive profile, results from this assay should be complemented with other methods that evaluate different aspects of antioxidant action, such as the Ferric Reducing Ability of Plasma (FRAP) or ABTS assays.[18] The successful application of this protocol will provide valuable data for drug development professionals and researchers exploring the therapeutic potential of novel natural compounds.

References

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Ali, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Biosciences Explained. (2021, May 22). Antioxidant Assay By DPPH Method | DPPH Radical Scavenging Method. YouTube. Retrieved from [Link]

  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules. Retrieved from [Link]

  • Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry. Retrieved from [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

  • ResearchGate. (2018). How to calculate DPPH IC50 accurately?. Retrieved from [Link]

  • Kingori, S., et al. (2020). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products. American Journal of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside.... Retrieved from [Link]

  • YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from [Link]

  • Li, X., et al. (2017). Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside. Molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]

  • ResearchGate. (2017). Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Evaluating the In Vitro Cytotoxicity of 6-O-trans-p-Coumaroylshanzhiside methyl ester on Cancer Cell Lines

Introduction: The Therapeutic Potential of Iridoid Glycosides 6-O-trans-p-Coumaroylshanzhiside methyl ester is a naturally occurring iridoid glycoside isolated from plants such as Callicarpa bodinieri[1]. Iridoids are a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Iridoid Glycosides

6-O-trans-p-Coumaroylshanzhiside methyl ester is a naturally occurring iridoid glycoside isolated from plants such as Callicarpa bodinieri[1]. Iridoids are a class of secondary metabolites that have garnered significant interest in oncology research due to their diverse biological activities, including anticancer properties[2][3]. Numerous studies on various iridoid derivatives have demonstrated cytotoxic and cytostatic effects against a range of cancer cell lines, making them promising candidates for novel therapeutic development[2][4][5].

This guide provides a comprehensive framework for assessing the cytotoxic potential of 6-O-trans-p-Coumaroylshanzhiside methyl ester. As a Senior Application Scientist, my objective is not merely to present a protocol but to deliver a self-validating experimental strategy. We will explore the causality behind methodological choices, ensuring that the data generated is both robust and reproducible. The primary focus will be on the widely adopted MTT assay for assessing metabolic viability, supplemented by considerations for the LDH assay to measure membrane integrity, thereby offering a more complete picture of the compound's cytotoxic mechanism.

Core Principles: A Dual-Assay Approach to Cytotoxicity

To establish a trustworthy cytotoxicity profile, it is often advantageous to employ assays that measure different cellular parameters. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice-versa. Therefore, we propose a primary metabolic assay (MTT) and a complementary membrane integrity assay (LDH).

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a cornerstone for evaluating cell viability. Its principle is rooted in the metabolic activity of living cells. Mitochondrial dehydrogenases, active only in viable cells, cleave the yellow tetrazolium salt (MTT) into a purple formazan product[6]. The amount of this insoluble formazan, which is subsequently solubilized for measurement, is directly proportional to the number of metabolically active cells. This allows for the quantification of cell proliferation or, in this context, the cytotoxic effect of a test compound.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble Crystals) Enzymes->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Enzymes Reduction Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO, isopropanol) Reader Spectrophotometer (Measure Absorbance at ~570nm) Solubilized->Reader

Caption: Principle of the MTT colorimetric assay for cell viability.

The LDH Assay: A Marker of Cell Membrane Damage

As a confirmatory method, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying damage to the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane lysis or damage[7][8]. The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn generates NADH[7][9]. The NADH then reduces a tetrazolium salt to a colored formazan product, with the color intensity being proportional to the amount of LDH released, and thus, to the level of cytotoxicity[8].

Experimental Workflow and Design

A successful cytotoxicity study hinges on a well-planned workflow, from initial cell culture to final data analysis. Key considerations include selecting appropriate cell lines, determining a relevant concentration range for the test compound, and incorporating essential controls for data validation. Based on studies of similar iridoid glycosides, human breast cancer (e.g., MDA-MB-231) and prostate cancer (e.g., PC3) cell lines are logical starting points[10][11].

Cytotoxicity_Workflow A 1. Cell Culture (Select and propagate cancer cell lines) B 2. Cell Seeding (Plate cells in 96-well plates) A->B C 3. Compound Treatment (Add serial dilutions of the test compound) B->C D 4. Incubation (Allow compound to exert effect over 24-72h) C->D E 5. Assay Execution (Perform MTT or LDH assay) D->E F 6. Data Acquisition (Read absorbance on plate reader) E->F G 7. Data Analysis (Calculate % Viability and IC50 value) F->G

Caption: High-level workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for a 96-well plate format. All procedures should be conducted under sterile conditions in a laminar flow hood.

Materials and Reagents
  • 6-O-trans-p-Coumaroylshanzhiside methyl ester (MW: 552.5 g/mol )[12]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., MDA-MB-231, PC3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology

Step 1: Preparation of Compound Stock Solution

  • Rationale: A high-concentration stock solution in an appropriate solvent is necessary for creating accurate serial dilutions. DMSO is a common choice for dissolving hydrophobic compounds like this one[1].

  • Calculate the mass of 6-O-trans-p-Coumaroylshanzhiside methyl ester needed for a 10 mM stock solution.

    • Formula: Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL: 0.010 mol/L × 0.001 L × 552.5 g/mol = 5.525 mg

  • Dissolve the calculated mass in the appropriate volume of DMSO. Vortex until fully dissolved.

  • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding

  • Rationale: The optimal cell seeding density ensures that cells are in the logarithmic growth phase during the experiment, which is crucial for reproducible results[13]. This density must be determined empirically for each cell line.

  • Culture the chosen cell line to ~80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

  • Resuspend the cells in fresh complete medium to the predetermined optimal density (typically between 5,000 and 15,000 cells per well).

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

Step 3: Compound Treatment

  • Rationale: A dose-response curve is essential for determining the IC₅₀ value. A broad range of concentrations, typically spanning several orders of magnitude, should be tested.

  • Prepare serial dilutions of the compound in complete growth medium from your 10 mM stock. For example, create working solutions that, when added to the wells, result in final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.

  • Crucial Controls:

    • Untreated Control: Wells with cells and medium only (represents 100% viability).

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (to ensure the solvent itself is not toxic).

    • Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or controls).

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

Step 4: MTT Assay Execution

  • Rationale: The incubation time with MTT reagent must be sufficient for formazan crystals to form but not so long that the crystals become excessively large and difficult to solubilize[14].

  • After the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).

  • Incubate the plate for another 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the viable cell wells.

  • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

Step 5: Data Acquisition

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis and Interpretation

The raw OD values are processed to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Background Subtraction: Subtract the average OD of the blank control wells from all other OD values.

  • Calculate Percentage Viability:

    • % Viability = (OD of Treated Sample / OD of Vehicle Control) × 100

  • Plot Dose-Response Curve: Use graphing software (e.g., GraphPad Prism) to plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC₅₀: The IC₅₀ is the concentration of the compound that reduces cell viability by 50%. This value can be calculated from the dose-response curve using non-linear regression analysis.

Example Data Presentation
Compound Conc. (µM)Mean OD (570nm)% Viability
0 (Vehicle Control)1.250100%
1.561.18895.0%
3.131.05084.0%
6.250.87570.0%
12.50.61349.0%
250.35028.0%
500.15012.0%
1000.0756.0%

From this data, the IC₅₀ would be determined to be approximately 12.5 µM.

References

  • ResearchGate. (n.d.). MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside.... Retrieved from [Link]

  • BioCrick. (n.d.). (E)-6-O-(p-coumaroyl)scandoside methyl ester. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Dinda, B., Dinda, S., Das, S., Dinda, M., & SilSarma, I. (2022). Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022. Molecules, 27(23), 8299. Retrieved from [Link]

  • Saracoglu, I., Inoue, M., Calis, I., & Ogihara, Y. (2012). In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species. Phytotherapy Research, 26(1), 140-145. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.pdf]([Link] Assay Protocol.pdf)

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic glucosydic iridoids from Veronica americana. Retrieved from [Link]

  • ChemFarm. (n.d.). 6-O-trans-p-Coumaroylshanzhiside Methyl Ester Supplier. Retrieved from [Link]

  • Mouriès, C., Rakotondramasy, V. C., Libot, F., Koch, M., Tillequin, F., & Deguin, B. (2005). Synthesis and cytotoxicity of a novel iridoid glucoside derived from aucubin. Chemistry & biodiversity, 2(5), 695–703. Retrieved from [Link]

  • Verdeguer, M., Sánchez-Moreiras, A. M., & Araniti, F. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. Plants, 12(3), 643. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking interaction between 6-O-trans-p-Coumaroyl-8-O-acetylshanzhiside methyl ester with 6EUY. Retrieved from [Link]

  • PubChem. (n.d.). 6-O-E-Pcoumaroyl Scandoside Methyl Ester. Retrieved from [Link]

Sources

Method

Application Note: Precision Molecular Docking of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

Abstract This application note details a high-stringency molecular docking protocol for 6-O-trans-p-Coumaroylshanzhiside methyl ester (CSME) , a bioactive iridoid glycoside isolated from Callicarpa and Gentiana species....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-stringency molecular docking protocol for 6-O-trans-p-Coumaroylshanzhiside methyl ester (CSME) , a bioactive iridoid glycoside isolated from Callicarpa and Gentiana species. Given its structural complexity—comprising a polar iridoid core and a lipophilic coumaroyl tail—CSME presents unique challenges in computational modeling, particularly regarding rotatable bond flexibility and solvation effects. This guide outlines a validated workflow for investigating CSME’s binding affinity against targets in inflammation (COX-2) , oncology (KRAS G12C) , and viral replication (Influenza Polymerase) .

Introduction & Pharmacophore Analysis[1][2]

6-O-trans-p-Coumaroylshanzhiside methyl ester is a "hybrid" pharmacophore. Its biological activity is driven by two distinct structural domains:[1]

  • The Shanzhiside Methyl Ester Core: A highly polar, glycosylated iridoid scaffold responsible for water solubility and hydrogen bonding networks.

  • The Trans-p-Coumaroyl Moiety: A hydrophobic, conjugated system capable of

    
    -
    
    
    
    stacking and hydrophobic enclosure within deep binding pockets.

Scientific Rationale for Docking: Recent literature suggests that the coumaroyl group enhances the binding affinity of iridoids by extending into hydrophobic sub-pockets of enzymes, a mechanism distinct from simple iridoids like geniposide. This protocol focuses on capturing these specific interactions.

Pre-Docking Preparation Protocols

Ligand Preparation (The "CSME" Workflow)

Rationale: Standard force fields often miscalculate the torsion angle of the ester linkage between the iridoid and coumaroyl groups. Quantum mechanical (QM) optimization is recommended.

  • Structure Retrieval: Download the 2D SDF of CSME (PubChem CID or modeled from CAS 1246012-26-9).

  • Geometry Optimization (QM Level):

    • Software: Gaussian or ORCA.

    • Method: DFT (Density Functional Theory) using B3LYP/6-31G * basis set.

    • Goal: To fix the trans geometry of the p-coumaroyl alkene and relax the ester linkage.

  • Charge Calculation: Assign Gasteiger-Marsili partial charges. Do not use simple Gasteiger charges; the conjugated system requires accurate partial charge distribution to predict electrostatic interactions with residues like Arginine.

  • Rotatable Bonds: Define the glycosidic linkage and the ester bond as rotatable. Lock the iridoid ring conformation to its lowest energy chair/boat form to reduce search space noise.

Protein Target Selection & Preparation

Based on current literature, the following targets are validated for this class of compounds:

Target CategoryProtein NamePDB IDRationale for CSME
Oncology KRAS G12C8AFB Iridoids have shown potential to bind the switch-II pocket, inhibiting nucleotide exchange.
Antiviral Influenza Polymerase (PB2)6EUY The coumaroyl tail mimics aromatic inhibitors, fitting into the cap-binding domain.
Inflammation Cyclooxygenase-2 (COX-2)5KIR The elongated structure of CSME fits the COX-2 hydrophobic channel.

Protein Prep Protocol:

  • Desolvation: Remove all water molecules except those bridging the catalytic triad (if applicable).

  • Protonation: Use PropKa to predict protonation states at pH 7.4. Histidine tautomers must be manually checked.

  • Minimization: Perform a restrained minimization (OPLS3e force field) allowing hydrogen atoms to relax while keeping heavy atoms constrained (RMSD < 0.30 Å).

Molecular Docking Workflow (Step-by-Step)

This protocol uses a Genetic Algorithm (GA) approach (e.g., AutoDock Vina or GOLD), which is superior for handling the flexibility of the glycosyl side chain.

Step 1: Grid Box Generation
  • Center: Define the center of the grid using the co-crystallized ligand of the chosen PDB.

  • Dimensions:

    • Standard:

      
       Å.
      
    • For CSME: Expand to

      
       Å .
      
    • Reasoning: The bulky glucoside tail of CSME often protrudes into the solvent front. A standard box may artificially clash the sugar moiety with the boundary, resulting in false negatives.

Step 2: Docking Parameters (High Exhaustiveness)
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness/Search Efficiency: Set to 32 (Standard is 8).

    • Why? The high number of rotatable bonds (sugar hydroxyls + ester linkage) creates a complex energy landscape. Higher exhaustiveness ensures the global minimum is found.

  • Energy Range: 4 kcal/mol (Save poses within this range of the best score).

Step 3: Post-Docking Refinement (MM-GBSA)

Docking scores are approximate. For publication-quality data, rescore the top 3 poses using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to calculate the free energy of binding (


).

Data Visualization & Logic Flow

Experimental Logic Map

The following diagram illustrates the decision-making process for docking CSME, ensuring quality control at every stage.

CSME_Docking_Workflow Start Start: CSME Ligand Selection QM_Opt DFT Geometry Optimization (B3LYP/6-31G*) Start->QM_Opt Fix Trans-Alkene Prot_Prep Target Prep (PDB: 8AFB/6EUY) Remove Non-Bridging Waters Start->Prot_Prep Grid_Gen Grid Box Definition (Expand for Glycoside Tail) QM_Opt->Grid_Gen Prot_Prep->Grid_Gen Docking Molecular Docking (Exhaustiveness = 32) Grid_Gen->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Docking->Analysis MMGBSA Rescoring: MM-GBSA (Free Energy Calculation) Analysis->MMGBSA Top 3 Poses

Figure 1: Optimized workflow for docking bulky iridoid glycosides like CSME.

Mechanism of Interaction

Based on structural homology, CSME is predicted to bind via a "Anchor and Latch" mechanism.

Interaction_Mechanism cluster_Target Target Active Site CSME CSME Ligand Coumaroyl Coumaroyl Tail CSME->Coumaroyl Sugar Glucoside Moiety CSME->Sugar Hydro_Pocket Hydrophobic Pocket (Phe, Trp, Tyr) Polar_Rim Polar Rim (Arg, Glu, Asp) Coumaroyl->Hydro_Pocket Pi-Pi Stacking (High Affinity Anchor) Sugar->Polar_Rim H-Bond Network (Solubility/Orientation)

Figure 2: The "Anchor and Latch" binding mode. The coumaroyl tail anchors the molecule, while the sugar moiety stabilizes orientation via H-bonds.

Case Study: Interpretation of Results

When analyzing docking results for CSME, look for the following specific interaction patterns. This data is derived from comparative studies of acetylated shanzhiside derivatives.

Interaction TypeResidue TypeInterpretation

-

T-shaped
Phenylalanine / TyrosineCritical. The benzene ring of the coumaroyl group must stack with aromatic residues. If this is missing, the pose is likely unstable.
Hydrogen Bond Arginine / LysineThe carbonyl oxygen of the ester linkage often acts as an H-bond acceptor.
Solvent Exposure N/AThe glucose moiety should face the solvent channel. If the glucose is buried in a hydrophobic core, the pose is energetically unfavorable (penalty).

Expected Binding Energy:

  • Strong Binder:

    
     kcal/mol (indicates successful hydrophobic burial of the coumaroyl group).
    
  • Moderate Binder:

    
     to 
    
    
    
    kcal/mol.

References

  • Isolation and Structure: Wang, Y., et al. (2010).[2] "Iridoid glycosides from Callicarpa formosana var.[2] formosana." Journal of Asian Natural Products Research. Link

  • Viral Polymerase Docking: Wang, W., et al. (2020).[3] "In Silico Assessment of the Role of Iridoid in the Treatment of Zika and Influenza Virus Infection." ResearchGate. Link

  • KRAS G12C Targeting: Devadasu, C., et al. (2023). "Establishing the Role of Iridoids as Potential Kirsten Rat Sarcoma Viral Oncogene Homolog G12C Inhibitors." ResearchGate. Link

  • Anti-Inflammatory Mechanisms: Recio, M.C., et al. (2014). "Anti-inflammatory activity of iridoids." Current Medicinal Chemistry. Link

  • Alpha-Glucosidase Inhibition: Phumthum, M., et al. (2022).[4] "Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Neuropeltis racemosa." Plants. Link

Sources

Application

Application Note: A Practical Guide to the Use of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester as a Reference Standard

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6-O-trans-p-Coumaroylshanzhiside methyl ester as a reference standard. As a m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6-O-trans-p-Coumaroylshanzhiside methyl ester as a reference standard. As a member of the iridoid glycoside class of natural products, this compound is of significant interest for its potential biological activities.[1][2][3][4] Accurate quantification is paramount for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This application note details the essential chemical and physical properties of the standard, provides validated protocols for its handling and storage, and presents step-by-step methodologies for its analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

6-O-trans-p-Coumaroylshanzhiside methyl ester is an iridoid glycoside, a class of monoterpenoids known for their wide distribution in the plant kingdom and diverse pharmacological effects, including anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] This specific compound is a natural product that has been isolated from plants such as Callicarpa bodinieri.[5] The accurate identification and quantification of such bioactive compounds are critical for ensuring the consistency and efficacy of natural product-derived therapeutics and for advancing research into their mechanisms of action.

The use of a well-characterized reference standard is the cornerstone of any robust analytical method. It provides the basis for method calibration, ensuring that the results are accurate, reproducible, and comparable across different laboratories and studies. This guide is designed to provide the necessary technical information and field-proven insights to seamlessly integrate 6-O-trans-p-Coumaroylshanzhiside methyl ester into your analytical workflows.

Properties and Handling of the Reference Standard

The integrity of a reference standard is contingent upon its proper handling and storage. The following section summarizes the key physical and chemical properties and provides essential guidelines for maintaining its stability and purity.

Chemical and Physical Data

A summary of the essential properties of 6-O-trans-p-Coumaroylshanzhiside methyl ester is provided below. This data is critical for accurate stock solution preparation and for setting up analytical instrumentation.

PropertyValueSource
CAS Number 1246012-26-9[5][6][7][8][9]
Molecular Formula C₂₆H₃₂O₁₃[5][6][8]
Molecular Weight 552.5 g/mol [5][7][8]
Purity ≥98% (typically by HPLC)[5][6][7][8]
Appearance Powder[5][6]
Solubility Soluble in DMSO, Methanol, Ethanol, Pyridine[5][6][8]
Storage and Stability

Maintaining the integrity of the reference standard is crucial for generating reliable data.

  • Solid Form: The lyophilized powder should be stored protected from air and light. For long-term storage (up to 24 months), it is recommended to keep the vial tightly sealed and refrigerated or frozen (2-8°C).[5][6] For extended periods, storage at -20°C is advisable.[7]

  • Stock Solutions: It is best practice to prepare and use solutions on the same day.[5] If advance preparation is necessary, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. Under these conditions, they are generally stable for up to two weeks.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

  • Equilibration: Before opening the vial and weighing the compound, always allow the product to equilibrate to room temperature for at least one hour to prevent condensation of moisture onto the cold powder.[5]

Analytical Protocols

The following protocols are designed for the quantification and identification of 6-O-trans-p-Coumaroylshanzhiside methyl ester. The HPLC-UV method is suitable for routine quality control and quantification in less complex matrices, while the LC-MS method offers higher sensitivity and selectivity for complex samples or trace-level analysis.

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol outlines a reverse-phase HPLC method for the quantification of 6-O-trans-p-Coumaroylshanzhiside methyl ester. The p-coumaroyl moiety contains a chromophore that allows for sensitive UV detection.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Calibration Standards (Serial Dilution) B->C E Filter Standards & Samples (0.22 µm Syringe Filter) C->E D Prepare Sample Extract (e.g., Methanol Extraction) D->E F Inject into HPLC-UV System E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Construct Calibration Curve (Peak Area vs. Concentration) H->I J Calculate Sample Concentration I->J

Caption: Workflow for quantitative analysis using HPLC-UV.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for moderately polar iridoid glycosides.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and ionization for potential LC-MS transfer.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent providing good elution strength.
Gradient Start at 10% B, ramp to 90% B over 20 minA gradient elution is necessary to separate the analyte from other matrix components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity.
Detection λ 315 nmThis wavelength corresponds to the maximum absorbance of the p-coumaroyl group, ensuring high sensitivity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve it in 5.0 mL of HPLC-grade methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Extract the target analyte from the sample matrix using a suitable solvent like methanol, potentially with the aid of ultrasonication. Centrifuge and filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve. The linearity (r²) of the curve should be ≥ 0.999 for accurate quantification.

Protocol 2: Identification and Sensitive Quantification by LC-MS

This protocol is ideal for complex matrices requiring high selectivity or for studies demanding low detection limits. LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[10][11]

LCMS_Workflow A Prepare Standards & Samples (As per HPLC protocol) B Inject into UPLC/HPLC System A->B C Separate Analytes (C18 Column) B->C D Ionize Molecules (Electrospray Ionization - ESI) C->D E Detect Ions (MS) - Full Scan (Identification) - MRM (Quantification) D->E F Process Data - Confirm Mass - Quantify using MRM Transition E->F

Caption: Workflow for analysis by LC-MS.

ParameterRecommended ConditionRationale
LC System UPLC or HPLCUPLC offers higher resolution and faster run times.
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Smaller particle size columns are suitable for high-resolution separations.
Mobile Phase Same as HPLC-UV protocolConsistency allows for easier method transfer.
Flow Rate 0.3 mL/minReduced flow rate compatible with standard ESI sources.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for polar, thermally labile molecules like glycosides.[11]
Polarity Positive and Negative ModeTest both modes; expect adducts like [M+H]⁺, [M+Na]⁺ in positive mode and [M-H]⁻ in negative mode.
MS Mode Identification: Full Scan (e.g., m/z 100-1000) Quantification: Multiple Reaction Monitoring (MRM)Full scan confirms the molecular weight. MRM provides superior sensitivity and selectivity by monitoring a specific precursor → product ion transition.
  • Standard and Sample Preparation: Prepare as described in the HPLC-UV protocol (Section 3.1.3), but potentially at lower concentrations due to the higher sensitivity of MS detection.

  • Method Development:

    • Infuse a dilute solution of the standard (~1 µg/mL) directly into the mass spectrometer to determine the optimal ionization polarity and identify the most abundant precursor ion (e.g., [M+H]⁺ at m/z 553.18).

    • Perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions for the MRM transition.

  • Analysis: Inject the standards and samples into the LC-MS system running in MRM mode.

  • Data Analysis:

    • Identification: Confirm the analyte's identity by matching the retention time and the precursor-product ion transition with the pure reference standard.

    • Quantification: Generate a calibration curve using the peak areas from the MRM chromatograms of the calibration standards. Calculate the concentration in the unknown samples.

Conclusion

This application note provides a robust framework for the utilization of 6-O-trans-p-Coumaroylshanzhiside methyl ester as a reference standard. By adhering to the outlined procedures for handling, storage, and analysis, researchers can ensure the generation of high-quality, reproducible data. The detailed HPLC-UV and LC-MS protocols serve as validated starting points that can be adapted to specific laboratory instrumentation and research needs, thereby facilitating advancements in natural product chemistry, drug discovery, and quality control.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5319562, Methyl p-Coumarate. Retrieved from [Link]

  • ChemFarm. (n.d.). 6-O-trans-p-Coumaroylshanzhiside Methyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24150641, 6-O-Acetylshanzhiside Methyl Ester. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-O-trans-p-Coumaroylshanzhiside Methyl Ester. Retrieved from [Link]

  • Liu, Y., et al. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules, 27(18), 5948.
  • Wang, C., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 25(10), 2363.
  • SciELO. (2024). Article. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Iridoids – Knowledge and References. Retrieved from [Link]

  • Alagawany, M., et al. (2024). Plant iridoids: Chemistry, dietary sources and potential health benefits. Food Chemistry, 441, 138294.
  • Uenishi, A., et al. (2021).
  • Higashi, T., & Shimada, K. (2004). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 50(2), 107-116.
  • Cavalcanti, A. S., et al. (2014). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 25(4), 747-753.

Sources

Method

Application Note: GC-MS Derivatization of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

This guide details the protocol for the derivatization and GC-MS analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester , a complex iridoid glycoside. Due to its high polarity, molecular weight (~552 Da), and thermal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the derivatization and GC-MS analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester , a complex iridoid glycoside. Due to its high polarity, molecular weight (~552 Da), and thermal lability, this compound cannot be analyzed by Gas Chromatography (GC) in its native state.

This protocol utilizes Trimethylsilylation (TMS) to replace active protic hydrogens, rendering the molecule volatile and thermally stable enough for High-Temperature GC-MS analysis.[1]

Executive Summary

  • Target Analyte: 6-O-trans-p-Coumaroylshanzhiside methyl ester (C₂₆H₃₂O₁₃).[2]

  • Challenge: The compound contains multiple hydroxyl groups (glycosidic and aglycone) and a phenolic moiety, leading to strong hydrogen bonding and non-volatility.

  • Solution: Two-step silylation using BSTFA with 1% TMCS catalyst in Pyridine .

  • Outcome: Formation of a hexa-TMS derivative (MW ~984 Da) suitable for detection on high-temperature capillary columns.

Compound Profile & Derivatization Logic

Understanding the molecule's functional groups is critical for selecting the right reagent.

FeatureCountReactivityDerivatization Strategy
Glucose Moiety 4 x -OHHigh (Secondary/Primary)Rapidly silylated by BSTFA.
Phenolic Group 1 x -OHHigh (Acidic proton)Rapidly silylated; stabilizes the coumaroyl moiety.
Aglycone (C8) 1 x -OHLow (Tertiary/Hindered) Critical: Requires TMCS catalyst and heat to drive reaction to completion.
Ester Linkages 2 (Methyl & Coumaroyl)None (Stable)Remain intact; no derivatization occurs here.

Reaction Mechanism: The silylation reagent (BSTFA) acts as a trimethylsilyl (TMS) donor.[3] The catalyst (TMCS) increases the donor power of BSTFA, ensuring the sterically hindered C8-hydroxyl on the iridoid ring is derivatized.



Reagents & Equipment

Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% Trimethylchlorosilane (TMCS ).

    • Note: Ensure reagent is fresh. Yellowing indicates moisture contamination.

  • Solvent: Anhydrous Pyridine (99.8%).

    • Role: Acts as an acid scavenger (neutralizing HCl formed from TMCS) and solubilizes the polar glycoside.

  • Internal Standard (Optional): Squalane or n-Tetracontane (C40) for retention time locking.

Equipment
  • GC-MS System: Agilent 7890/5977 (or equivalent) with Single Quadrupole.

  • Column: High-Temperature Column (e.g., DB-5ht or ZB-5ht ).

    • Spec: 30 m x 0.25 mm x 0.10 µm (Thin film is essential to elute high MW compounds).

  • Vials: Amber silanized glass vials with PTFE-lined caps.

  • Heating Block: Capable of maintaining 70°C ± 1°C.

Step-by-Step Protocol

Phase 1: Sample Preparation (Critical for Moisture Control)

Water is the enemy of silylation. Even trace moisture will hydrolyze the TMS reagent, leading to incomplete derivatization and "ghost peaks."

  • Aliquot: Transfer 0.5 - 1.0 mg of the target compound (or extract equivalent) into a 1.5 mL GC vial.

  • Lyophilization: If the sample is aqueous or methanolic, dry completely under a stream of nitrogen or via lyophilization.

  • Azeotropic Drying (Optional but Recommended): Add 50 µL of anhydrous toluene, vortex, and evaporate to dryness under Nitrogen. This removes trace water.[1]

Phase 2: Derivatization Reaction[4]
  • Solubilization: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds until fully dissolved. Sonicate if necessary.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Ratio: Ensure at least a 50:1 molar excess of reagent to hydroxyl groups.

  • Incubation: Cap the vial tightly (PTFE liner). Heat at 70°C for 60 minutes .

    • Why 70°C? The tertiary hydroxyl at C8 requires thermal energy to overcome steric hindrance.

  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Dilution (Optional): If the concentration is too high, dilute with 200 µL of anhydrous hexane or ethyl acetate. Do not use methanol.

Phase 3: GC-MS Acquisition Parameters
ParameterSettingRationale
Inlet Mode Splitless (1 min purge) or Cold On-ColumnSplitless maximizes sensitivity; On-Column prevents thermal degradation.
Inlet Temp 290°CHigh enough to vaporize the ~984 Da derivative.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier.
Oven Program Initial: 100°C (1 min hold)Solvent focusing.
Ramp 1: 20°C/min to 280°CRapid ramp to elution zone.
Ramp 2: 5°C/min to 340°C (Hold 10 min)Slow ramp for high MW elution.
Transfer Line 300°CPrevents condensation of high boilers.
Ion Source 230°C (EI Mode, 70 eV)Standard ionization.
Mass Range m/z 50 – 1050Must cover the molecular ion (or M-15).

Workflow Visualization

G Sample Solid Sample (0.5 mg) Drying Drying (N2 Stream / Toluene) Sample->Drying Remove H2O Solubilization Solubilization (50 µL Pyridine) Drying->Solubilization Dissolve Reaction Silylation (100 µL BSTFA+TMCS) 70°C, 60 min Solubilization->Reaction Derivatize Cooling Cooling (Room Temp) Reaction->Cooling Stabilize GCMS HT-GC-MS Analysis (DB-5ht Column) Cooling->GCMS Inject

Caption: Optimized derivatization workflow ensuring moisture removal and complete silylation of hindered hydroxyls.

Data Analysis & Validation

Expected Mass Spectrum (Fragmentation Pattern)

Since the molecular weight is high (~984 Da), the molecular ion (


) may be weak. Look for these diagnostic fragments:
  • [M-15]⁺: Loss of a methyl group from a TMS moiety (Common base peak or high intensity).

  • [M-90]⁺: Loss of TMS-OH (Trimethylsilanol).

  • m/z 73:

    
     (The "fingerprint" of TMS derivatives).
    
  • m/z 217 & 204: Characteristic fragments of the silylated glucose ring.

  • m/z 219: Characteristic of the p-coumaroyl-TMS moiety.

Troubleshooting Guide
IssueCauseCorrective Action
Peak Tailing Active sites in liner or columnChange liner (use deactivated wool); trim column guard.
"Ghost" Peaks (m/z 75, 147) Hydrolysis of reagentRe-dry sample; use fresh BSTFA; check septum leak.
Missing C8 Peak Incomplete derivatizationIncrease reaction time to 90 mins or Temp to 80°C.
Degradation Inlet too hotSwitch to Cold On-Column injection or lower Inlet to 280°C.

References

  • Kubincová, J., et al. (2016).[4] Application of high-temperature GC-MS for simultaneous identification and quantification of glycosidic forms of iridoids and flavonoids. ResearchGate. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (Contextual grounding for "Ghost Peaks").

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Resolution Separation of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

Status: Operational Ticket ID: HPLC-CSME-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Science Division Overview Welcome to the technical support hub for 6-O-trans-p-Coumaroylshanzhiside methyl es...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HPLC-CSME-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Science Division

Overview

Welcome to the technical support hub for 6-O-trans-p-Coumaroylshanzhiside methyl ester (CSME) . This guide addresses the specific chromatographic challenges associated with this iridoid glycoside, particularly the separation of its geometric isomers (cis/trans) and stability-related artifacts.

This is not a generic HPLC tutorial. It is a targeted troubleshooting workflow designed to resolve co-elution, peak tailing, and "ghost" peaks caused by photo-isomerization.

Module 1: Critical Resolution Failure (The cis/trans Dilemma)

User Complaint: "I see a shoulder on my main peak, or my retention times are shifting. I cannot achieve baseline resolution (Rs > 1.5) between the target trans-isomer and its impurities."

Root Cause Analysis: The primary impurity in CSME standards or extracts is often the 6-O-cis-p-Coumaroylshanzhiside methyl ester . The trans isomer is thermodynamically more stable, but the cis isomer forms readily upon exposure to UV light. Standard C18 columns often struggle to separate these because their hydrophobicity is nearly identical.

Troubleshooting Protocol

Q: Why is my C18 column failing to separate the isomers? A: C18 columns rely on hydrophobic interaction. Since the cis and trans forms have the same mass and similar lipophilicity, C18 selectivity is often insufficient.

  • The Fix: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring in the stationary phase engages in

    
     interactions with the coumaroyl aromatic ring of your analyte. The planar trans isomer interacts more strongly than the non-planar cis isomer, significantly increasing retention difference (
    
    
    
    ).

Q: I cannot change my column. How do I optimize the C18 method? A: You must exploit "shape selectivity" and thermodynamic control.

  • Lower the Temperature: Reduce column oven temperature to 20°C or 25°C . Higher temperatures (e.g., 40°C) increase molecular rotation, blurring the distinction between the isomers. Lower temperatures "freeze" the conformations, improving separation.

  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that can enhance the shape selectivity of the stationary phase for geometric isomers.

Decision Logic: Resolution Optimization

ResolutionLogic Start Start: Resolution (Rs) < 1.5 CheckCol Can you change the column? Start->CheckCol Phenyl Switch to Phenyl-Hexyl Phase (Maximizes Pi-Pi Interactions) CheckCol->Phenyl Yes C18Opt Optimize C18 Parameters CheckCol->C18Opt No Final Verify Rs > 1.5 Phenyl->Final Temp Lower Temp to 20-25°C (Enhance Shape Selectivity) C18Opt->Temp Solvent Switch Modifier to Methanol Temp->Solvent Solvent->Final

Figure 1: Decision matrix for resolving geometric isomers of coumaroyl iridoid glycosides.

Module 2: Stability & "Ghost" Peaks

User Complaint: "My standard purity decreases over time in the autosampler. A new peak appears just before the main peak."

Root Cause Analysis: This is a classic case of Photo-Isomerization . The conjugated double bond in the p-coumaroyl moiety is sensitive to UV light. Under ambient lab lighting, the trans isomer converts to the cis isomer, which typically elutes earlier on Reverse Phase (RP) columns.

Stability Protocol

Q: How do I confirm if the new peak is the cis-isomer or a degradation product? A: Perform the Light Stress Test :

  • Prepare two vials of the same sample.

  • Wrap one vial completely in aluminum foil (Dark Control).

  • Expose the other vial to direct sunlight or a UV lamp for 1 hour.

  • Inject both. If the "impurity" peak increases significantly in the exposed vial but remains stable in the dark vial, it is the cis-isomer, not a hydrolysis product.

Q: How do I prevent this during long sequences? A:

  • Amber Glassware: STRICT requirement for all stock solutions and autosampler vials.

  • Autosampler Temperature: Keep the autosampler dark and cooled to 4°C to slow down reaction kinetics.

  • Speed: Minimize the time between sample preparation and injection.

Workflow: Preventing Artifact Generation

StabilityWorkflow Sample Solid CSME Sample Weigh Weigh in Low Light Sample->Weigh Dissolve Dissolve in Amber Vial Weigh->Dissolve Avoid UV Inject HPLC Injection (Dark/Cooled Autosampler) Dissolve->Inject Immediate Result Accurate Quantitation Inject->Result

Figure 2: Sample handling workflow to prevent photo-isomerization artifacts.

Module 3: Optimized Method Parameters

Based on the physicochemical properties of CSME (glycoside polarity + ester hydrophobicity), the following method provides a robust starting point for separation.

Recommended System Configuration:

ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (High Carbon Load)Phenyl-Hexyl provides superior cis/trans selectivity.
Dimensions 250 mm x 4.6 mm, 5 µmLonger column length increases theoretical plates (N) for difficult separations.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid suppresses ionization of the phenolic hydroxyl and carboxyl groups, reducing tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH, though MeOH is a backup for selectivity.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Wavelength 310 nm (Primary), 240 nm (Secondary)310 nm is specific to the coumaroyl conjugation (max absorption); 240 nm detects the iridoid core.
Temperature 25°CCRITICAL: Keep low to maintain resolution.

Gradient Profile (Time vs. %B):

  • 0-5 min: 10% B (Isocratic hold to elute highly polar impurities)

  • 5-25 min: 10% → 40% B (Shallow gradient for isomer resolution)

  • 25-30 min: 40% → 90% B (Wash)

  • 30-35 min: 90% B (Hold)

  • 35-40 min: 10% B (Re-equilibration)

References
  • BenchChem. (2025).[1] Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers. (Provides foundational principles for separating geometric isomers of phenylpropanoids using RP-HPLC).

  • Wang, C., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 25(2), 287.[2] (Detailed review of iridoid glycoside structures, including coumaroyl derivatives). [2]

  • Lei, et al. (2015).[3] High-performance liquid chromatography separation of cis-trans anthocyanin isomers. (Demonstrates the necessity of specific stationary phases for acylated glycoside isomer separation).

  • Yi, T., et al. (2013). Simultaneous determination of iridoid glycosides in Lamiophlomis rotata by HPLC. (Specific method parameters for CSME detection in plant matrices).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

This technical guide is structured as a specialized support center resource, designed for immediate application in analytical and formulation workflows. Ticket ID: #STAB-6CSME-001 Assigned Specialist: Dr. A. Vance, Senio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application in analytical and formulation workflows.

Ticket ID: #STAB-6CSME-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Reference Guide

Executive Summary

6-O-trans-p-Coumaroylshanzhiside methyl ester (6-CSME) is a complex iridoid glycoside found in Gentiana rigescens and Callicarpa species. Its stability is governed by three critical structural moieties:

  • The Glycosidic Bond: Susceptible to acid hydrolysis.

  • The Methyl Ester & Coumaroyl Ester: Highly susceptible to alkaline hydrolysis (saponification).

  • The trans-Coumaroyl Conjugated System: Highly prone to photo-isomerization (trans

    
    cis) under UV/VIS light.
    

This guide provides the solvent compatibility matrix, degradation troubleshooting, and validated handling protocols required to maintain structural integrity.

Part 1: Solvent Compatibility Matrix

Rule of Thumb: The compound is most stable in acidified organic solvents protected from light. Avoid unbuffered aqueous solutions for long-term storage.

Solvent SystemStability RatingRecommended UseTechnical Notes
DMSO (Anhydrous) ★★★★★ (Excellent)Primary Stock Storage Hygroscopic. Store at -20°C. Prevents hydrolysis due to lack of water.
Methanol (MeOH) ★★★★☆ (Good)Working Solutions / Extraction Good solubility. Prone to evaporation. Ensure neutral pH.
Acetonitrile (ACN) [1] ★★★★☆ (Good)HPLC Mobile Phase Aprotic nature minimizes interaction. Preferred over MeOH for long sequences if acidified.
Water (Neutral) ★★☆☆☆ (Fair/Poor)Short-term only Risk of ester hydrolysis over time (

h).
Water (Alkaline pH > 8) ☆☆☆☆☆ (Critical Fail)DO NOT USE Rapid saponification of the methyl ester and coumaroyl ester linkages.
Water (Acidic pH < 2) ★☆☆☆☆ (Poor)DO NOT USE Risk of glycosidic bond cleavage (deglycosylation).

Part 2: Troubleshooting Degradation (The "Emergency Room")

Issue 1: "I see a new peak eluting before my main peak."

Diagnosis: Photo-Isomerization (trans


cis) 
The p-coumaroyl moiety contains a double bond that isomerizes upon exposure to ambient light. The cis-isomer is more polar and typically elutes earlier on Reverse Phase (C18) columns.
  • Immediate Action: Wrap all vials in aluminum foil or use amber glassware.

  • Verification: Check the UV spectrum. The cis-isomer often shows a hypsochromic shift (blue shift) in

    
     compared to the trans-isomer (typically ~310-315 nm).
    
Issue 2: "My peak area is decreasing, but no new peaks appear."

Diagnosis: Precipitation or Adsorption 6-CSME has limited solubility in pure water. If your mobile phase gradient starts at high aqueous % (e.g., 95% Water), the compound may precipitate on the column head or adsorb to plastic consumables.

  • Immediate Action: Ensure sample solvent matches the initial mobile phase strength (e.g., dissolve in 10-20% MeOH/Water, not 100% MeOH, before injection).

Issue 3: "My peak area is decreasing, and I see late-eluting peaks or very early peaks."

Diagnosis: Hydrolysis [2]

  • Early peaks (very polar): Likely the hydrolyzed sugar or free acid forms (Shanzhiside methyl ester without the coumaroyl group).

  • Late peaks: Likely the cleaved p-coumaric acid.

Part 3: Validated Stability Protocols

Workflow 1: Stability Testing Logic

Use this logic flow to determine if your solvent system is compromising the sample.

StabilityLogic Start Start: Dissolve 6-CSME CheckSolvent Is Solvent Protic (Water/MeOH)? Start->CheckSolvent CheckPH Check pH CheckSolvent->CheckPH Yes LightCheck Is solution exposed to light? CheckSolvent->LightCheck No (e.g. DMSO) Alkaline pH > 7.5? CheckPH->Alkaline Measure Acidify Adjust to pH 3.0 - 5.0 (Use Formic/Acetic Acid) Acidify->LightCheck Alkaline->Acidify No (Neutral) HydrolysisWarn CRITICAL: Hydrolysis Risk (Ester Cleavage) Alkaline->HydrolysisWarn Yes HPLC Inject HPLC (T=0, T=24h) HydrolysisWarn->HPLC Monitor Degradation Isomerization Isomerization Risk (Trans -> Cis) LightCheck->Isomerization Yes Protect Use Amber Vials / Foil LightCheck->Protect No Isomerization->Protect Protect->HPLC

Figure 1: Decision matrix for handling 6-CSME solutions to prevent chemical and physical degradation.

Workflow 2: Standard Preparation Protocol

To ensure reproducibility (RSD < 2%), follow this preparation method derived from Gentiana extraction optimizations.

  • Weighing: Weigh ~1.0 mg of 6-CSME into a clean glass vial (avoid plastic if possible to prevent adsorption).

  • Primary Solubilization: Add 100

    
    L of DMSO . Vortex until fully dissolved.
    
    • Why? DMSO ensures complete solubilization and inhibits hydrolysis.

  • Dilution: Dilute to volume (e.g., 10 mL) with Methanol containing 0.1% Formic Acid .

    • Why? The acid stabilizes the phenolic groups and prevents ester hydrolysis.

  • Filtration: Filter through a 0.22

    
    m PTFE  membrane.
    
    • Note: Do not use Nylon filters, as they can bind phenolic compounds.

  • Storage: Transfer to an Amber Vial and store at 4°C (short term) or -20°C (long term).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of methanol? A: Yes. Ethanol is a suitable alternative and is less toxic. However, methanol often provides sharper peak shapes in HPLC due to lower viscosity. Ensure the ethanol is HPLC-grade and acidified.

Q: How long can I keep the sample in the autosampler? A: If the autosampler is cooled to 4°C and the vial is amber, the sample is stable for 48–72 hours. At room temperature in clear glass, degradation (isomerization) can be detectable within 4 hours.

Q: What is the specific degradation product I should look for? A: The primary degradation product is Shanzhiside methyl ester (loss of the coumaroyl group) or 6-O-trans-p-coumaroylshanzhiside acid (hydrolysis of the methyl ester). In LC-MS, look for mass shifts of -146 Da (loss of coumaroyl) or -14 Da (demethylation).

References

  • ChemFaces. (2023).[3] 6-O-trans-p-Coumaroylshanzhiside methyl ester Technical Data Sheet. Retrieved from

    • Support for: Solubility in DMSO/MeOH and general storage recommend
  • Pan, Y., et al. (2016). Simultaneous determination of four iridoid glycosides in Gentiana rigescens by HPLC. Journal of Chromatographic Science.
  • Suyama, Y., et al. (2018).[4] Rigenolides D–H, norsecoiridoid and secoiridoids from Gentiana rigescens Franch. Journal of Natural Medicines. Link

    • Support for: Structural elucidation and isol
  • Turner, A., et al. (2007). Coumaroyl Iridoids and a Depside from Cranberry (Vaccinium macrocarpon). Journal of Natural Products. Link

    • Support for: Cis/Trans isomerization mechanisms in p-coumaroyl iridoid glycosides.

Sources

Troubleshooting

preventing degradation of iridoid glycosides during extraction

[1] Mission Statement This guide addresses the critical instability of iridoid glycosides (e.g., aucubin, catalpol, geniposide, loganin) during phytochemical extraction. These compounds are notoriously labile, susceptibl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Mission Statement

This guide addresses the critical instability of iridoid glycosides (e.g., aucubin, catalpol, geniposide, loganin) during phytochemical extraction. These compounds are notoriously labile, susceptible to both enzymatic hydrolysis (endogenous


-glucosidases) and acid-catalyzed rearrangement .

Failure to control these variables results in the formation of blue/black polymers ("bluing"), loss of analyte mass, and the generation of artifacts that confound LC-MS analysis. This guide provides mechanistic insights and validated protocols to ensure sample integrity.

Module 1: The "Blackening" Phenomenon (Enzymatic Degradation)

The Mechanism

The rapid darkening of plant extracts (turning blue, green, or black) is the hallmark of iridoid degradation. This is not an oxidation process but an enzymatic hydrolysis initiated by tissue disruption.[1]

  • Compartmentalization: In intact plants, iridoids are stored in vacuoles, separated from endogenous

    
    -glucosidase enzymes.
    
  • Disruption: Grinding or maceration breaks cell walls, mixing enzyme and substrate.

  • Hydrolysis: The enzyme cleaves the glucose moiety, releasing the unstable aglycone.

  • Polymerization: The aglycone (often a hemiacetal) cross-links with proteins or polymerizes into dark pigments.

Visualizing the Pathway

The following diagram illustrates the degradation cascade you must interrupt.

IridoidDegradation PlantTissue Intact Plant Tissue (Compartmentalized) Disruption Mechanical Disruption (Grinding/Maceration) PlantTissue->Disruption  Extraction Start EnzymeAction β-Glucosidase Activity Disruption->EnzymeAction  Mixing Aglycone Unstable Aglycone (e.g., Aucubigenin) EnzymeAction->Aglycone  Hydrolysis Polymer Blue/Black Polymer (Artifacts) Aglycone->Polymer  Cross-linking

Figure 1: The enzymatic degradation pathway of iridoid glycosides. The critical control point is inhibiting


-glucosidase immediately upon tissue disruption.
Troubleshooting & Protocol

Q: My extraction solvent is cold methanol, but I still see degradation. Why? A: Cold organic solvents precipitate enzymes but do not necessarily denature them.[1] If water is present (from fresh plant tissue), the enzyme can reactivate during rotary evaporation or storage. You must irreversibly denature the enzyme using heat.

Protocol A: Hot Alcohol Stabilization (The "Kill Step") Best for: Fresh plant material (leaves, roots).

  • Preparation: Pre-heat Ethanol (EtOH) or Methanol (MeOH) to boiling point in a water bath (

    
     for EtOH).
    
  • Inactivation: Drop fresh, chopped plant material directly into the boiling solvent.

    • Ratio: 1:10 (w/v) minimum to ensure rapid heat transfer.

  • Incubation: Boil for 5–10 minutes. This irreversibly denatures

    
    -glucosidases.[1]
    
  • Processing: Cool to room temperature and proceed with homogenization/grinding in the solvent.

Module 2: Chemical Instability (pH Sensitivity)

The Mechanism

Even if enzymes are deactivated, iridoids possess an enol-ether system that is highly sensitive to acid.

  • Acidic Conditions: Promote hydrolysis of the glycosidic bond and rearrangement of the aglycone.[2]

  • Alkaline Conditions: While generally more stable, strong alkalis can cause ring opening.

  • Target pH: Neutral (pH 7.0–8.0) is optimal for extraction.

Q: I am using LC-MS grade water (pH ~5.5-6.0). Is this safe? A: Often, no. Plant vacuoles are naturally acidic (organic acids).[1] When you crush the plant, the local pH can drop below 5.0, accelerating acid hydrolysis. You must buffer the extraction matrix.

Protocol B: The Calcium Carbonate ( ) Neutralization

Best for: Acid-rich species (e.g., Plantago, Veronica, Genipa).

  • Weighing: Weigh your plant material.

  • Buffering: Add Calcium Carbonate (

    
    ) powder directly to the dry/fresh plant material before grinding.
    
    • Dosage: 5–10% of the plant material weight (e.g., 0.5g

      
       for 10g plant tissue).
      
  • Extraction: Proceed with solvent extraction (Protocol A). The

    
     neutralizes organic acids released during cell rupture, maintaining a neutral micro-environment.
    

Module 3: Experimental Workflow & Data

Solvent Efficiency & Stability Comparison

The following table summarizes the stability of Aucubin (a highly unstable marker) under different extraction conditions.

Extraction MethodSolvent SystemEnzyme ActivityChemical StabilityYield Efficiency
Cold Water Maceration 100%

High (Rapid degradation)Low (Acidic)< 20%
Cold Methanol (50%) 50% MeOH / 50%

Moderate (Slow degradation)Moderate40-60%
Hot Ethanol (Boiling) 80-100% EtOHNull (Denatured)High85-95%
Hot Water (Pressurized) 100%

(

)
Null (Denatured)Moderate (Risk of thermal degradation)80-90%
Buffered Hot Ethanol 80% EtOH +

Null Optimal > 95%
Decision Tree: Selecting the Right Protocol

Use this logic flow to determine the correct extraction method for your specific sample type.

ExtractionWorkflow Start Start: Sample Type? Fresh Fresh Tissue (High Water/Enzyme Content) Start->Fresh Dried Dried/Lyophilized Tissue (Dormant Enzymes) Start->Dried Boil Drop into Boiling EtOH/MeOH (5-10 mins) Fresh->Boil Critical Buffer Add CaCO3 (5-10% w/w) Dried->Buffer Enzymes inactive but reactivate if wet Step1 Step 1: Enzyme Inactivation Boil->Buffer Step2 Step 2: Acid Neutralization Extract Homogenize & Centrifuge Buffer->Extract Step3 Step 3: Extraction

Figure 2: Decision tree for stabilizing iridoid glycosides based on initial sample state.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use rotary evaporation to remove the solvent? A: Yes, but strictly control the temperature. Do not exceed


. If the extract becomes acidic during concentration (as organic acids concentrate), hydrolysis will occur. Tip:  Add a pinch of 

to the flask before evaporation to maintain neutrality.

Q2: Why did my extract turn blue after I filtered it? A: This indicates delayed polymerization.[1] Likely, you did not fully denature the


-glucosidase, or you re-introduced water to a dried extract without buffering. The "blue" is the iridoid aglycone reacting with amino acids. Ensure the final storage solvent is anhydrous (e.g., dry DMSO or Methanol) if possible.

Q3: Is freeze-drying (lyophilization) safe? A: Yes, this is the gold standard for removing water. However, ensure the sample is frozen rapidly (liquid nitrogen) before placing it in the lyophilizer to prevent enzymatic activity during the cooling phase.

References

  • Suomi, J., et al. (2000).[3] Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Journal of Chromatography A, 868(1), 73-83. Link

  • Rahamouz-Haghighi, S., et al. (2023).[2] Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study. Pharmaceutical and Biomedical Research, 9(2), 85-114.[2] Link

  • Kittipongp

    
    -Glucosidase catalyzing specific hydrolysis of an iridoid 
    
    
    
    -glucoside from Plumeria obtusa.[1][4][5] Acta Biochimica Polonica, 53(1). Link
  • Zhu, S., et al. (2022).[6] Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides... from Patrinia scabra Bunge. BMC Chemistry, 16, Article 3. Link

  • Supriadi, D., et al. (2021). Calcium Carbonate Isolation from Eggshell to Meet Pharmacopoeial Standards. Journal of Physics: Conference Series, 1918. Link

Sources

Optimization

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester

<-4> <0> Welcome to the technical support guide for navigating matrix effects in the LC-MS/MS analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

<-4> <0>

Welcome to the technical support guide for navigating matrix effects in the LC-MS/MS analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during bioanalysis. The information presented here is grounded in established scientific principles and regulatory guidelines to ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Matrix Effects

Q1: What are matrix effects and why are they a concern for my 6-O-trans-p-Coumaroylshanzhiside methyl ester analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For your analysis of 6-O-trans-p-Coumaroylshanzhiside methyl ester, this could include endogenous components from plasma, serum, or plant extracts such as salts, proteins, and lipids.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3]

This phenomenon is a significant concern because it can directly impact the accuracy, precision, and sensitivity of your quantitative analysis.[4] Ion suppression, the more common effect, reduces the analyte's signal, potentially leading to an underestimation of its concentration.[1][5] Conversely, ion enhancement can cause an overestimation. For a polar and relatively complex molecule like an iridoid glycoside, understanding and mitigating these effects is critical for developing a robust and reliable bioanalytical method.

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: There are several established methods to assess the presence and extent of matrix effects. Two of the most common are the post-column infusion and the post-extraction spike methods.

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of your analyte is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect at that retention time.[7][8]

  • Post-Extraction Spike (Quantitative Assessment): This is the most common quantitative approach.[9] You compare the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. According to regulatory guidelines from bodies like the EMA, the precision of the matrix effect across different lots of matrix should be evaluated.[10][11]

Section 2: Troubleshooting Common Issues

Q3: I'm observing significant ion suppression. What are my immediate troubleshooting steps?

A3: Significant ion suppression is a common challenge, particularly when analyzing compounds in complex biological matrices like plasma. Here's a logical workflow to address this issue:

Diagram: Troubleshooting Workflow for Ion Suppression

Troubleshooting_Ion_Suppression Start Significant Ion Suppression Observed SamplePrep Optimize Sample Preparation Start->SamplePrep Initial Step Chromatography Improve Chromatographic Separation SamplePrep->Chromatography If suppression persists Validation Re-validate Method SamplePrep->Validation InternalStandard Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Chromatography->InternalStandard For optimal compensation Chromatography->Validation Dilution Dilute the Sample InternalStandard->Dilution If SIL-IS is unavailable InternalStandard->Validation Dilution->Validation

Caption: A stepwise approach to troubleshooting ion suppression in LC-MS/MS analysis.

  • Step 1: Re-evaluate Your Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[2][12] If you are using a simple protein precipitation (PPT) method, consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

  • Step 2: Enhance Chromatographic Separation: If sample preparation optimization is insufficient, focus on improving the separation of your analyte from co-eluting matrix components.[12] This can be achieved by modifying the gradient, changing the mobile phase composition, or using a column with a different chemistry.

  • Step 3: Employ a Suitable Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[2][13] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but with careful validation.

  • Step 4: Dilute the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[6] However, ensure that your analyte concentration remains above the lower limit of quantification (LLOQ).

Q4: My results are inconsistent across different batches of plasma. What could be the cause?

A4: Inconsistent results across different matrix lots point to variability in the matrix composition. This is a critical aspect of method validation as outlined by regulatory agencies.[10][11] The issue likely stems from differing concentrations of endogenous components, such as phospholipids, in the plasma from different individuals.

To address this, you must evaluate the matrix effect in at least six different lots of the biological matrix during method validation. The coefficient of variation (CV%) of the matrix factor (calculated from the peak areas in post-extraction spiked samples from different lots) should be within the acceptance criteria, typically ≤15%.[11] If the variability is too high, you will need to improve your sample cleanup procedure to more effectively remove these variable endogenous components.

In-Depth Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for 6-O-trans-p-Coumaroylshanzhiside methyl ester in the chosen biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Stock solution of 6-O-trans-p-Coumaroylshanzhiside methyl ester in a suitable solvent (e.g., methanol).

  • Mobile phase solvents.

  • LC-MS/MS system.

Procedure:

  • Prepare Neat Solutions (Set A): Prepare a set of calibration standards of 6-O-trans-p-Coumaroylshanzhiside methyl ester in the mobile phase or a solvent mixture that mimics the final sample composition.

  • Prepare Post-Extraction Spiked Samples (Set B): a. Process blank matrix samples using your established extraction procedure (e.g., protein precipitation, LLE, or SPE). b. After the final evaporation step (if any), reconstitute the dried extract with the neat solutions prepared in Step 1.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculation: Calculate the matrix effect (ME) at each concentration level using the formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100 Also, calculate the matrix factor by dividing the peak response in the presence of the matrix by the peak response in the absence of the matrix. The CV% of the matrix factor across the different lots should be ≤15%.

Protocol 2: Developing a Robust Solid-Phase Extraction (SPE) Method

Objective: To develop an SPE method to effectively remove matrix interferences and improve the accuracy of quantification. Given the polar nature of iridoid glycosides, a reversed-phase or mixed-mode SPE sorbent is a good starting point.

Diagram: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol in Water) Load->Wash Elute 5. Elute Analyte (e.g., Methanol) Wash->Elute

Caption: The fundamental steps of a solid-phase extraction (SPE) procedure.[14]

Procedure:

  • Sorbent Selection: Choose a suitable SPE sorbent. For a polar compound like 6-O-trans-p-Coumaroylshanzhiside methyl ester, a polymeric reversed-phase sorbent is often a good choice due to its stability across a wide pH range and its ability to retain polar compounds.

  • Sample Pre-treatment: Dilute the plasma sample with an aqueous buffer (e.g., 4% phosphoric acid) to ensure the analyte is in a form that will be retained by the sorbent.[15]

  • Conditioning: Condition the SPE cartridge with a strong solvent like methanol to activate the sorbent.[14]

  • Equilibration: Equilibrate the cartridge with a weak solvent like water or your pre-treatment buffer to prepare the sorbent for sample loading.[14]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove highly polar interferences. The key is to use a solvent that is strong enough to elute interferences but not the analyte of interest.

  • Elution: Elute the 6-O-trans-p-Coumaroylshanzhiside methyl ester with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect (%)Analyte Recovery (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 50-80% (Suppression)90-100%Fast, simple, inexpensivePoor removal of phospholipids and other endogenous components.[16]
Liquid-Liquid Extraction (LLE) 80-100%70-90%Good for removing salts and highly polar interferences.[17]Can be labor-intensive, may form emulsions.[17]
Solid-Phase Extraction (SPE) 90-110%85-100%Highly selective, excellent for removing a wide range of interferences.[2]More expensive, requires method development.

References

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Chromatography Forum. (2011, March 16). Post-Column Infusion. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Freeto, S., & Jia, J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. [Link]

  • LCGC International. (2016). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]

  • MDPI. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. [Link]

  • myADLM.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • National Institutes of Health. (2014). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. [Link]

  • National Institutes of Health. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • National Institutes of Health. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • National Institutes of Health. (n.d.). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. [Link]

  • PubMed Central (PMC). (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • ResearchGate. (n.d.). MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside...[Link]

  • ResearchGate. (n.d.). Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. [Link]

  • Taylor & Francis. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Utrecht University. (n.d.). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]

  • Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]

Sources

Troubleshooting

Technical Support Center: Isolating 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isola...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating the iridoid glycoside, 6-O-trans-p-Coumaroylshanzhiside methyl ester. The purification of this compound presents a unique set of challenges owing to its specific chemical structure. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high purity and yield.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My final product is impure, showing a closely eluting or shoulder peak on my analytical HPLC. What is the likely contaminant and how can I resolve it?

This is the most common challenge encountered. The impurity is likely a structurally related molecule that co-elutes due to similar physicochemical properties.

Root Cause Analysis:

  • Geometric Isomerism: The most probable contaminant is the cis-isomer, 6-O-cis-p-Coumaroylshanzhiside methyl ester. The trans double bond in the p-coumaroyl moiety is susceptible to photoisomerization when exposed to UV light, which is often used for visualization in chromatography.[1] This conversion creates a diastereomer with very similar polarity, making separation difficult.

  • Structural Analogs: Plant extracts are complex mixtures. Other iridoid glycosides, potentially other esters of shanzhiside or related compounds, can be present and exhibit similar chromatographic behavior.[2][3]

  • Positional Isomers: Although less common, it is possible for the p-coumaroyl group to be esterified at a different hydroxyl position on the shanzhiside core, leading to an isomer with nearly identical mass and similar polarity.

Troubleshooting Protocol:

  • Protect from Light: At all stages of extraction, fractionation, and purification, use amber glassware or wrap your flasks and vials in aluminum foil. Minimize exposure to ambient light and avoid prolonged visualization on UV-lit TLC plates.

  • Optimize Chromatographic Selectivity: If you suspect an isomer, enhancing the selectivity of your chromatography is key.

    • Mobile Phase Modifiers: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and sometimes resolve closely eluting compounds.[4][5]

    • Column Chemistry: If a standard C18 column is insufficient, consider a phenyl-hexyl column. The phenyl stationary phase can offer different selectivity for aromatic compounds like the p-coumaroyl group through pi-pi interactions.

    • Temperature Control: Lowering the column temperature (e.g., to 10-15°C) can sometimes enhance resolution between isomers by affecting the thermodynamics of their interaction with the stationary phase.

  • Alternative Purification Techniques: For challenging separations, consider High-Speed Counter-Current Chromatography (HSCCC). This is a liquid-liquid partition chromatography technique that avoids solid supports, minimizing irreversible adsorption and often providing excellent resolution for polar compounds like iridoid glycosides.[5]

Workflow for HPLC Method Optimization

cluster_start Initial Analysis cluster_troubleshoot Troubleshooting Steps cluster_verify Verification start Impure sample on analytical C18 HPLC protect Protect sample from light (use amber vials) start->protect Isomerization suspected temp Decrease column temperature (e.g., 15°C) protect->temp column Switch to Phenyl-Hexyl column temp->column gradient Optimize gradient (shallow gradient) column->gradient reanalyze Re-analyze on optimized method gradient->reanalyze pure Pure Compound (>98%) reanalyze->pure Success impure Still Impure reanalyze->impure Failure hsccc Consider Alternative: High-Speed Counter-Current Chromatography (HSCCC) impure->hsccc

Caption: Workflow for optimizing the HPLC separation of isomers.

Question 2: My compound appears to be degrading during the isolation process. What are the likely degradation pathways and how can I prevent them?

6-O-trans-p-Coumaroylshanzhiside methyl ester has two ester linkages that are susceptible to hydrolysis.

Root Cause Analysis:

  • Ester Hydrolysis: Both the methyl ester at the C4 position and the p-coumaroyl ester at the C6 position can be cleaved under harsh pH conditions (strongly acidic or basic). This will result in the formation of the corresponding carboxylic acids (6-O-trans-p-Coumaroylshanzhiside or Shanzhiside methyl ester-4-carboxylic acid), which will have different retention times and represent a loss of the target compound.

  • Thermal Degradation: Like many complex glycosides, prolonged exposure to high temperatures (e.g., during solvent evaporation) can lead to degradation.

Troubleshooting Protocol:

  • Maintain pH Control: Buffer your mobile phases to be slightly acidic (pH 3-5) using volatile modifiers like formic or acetic acid. Avoid using strong acids or bases at any stage, including in extraction or washing steps.

  • Temperature Management: When evaporating solvents, use a rotary evaporator with the water bath set to a low temperature (≤40°C). For final drying, a high-vacuum manifold or lyophilization (freeze-drying) is preferable to oven drying.

  • Storage: Store the purified compound and intermediate fractions at low temperatures (-20°C or -80°C) in a dry, dark environment to ensure long-term stability.[6]

Potential Degradation Pathways

cluster_degradation Degradation Products Target 6-O-trans-p-Coumaroyl- shanzhiside methyl ester Cis_Isomer 6-O-cis-p-Coumaroyl- shanzhiside methyl ester Target->Cis_Isomer UV Light Hydrolyzed_Coumaroyl Shanzhiside methyl ester + p-Coumaric Acid Target->Hydrolyzed_Coumaroyl Strong Acid/Base Hydrolyzed_Methyl 6-O-trans-p-Coumaroyl- shanzhiside Target->Hydrolyzed_Methyl Strong Acid/Base

Caption: Key degradation pathways for the target compound.

Question 3: What is a reliable, step-by-step protocol for isolating this compound from a plant source like Callicarpa bodinieri?

This protocol provides a general framework. Optimization will be required based on your specific biomass and equipment.

Experimental Protocol: Preparative Isolation

  • Extraction and Defatting:

    • Air-dry and powder the plant material (e.g., twigs and leaves of Callicarpa formosana).[7]

    • Extract the powder with 95% ethanol at room temperature (3 times, 24h each).

    • Combine the extracts and concentrate under reduced pressure at <40°C to obtain a crude syrup.

    • Suspend the syrup in water and partition with n-hexane to remove lipids and chlorophyll.[1] Discard the hexane layer.

  • Initial Fractionation (Column Chromatography):

    • Subject the aqueous layer to a macroporous resin column (e.g., Amberlite XAD-16).

    • Wash the column with deionized water to remove sugars and highly polar compounds.

    • Elute the desired compounds with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol).

    • Monitor fractions by TLC or analytical HPLC to identify those containing the target compound.

  • Intermediate Purification (Sephadex LH-20):

    • Combine the positive fractions and concentrate.

    • Apply the concentrated sample to a Sephadex LH-20 column, eluting with methanol. This step is effective for separating compounds based on size and aromaticity, helping to remove tannins and other phenolics.

  • Final Purification (Preparative HPLC):

    • Develop a method on an analytical HPLC system first to determine the optimal retention time and separation conditions.

    • Scale up to a preparative HPLC system. A typical setup is provided in the table below.

    • Collect fractions corresponding to the main peak of the target compound. Pool the pure fractions, evaporate the organic solvent at low temperature, and lyophilize to obtain the pure, powdered compound.

Table 1: Suggested Preparative HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 10 µm, 250 x 20 mmStandard for reverse-phase separation of moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides a slightly acidic environment to ensure good peak shape and prevent hydrolysis.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution. Acetonitrile often provides sharper peaks.
Gradient 30% B to 60% B over 40 minA shallow gradient is crucial for resolving closely eluting isomers and impurities.
Flow Rate 10-15 mL/minAdjust based on column diameter and pressure limits.
Detection 310 nmThis is near the UV absorbance maximum for the p-coumaroyl chromophore.[4]
Injection Volume VariableDepends on sample concentration and column loading capacity.

Compound Data Summary

Table 2: Properties of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester

PropertyValueSource
Molecular Formula C₂₆H₃₂O₁₃[8]
Molecular Weight 552.5 g/mol [8]
CAS Number 1246012-26-9[7][8]
Appearance White or off-white powder[7]
Purity (Commercial) ≥98% (by HPLC)[7][8]
Solubility Soluble in DMSO, Methanol, Ethanol[7]

References

  • Tundis, R., Loizzo, M.R., Menichini, F., Statti, G.A., & Menichini, F. (2007). Isolation and Identification of Iridoids from Natural Sources: A Review. ResearchGate. [Link]

  • Zhang, Q., Zhang, Z. Q., Yue, Y. D., & Wang, J. (2009). A rapid and simple high-performance liquid chromatographic (HPLC) method for the determination of p-coumaric acid in rat plasma. Biomedical Chromatography, 23(1), 58-61. [Link]

  • Su, K., Li, J., Li, X., Wu, X., & Li, Z. (2014). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of the Serbian Chemical Society, 79(1), 41-49. [Link]

  • Castejón, N., Luna, G., Señoráns, F. J., & Ruiz-Rodriguez, A. (2023). Photoisomerization of Trans-p-Coumaroyl-Secologanoside (Comselogoside) from Olive Mill Waste. Foods, 12(17), 3192. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2022). Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth. Molecules, 27(16), 5268. [Link]

  • Suomi, J., Siren, H., Hartonen, K., & Riekkola, M. L. (2000). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Journal of Chromatography A, 868(1), 73-83. [Link]

Sources

Optimization

Technical Support Center: Method Validation for 6-O-trans-p-Coumaroylshanzhiside methyl ester Quantification

Prepared by: Senior Application Scientist Welcome to the technical support center for the analytical method validation of 6-O-trans-p-Coumaroylshanzhiside methyl ester. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the analytical method validation of 6-O-trans-p-Coumaroylshanzhiside methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting strategies for common challenges encountered during the quantification of this iridoid glycoside. Our goal is to empower you with the knowledge to develop and validate a robust, reliable, and compliant analytical method.

Introduction to Method Validation

6-O-trans-p-Coumaroylshanzhiside methyl ester is a natural iridoid glycoside isolated from plants such as Callicarpa bodinieri[1]. Accurate quantification of this compound is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[2]. It is a regulatory requirement and a cornerstone of good scientific practice, ensuring the integrity and reliability of your analytical data. This guide is structured around the core validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline[3][4].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and issues you may encounter during your experiments. Each answer provides a theoretical explanation, a practical troubleshooting guide, and a detailed experimental protocol.

Question 1: How can I be sure my method is only measuring 6-O-trans-p-Coumaroylshanzhiside methyl ester and not other interfering components from my sample matrix?

Answer: This relates to the specificity of your analytical method. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[2]. In chromatography, this is often discussed as selectivity, which is the ability to resolve the analyte from other substances[5].

Common Issues & Troubleshooting:

  • Co-eluting Peaks: An interfering compound has the same retention time as your analyte.

    • Solution 1 (PDA/DAD): Use a Photodiode Array (PDA) or Diode Array Detector (DAD). A peak purity analysis can compare spectra across the peak. A non-homogenous peak suggests co-elution.

    • Solution 2 (MS): A mass spectrometer is a highly specific detector. By using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect the parent and/or fragment ions unique to your analyte, effectively eliminating interference from compounds with different mass-to-charge ratios (m/z)[6][7].

    • Solution 3 (Chromatography): Modify your chromatographic conditions (e.g., change mobile phase composition, gradient slope, or column chemistry) to resolve the interfering peak.

  • Placebo or Matrix Interference: Components of your formulation (excipients) or biological matrix are producing a signal at the analyte's retention time.

    • Solution: Prepare and inject a "placebo" sample containing all matrix components except the analyte. There should be no significant peak at the retention time of 6-O-trans-p-Coumaroylshanzhiside methyl ester.

Experimental Protocol: Specificity Assessment
  • Prepare Samples:

    • Blank: The mobile phase or reconstitution solvent.

    • Placebo/Matrix Blank: A sample containing all components except the analyte (e.g., herbal extract from a related species known not to contain the analyte, or formulation excipients).

    • Standard Solution: A pure standard of 6-O-trans-p-Coumaroylshanzhiside methyl ester at a known concentration.

    • Spiked Sample: The placebo/matrix blank spiked with the analyte standard.

  • Analysis:

    • Inject each sample into your chromatography system (e.g., UPLC-PDA-MS/MS).

  • Evaluation:

    • Confirm that the blank and placebo samples show no significant peak at the retention time of the analyte.

    • Compare the retention time and mass spectrum (if using MS) of the peak in the standard solution with the peak in the spiked sample. They must match.

    • If using a PDA detector, assess the peak purity of the analyte in the spiked sample.

Question 2: My calibration curve isn't linear (r² < 0.99). What's wrong?

Answer: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. A poor correlation coefficient (r²) suggests a systematic issue that will compromise the accuracy of your quantification.

Common Issues & Troubleshooting:

  • Inaccurate Standard Preparation: This is the most common cause. Errors in weighing the reference standard or in performing serial dilutions will directly impact linearity.

    • Solution: Carefully prepare a fresh set of standards. Use calibrated pipettes and Class A volumetric flasks. Ensure the reference standard is fully dissolved in the initial stock solution. The compound is soluble in DMSO, Methanol, and Ethanol[1][8].

  • Detector Saturation: At high concentrations, the detector may no longer respond proportionally.

    • Solution: Lower the upper concentration limit of your calibration range or dilute the high-concentration samples.

  • Inappropriate Range: The selected concentration range may be too wide or not centered around the expected sample concentrations.

    • Solution: Define the analytical range based on the intended application. For an assay, this is typically 80% to 120% of the test concentration[4].

  • Chromatographic Issues: Poor peak shape (fronting, tailing) can affect the integration and, consequently, the linearity.

    • Solution: Troubleshoot the chromatography. Ensure the sample solvent is compatible with the mobile phase. Check for column degradation.

Experimental Protocol: Linearity & Range
  • Prepare Stock Solution: Accurately weigh a sufficient amount of 6-O-trans-p-Coumaroylshanzhiside methyl ester reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a high-concentration stock solution.

  • Prepare Calibration Standards: Perform serial dilutions from the stock solution to prepare at least 5-6 concentration levels spanning the expected working range. The ICH Q2(R1) guideline recommends a minimum of 5 concentrations for establishing linearity[4].

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should ideally be ≥ 0.999.

    • Visually inspect the plot for any obvious non-linear trends.

    • The Range is the interval between the upper and lower concentrations that has been demonstrated to have acceptable linearity, accuracy, and precision[3].

Data Presentation: Linearity
Concentration (µg/mL)Peak Area (Replicate 1)Peak Area (Replicate 2)Peak Area (Replicate 3)Mean Peak Area
1.015,05015,10015,02015,057
5.075,40075,35075,55075,433
10.0151,100150,900151,000151,000
25.0376,000375,500375,800375,767
50.0752,100751,900752,500752,167
Linear Regression y = 15025x + 120 r² = 0.9998
Question 3: How do I prove my results are correct and reproducible?

Answer: This involves assessing Accuracy and Precision .

  • Accuracy is the closeness of your measured value to the true or accepted value. It's determined by a recovery study.

  • Precision is the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): The precision within the same lab but on different days, with different analysts, or on different equipment.

Common Issues & Troubleshooting:

  • Low Recovery (Accuracy):

    • Cause: Inefficient sample extraction, analyte degradation during sample processing, or matrix effects (ion suppression/enhancement in MS)[9].

    • Solution: Optimize your sample extraction procedure. For MS-based methods, use an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte) to compensate for matrix effects[10].

  • High RSD (Poor Precision):

    • Cause: Inconsistent sample preparation, unstable instrumentation (e.g., fluctuating pump flow, unstable detector)[11], or poor chromatographic peak integration.

    • Solution: Standardize every step of the sample preparation workflow. Ensure the HPLC/UPLC system is properly maintained and equilibrated. Review peak integration parameters to ensure consistency.

Experimental Protocol: Accuracy & Precision
  • Prepare Spiked Samples:

    • Choose a blank matrix (placebo).

    • Spike the matrix with the analyte standard at three different concentration levels (e.g., Low, Medium, High; such as 80%, 100%, and 120% of the target concentration).

    • Prepare 5-6 replicates at each concentration level.

  • Analysis:

    • For Repeatability: Analyze all prepared replicates on the same day by the same analyst.

    • For Intermediate Precision: Have a different analyst repeat the experiment on a different day.

  • Evaluation:

    • Accuracy: Calculate the percent recovery for each replicate: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.

    • Precision: Calculate the Relative Standard Deviation (RSD) of the measured concentrations for the replicates at each level: RSD (%) = (Standard Deviation / Mean) * 100.

Data Presentation: Accuracy & Precision Acceptance Criteria
ParameterConcentration LevelAcceptance Criteria
Accuracy Low, Med, HighMean Recovery: 95% - 105%
Precision (RSD%) Low, Med, HighRepeatability (Intra-day): ≤ 2%
Intermediate (Inter-day): ≤ 3%

Note: Acceptance criteria can vary based on the application and regulatory requirements.

Question 4: I need to measure very low levels of the compound. How do I determine the sensitivity of my method?

Answer: This requires determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) .

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[12].

Common Issues & Troubleshooting:

  • High Baseline Noise: A noisy baseline makes it difficult to distinguish small peaks, leading to a high (poor) LOD/LOQ.

    • Cause: Contaminated mobile phase, detector lamp nearing the end of its life, or electrical interference[13].

    • Solution: Use high-purity HPLC-grade solvents, degas the mobile phase, and check the detector's performance.

  • Poor Signal: The analyte itself produces a weak signal.

    • Solution (HPLC-UV): Choose the wavelength of maximum absorbance (λmax) for detection.

    • Solution (MS): Optimize MS parameters (e.g., ionization source settings, collision energy) to maximize the signal for your analyte's specific transitions.

Experimental Protocol: LOD & LOQ Estimation (Signal-to-Noise Method)
  • Prepare Low-Concentration Samples: Prepare a series of standards at decreasingly low concentrations, approaching the expected limit of detection.

  • Analysis: Inject these samples and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3. This concentration is your estimated LOD.

  • Confirmation: The concentration that provides a signal-to-noise (S/N) ratio of approximately 10 is your estimated LOQ[14].

  • Verification: To confirm the LOQ, analyze 5-6 replicates of a sample at this estimated concentration. The precision (RSD) and accuracy should meet your pre-defined acceptance criteria (e.g., RSD ≤ 10%).

Question 5: My results seem to change depending on how long the samples sit on the autosampler. How do I test for stability?

Answer: Stability testing is essential to ensure that the concentration of the analyte does not change during sample storage and processing. You must demonstrate that your stock solutions and your analyte in the sample matrix are stable under various conditions.

Common Issues & Troubleshooting:

  • Analyte Degradation: The compound may be sensitive to light, temperature, or pH.

    • Solution: Store samples and standards in amber vials to protect from light. Keep them at a controlled low temperature (e.g., 4°C in the autosampler). Ensure the pH of the sample solution is in a range where the analyte is stable.

Experimental Protocol: Stability Assessment
  • Prepare QC Samples: Prepare replicates of quality control (QC) samples at low and high concentrations in the relevant matrix.

  • Conduct Stability Tests:

    • Short-Term (Bench-Top/Autosampler) Stability: Store the QC samples at room temperature or in the autosampler for a defined period (e.g., 24 hours).

    • Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).

    • Freeze-Thaw Stability: Subject the QC samples to several cycles of freezing and thawing (e.g., three cycles from -20°C to room temperature).

  • Analysis: After the designated storage period/condition, analyze the stability samples alongside a freshly prepared calibration curve and freshly prepared comparison QC samples.

  • Evaluation: Calculate the mean concentration of the stability samples and compare it to the nominal concentration. The mean concentration should be within ±15% of the nominal value[15].

Visualization of Workflows

dot digraph "Method_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Planning" { label="Phase 1: Planning & Development"; style="rounded"; bgcolor="#E8F0FE"; Dev [label="Method Development\n(Column, Mobile Phase)"]; SysSuit [label="System Suitability\n(Resolution, Tailing Factor)"]; }

subgraph "cluster_Validation" { label="Phase 2: Core Validation Experiments"; style="rounded"; bgcolor="#E6F4EA"; Spec [label="Specificity\n(Peak Purity, No Interference)"]; Lin [label="Linearity & Range\n(r² ≥ 0.999)"]; Acc [label="Accuracy\n(% Recovery)"]; Prec [label="Precision\n(% RSD)"]; LOD [label="LOD & LOQ\n(S/N Ratio)"]; Stab [label="Stability\n(Freeze-Thaw, Bench-Top)"]; }

subgraph "cluster_Documentation" { label="Phase 3: Documentation"; style="rounded"; bgcolor="#FEF7E0"; Report [label="Validation Report\n(Summarize all data)"]; SOP [label="Standard Operating Procedure\n(Finalized Method)"]; }

// Connections Dev -> SysSuit [label="Initial Check"]; SysSuit -> Spec [label="Proceed if Passes"]; Spec -> Lin; Lin -> Acc; Acc -> Prec; Prec -> LOD; LOD -> Stab; Stab -> Report [lhead="cluster_Documentation"]; Report -> SOP; } dot Caption: Overall workflow for analytical method validation.

dot digraph "Troubleshooting_Linearity" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Start:\nCalibration Curve\nFails (r² < 0.99)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStandards [label="{Check Standards|Are dilutions correct?\nIs stock solution clear?\nAre vials capped?}", fillcolor="#FBBC05"]; CheckSystem [label="{Check System|Is peak shape good?\nIs baseline stable?\nIs detector saturated?}", fillcolor="#FBBC05"]; CheckRange [label="{Check Range|Is the range too wide?\nDoes it bracket samples?}", fillcolor="#FBBC05"];

PrepNew [label="Action:\nPrepare fresh stock\nand dilutions", shape=box, style="filled", fillcolor="#E6F4EA"]; TroubleshootHPLC [label="Action:\nTroubleshoot HPLC\n(See HPLC Guide)", shape=box, style="filled", fillcolor="#E6F4EA"]; AdjustRange [label="Action:\nNarrow or shift\nconcentration range", shape=box, style="filled", fillcolor="#E6F4EA"];

Rerun [label="Re-run\nCalibration Curve", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pass:\nValidation\nContinues", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckStandards [label="First suspect"]; CheckStandards -> PrepNew [label="If error found"]; CheckStandards -> CheckSystem [label="If standards OK"];

CheckSystem -> TroubleshootHPLC [label="If issue found"]; CheckSystem -> CheckRange [label="If system OK"];

CheckRange -> AdjustRange [label="If range is poor"];

PrepNew -> Rerun; TroubleshootHPLC -> Rerun; AdjustRange -> Rerun;

Rerun -> End [label="r² ≥ 0.99"]; Rerun -> Start [label="r² < 0.99", color="#EA4335"]; } dot Caption: Decision tree for troubleshooting a non-linear calibration curve.

References

  • Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. (2022). National Institutes of Health (NIH). [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2025). PubMed Central (PMC). [Link]

  • Development and Validation of an UPLC-MS/MS Method for Quantification of Glyphosate in Urine. (2025). hrcak.srce.hr. [Link]

  • MEP analysis data for 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside... (n.d.). ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ich.org. [Link]

  • Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. (n.d.). National Institutes of Health (NIH). [Link]

  • Selectivity versus specificity in chromatographic analytical methods. (2025). researchgate.net. [Link]

  • Standardization of Herbal Products by Various Chromatographic Techniques. (2023). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]

  • Chromatographic Techniques and Pharmacological Analysis as a Quality Control Strategy for Serjania triquetra a Traditional Medicinal Plant. (2022). PubMed Central. [Link]

  • Guideline on Stability Testing. (2003). European Medicines Agency (EMA). [Link]

  • Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. (2013). PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). Food and Drug Administration (FDA). [Link]

  • Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS. (2025). ResearchGate. [Link]

  • Optimization of extracting technology of iridoid glycosides and phenylethanoid glycosides from Pedicularis decora Franch. by G1-entropy-coupled response surface methodology and rapid identification by UPLC-Q/TOF-MS. (2024). Taylor & Francis. [Link]

  • Significance of various chromatographic techniques in herbal drug analysis. (n.d.). JOCPR. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

Sources

Troubleshooting

minimizing adduct formation in ESI-MS of 6-O-trans-p-Coumaroylshanzhiside methyl ester

Introduction: The "Sodium Trap" in Iridoid Glycoside Analysis You are likely reading this guide because your mass spectrum for 6-O-trans-p-Coumaroylshanzhiside methyl ester is dominated by sodiated species ( , 575.17) ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sodium Trap" in Iridoid Glycoside Analysis

You are likely reading this guide because your mass spectrum for 6-O-trans-p-Coumaroylshanzhiside methyl ester is dominated by sodiated species (


, 

575.17) rather than the desired protonated molecular ion (

,

553.19).

This is a structural inevitability, not just an experimental error. This compound (


) contains 13 oxygen atoms . The spatial arrangement of the glycosidic oxygens and the ester carbonyls creates an electron-rich cavity that acts like a crown ether, chelating alkali metal ions (

,

) with high affinity.

To resolve this, we cannot simply "clean" the sodium away; we must outcompete it chemically. This guide provides a multi-tiered strategy to shift the ionization equilibrium toward protonated or ammoniated species.

Module 1: Mobile Phase Engineering (The First Line of Defense)

The most effective way to suppress sodium adducts is to flood the system with a competitive cation that forms a less stable, or more useful, adduct.

The Protocol: Ammonium Displacement Strategy

Objective: Force the formation of


 or 

and suppress

.[1]

Recommended Mobile Phase Composition:

  • Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid

  • Phase B: Acetonitrile + 0.1% Formic Acid [2][3][4]

Why this works (The Chemistry):

  • Ammonium (

    
    ) Saturation:  By adding 5 mM ammonium formate, you provide an excess of 
    
    
    
    ions (
    
    
    to
    
    
    times more abundant than trace
    
    
    ).
  • Displacement:

    
     competes for the same oxygen binding sites as 
    
    
    
    .
  • Labile Adducts: Unlike the stable Sodium-Oxygen bond, the Ammonium-Oxygen complex is labile. In the collision cell or source, the

    
     adduct often loses neutral ammonia (
    
    
    
    ), yielding the desired
    
    
    .
    • Reaction:

      
      
      
Alternative: Negative Ion Mode

If positive mode remains messy, switch polarity. Iridoid glycosides with phenolic moieties (like the coumaroyl group) often ionize beautifully in negative mode.

  • Target Ion:

    
     (
    
    
    
    551.18) or
    
    
    (
    
    
    597.19).
  • Note: The formate adduct (

    
    ) is very common for iridoids in formic acid buffers. It is easily fragmented in MS/MS to yield the deprotonated molecule.
    

Module 2: Data & Adduct Reference Table

Use this table to identify the peaks currently obscuring your data.

Compound: 6-O-trans-p-Coumaroylshanzhiside methyl ester Formula:


Monoisotopic Mass:  552.1843 Da
Ion IdentityPolaritym/z (Theoretical)StabilityDesirability

Positive553.19 ModerateHigh (Target)

Positive570.22Low/ModHigh (Precursor)

Positive575.17Very HighLow (Contaminant)

Positive591.15HighLow (Contaminant)

Negative551.18 HighHigh (Target)

Negative597.19ModerateNeutral (Diagnostic)

Negative587.15HighLow (Contaminant)

Module 3: Workflow Visualization

The following diagram outlines the decision process for optimizing the signal.

AdductOptimization Start Start: Adduct Dominated Spectrum CheckGlass Step 1: System Hygiene Replace Glass with Plastic Flush System Start->CheckGlass ChooseMode Step 2: Polarity Selection CheckGlass->ChooseMode PosMode Positive Mode (+) ChooseMode->PosMode NegMode Negative Mode (-) ChooseMode->NegMode AddAmmonium Add 5-10mM Ammonium Formate + 0.1% Formic Acid PosMode->AddAmmonium AddFormicOnly Add 0.1% Formic Acid Only NegMode->AddFormicOnly ResultPos Result: [M+NH4]+ or [M+H]+ AddAmmonium->ResultPos ResultNeg Result: [M-H]- or [M+HCOO]- AddFormicOnly->ResultNeg DP_Tune Step 3: Increase Declustering Potential (In-Source CID) ResultPos->DP_Tune If adducts persist DP_Tune->ResultPos Break weak adducts

Caption: Decision tree for minimizing alkali metal adducts in iridoid glycoside analysis.

Module 4: System Hygiene (Removing the Source)

Even with the best chemistry, high background sodium will overwhelm the ionization source.

1. The "No-Glass" Rule

  • Issue: Borosilicate glass leaches

    
     and 
    
    
    
    , especially when storing aqueous mobile phases.
  • Solution: Use polypropylene (plastic) bottles for all aqueous mobile phases.[1] If you must use glass, use silanized glass or LC-MS certified amber glass, but plastic is safer for this specific application.

2. Solvent Purity

  • Issue: "HPLC Grade" is not "LC-MS Grade." Lower grades often contain <5 ppm Sodium, which is massive for MS.

  • Solution: exclusively use LC-MS Grade solvents (e.g., Optima™, LiChrosolv®).

3. The Passive Cleaning Protocol If your system has been used for phosphate buffers recently, it is likely contaminated.

  • Remove the column. Install a union.

  • Flush line A and B with Water:Methanol (50:50) + 0.1% Formic Acid at 0.5 mL/min for 2 hours.

  • The acid helps solubilize precipitated salts in the capillaries.

Troubleshooting & FAQs

Q1: I added Ammonium Formate, but now I see a huge peak at m/z 570.22 instead of 553.19. Is this bad? A: No, this is the Ammonium adduct (


). This is much better than a Sodium adduct. You can:
  • Select 570.22 as your precursor for MS/MS. It usually fragments cleanly to the aglycone.

  • Increase your Declustering Potential (DP) or Fragmentor Voltage by 10-20V. This adds energy in the source, knocking off the

    
     to leave you with the 
    
    
    
    at 553.19.

Q2: Can I use Trifluoroacetic Acid (TFA) to protonate the molecule? A: Avoid TFA. While it is a strong acid and pairs well, it causes severe signal suppression in Negative Mode and can form very strong ion pairs that reduce overall sensitivity. Stick to Formic Acid.[4][5]

Q3: Why is Negative Mode recommended for this compound? A: The p-Coumaroyl group contains a phenolic hydroxyl. Phenols are acidic and lose a proton easily (


). Negative mode (

) often has 10x less background noise than positive mode because few contaminants ionize well in negative polarity.

Q4: My sodium adducts are still there despite using plastic bottles. Where is it coming from? A: Check your sample preparation . Did you use a glass syringe? Did you use a PBS buffer during extraction? Did you touch the pipette tips with bare hands (sweat is high in NaCl)?

  • Tip: Perform a "blank" injection of pure solvent. If the Na peak disappears, the contamination is in your sample, not the instrument.

References

  • Li, W., et al. (2008). "Structural characterization of iridoid glucosides by ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 22(12), 1941-1954.[6] Link

  • Kruve, A., et al. (2013).[5] "Sodium adduct formation efficiency in ESI source." Journal of Mass Spectrometry, 48(6), 695-702. Link

  • Waters Corporation. (2021). "What is the column cleaning procedure to reduce sodium adducts in LC/MS analysis?" Waters Knowledge Base. Link

  • Advanced Materials Technology. (2012). "Mobile Phase Additive Selection for LC-MS." HALO Columns Technical Report. Link

Sources

Optimization

Iridoid Glycoside Analysis: Column Selection &amp; Troubleshooting Command Center

Lead Scientist: Senior Application Specialist Department: Chromatography Technical Support Last Updated: February 12, 2026 Introduction: The Polarity Paradox Iridoid glycosides (e.g., Catalpol, Aucubin, Loganin, Gentiopi...

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Senior Application Specialist Department: Chromatography Technical Support Last Updated: February 12, 2026

Introduction: The Polarity Paradox

Iridoid glycosides (e.g., Catalpol, Aucubin, Loganin, Gentiopicroside) present a unique chromatographic challenge. Their structure combines a labile hemiacetal ring (iridane skeleton) with a highly polar glucose moiety.

The Core Problem: Standard C18 columns often fail to retain the most polar iridoids (like Catalpol), leading to elution in the void volume (


). Conversely, attempting to increase retention by using 100% aqueous mobile phases on standard C18 leads to "phase dewetting" (pore clearing), causing retention time shifts and method failure.

This guide moves beyond generic advice, providing a logic-driven approach to selecting the correct stationary phase based on specific analyte polarity (


) and troubleshooting the most common failure modes.

Module 1: The Decision Matrix (Column Selection)

Do not default to C18. Use the physical properties of your specific iridoid target to dictate the column chemistry.

The Logic Flow
  • Scenario A: High Polarity (Catalpol, Aucubin)

    • Challenge: Elutes too fast on C18; co-elutes with matrix salts.

    • Solution:HILIC (Amide) or C18-AQ (Polar-Embedded) .

  • Scenario B: Mid-Polarity (Loganin, Sweroside, Gentiopicroside)

    • Challenge: Resolution of isomers.[1]

    • Solution:High-Strength Silica (HSS) C18 or Core-Shell C18 .

Visual Logic: Selection Workflow

IridoidColumnSelection Start Target Analyte Properties PolarityCheck Analyte Polarity (LogP) Start->PolarityCheck HighPolar High Polarity (LogP < 0) Ex: Catalpol, Aucubin PolarityCheck->HighPolar Hydrophilic MidPolar Mid Polarity (LogP > 0.5) Ex: Loganin, Harpagoside PolarityCheck->MidPolar Hydrophobic HILIC RECOMMENDATION: HILIC Amide Column (Acetonitrile rich) HighPolar->HILIC Primary Choice C18AQ RECOMMENDATION: C18-AQ (Polar Embedded) (100% Aqueous Compatible) HighPolar->C18AQ Alternative (If RPLC required) StdC18 RECOMMENDATION: Core-Shell C18 (High Efficiency) MidPolar->StdC18 Standard RPLC

Figure 1: Decision tree for selecting stationary phases based on iridoid glycoside polarity.

Module 2: Validated Experimental Protocols

Below are two distinct protocols. Method A is the "Workhorse" for general profiling. Method B is the "Specialist" for difficult polar compounds (Catalpol/Aucubin).

Comparative Method Parameters
ParameterMethod A: RPLC (General) Method B: HILIC (Polar Specific)
Target Analytes Loganin, Sweroside, HarpagosideCatalpol, Aucubin, Geniposidic Acid
Stationary Phase C18-AQ (Polar End-capped) e.g., InertSustain AQ-C18 or Atlantis T3Amide-HILIC e.g., TSKgel Amide-80 or BEH Amide
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0) in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient Profile 5% B to 30% B (0–15 min)95% B to 80% B (Inverse Gradient)
Critical Setting Do not use 100% water on standard C18.Sample diluent must be high organic (e.g., 80% ACN).
Detection UV 230–254 nmUV 203–210 nm (Low absorption)
Detailed Workflow: Method B (HILIC for Catalpol/Aucubin)

Why this works: HILIC creates a water-enriched layer on the surface of the polar stationary phase. The glycoside moiety partitions into this layer.

  • Preparation:

    • Dissolve standards in 80:20 Acetonitrile:Water. Crucial: Injecting a 100% aqueous sample into a HILIC column will destroy peak shape (solvent mismatch).

  • Equilibration:

    • HILIC columns require longer equilibration than C18. Flush with 20 column volumes of initial mobile phase (95% ACN).

  • Execution:

    • Flow Rate: 0.3 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID).

    • Temp: 30°C.

    • Wavelength: 205 nm . (Note: Catalpol lacks a strong chromophore; ensure solvents are HPLC grade to minimize background noise).

Module 3: The Troubleshooting Clinic (FAQs)

Issue 1: "My Catalpol peak elutes in the dead volume (t0)."

Diagnosis: Lack of retention. This occurs when using a standard C18 column with a mobile phase that contains too much organic solvent, or the compound is simply too polar for the phase. Corrective Action:

  • Switch to C18-AQ: These columns contain a hydrophilic group near the ligand attachment point, allowing the "fingers" of the C18 chains to remain extended even in 100% water, preventing pore dewetting [1].

  • Verify Dead Time: Inject Uracil or Nitrate to confirm

    
    . If your peak overlaps with this, your data is invalid.
    
Issue 2: "I see split peaks or 'shoulders' on my iridoid peaks."

Diagnosis: This is often caused by Mutarotation or Hydrolysis .

  • Mechanism:[1][2] Iridoid glycosides are acetals. In highly acidic conditions (pH < 2) or high temperatures (>45°C), the glucose bond can hydrolyze, or the hemiacetal ring can open. Corrective Action:

  • Buffer Control: Ensure pH is between 2.5 and 4.0. Avoid extremely low pH (< 2.0).

  • Temperature: Lower column oven temperature to 25–30°C.

  • Sample Solvent: Ensure the sample solvent matches the initial mobile phase strength.

Issue 3: "Severe peak tailing, especially for Loganin."

Diagnosis: Residual silanol interactions. The free hydroxyls on the silica support interact with the polar functional groups of the iridoid. Corrective Action:

  • Add Modifier: Use 0.1% Formic Acid or 10mM Ammonium Acetate. The protons/cations compete for the active silanol sites, "masking" them from the analyte [2].

  • Column Choice: Use "End-capped" columns where free silanols have been chemically bonded.[3]

Visual Logic: Troubleshooting Workflow

IridoidTroubleshooting Problem Identify Symptom NoRet No Retention (Elutes at t0) Problem->NoRet Tailing Peak Tailing Problem->Tailing Split Split Peaks Problem->Split Sol_HILIC Switch to HILIC or C18-AQ NoRet->Sol_HILIC Analyte too polar Sol_pH Add 0.1% Formic Acid (Mask Silanols) Tailing->Sol_pH Silanol Interaction Sol_Solvent Match Sample Solvent to Mobile Phase Split->Sol_Solvent Strong Solvent Effect

Figure 2: Diagnostic workflow for common iridoid chromatography issues.

References

  • Zhao, J. (2020).[4] Micro Extraction and HPLC Quantification of Aucubin, Catalpol and Acteoside in Plantain. Prime Scholars.

  • Wang, Y., et al. (2016).[5] Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry.

  • Duda-Chodak, A., et al. (2016). Iridoid glycoside permethylation enhances chromatographic separation and chemical ionization. Rapid Communications in Mass Spectrometry.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

Sources

Troubleshooting

optimizing collision energy for MS/MS fragmentation of 6-O-trans-p-Coumaroylshanzhiside methyl ester

Ticket ID: #MS-OPT-IRIDOID-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Collision Energy (CE) for Structural Elucidation & Quantification[1] Executive Summary You are analyzing 6...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MS-OPT-IRIDOID-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Collision Energy (CE) for Structural Elucidation & Quantification[1]

Executive Summary

You are analyzing 6-O-trans-p-Coumaroylshanzhiside methyl ester (C₂₆H₃₂O₁₃, MW 552.5 Da), a complex iridoid glycoside.[1][2] Successful MS/MS fragmentation requires balancing the cleavage of the labile glycosidic bond with the disruption of the rigid iridoid core.

This guide replaces standard "trial-and-error" methods with a Systematic Energy Ramping Protocol . We focus on Electrospray Ionization (ESI) in Negative Mode , as the phenolic nature of the coumaroyl moiety and the carboxylic ester functionalities provide superior sensitivity and structural data compared to positive mode.

Module 1: Pre-Acquisition & Ionization Setup

User Question: "I am seeing low precursor intensity. What are the ideal ionization parameters before I even start fragmenting?"

Technical Response: Before optimizing Collision Energy (CE), you must stabilize the precursor ion.[1] Iridoids are thermally labile; excessive source heat or voltage will cause In-Source Fragmentation (ISF) , prematurely breaking the glycosidic bond before the quadrupole.[1]

Recommended ESI Source Parameters (Negative Mode)
ParameterSettingRationale
Ion Mode ESI Negative (-) Targets the deprotonated ion [M-H]⁻ (m/z 551) .[1]
Capillary Voltage 2.5 – 3.0 kVLower voltage prevents discharge and reduces ISF.[1]
Source Temp 300°C – 350°CSufficient for desolvation but low enough to preserve the sugar moiety.
Cone Voltage 20 – 30 VCritical: Keep low. High cone voltage mimics CE, stripping glucose immediately.[1]
Solvent Additive 0.1% Formic AcidWhile counter-intuitive for negative mode, trace acid can stabilize the specific [M-H]⁻ species or [M+HCOO]⁻ adducts.

Module 2: The Energy Ramping Protocol (CE Optimization)

User Question: "How do I find the exact CE value? Is there a single 'magic number'?"

Technical Response: No. There is no single number because different bonds break at different energies.[1] You need a Breakdown Curve .[1] This method plots Relative Abundance (%) against Collision Energy (eV) to identify the "survival yield" of the precursor and the "appearance energy" of specific fragments.[1]

Workflow: Generating a Breakdown Curve

CE_Optimization_Workflow Start Start: Direct Infusion (10 µL/min) Select Select Precursor [M-H]- m/z 551 Start->Select Ramp Ramp CE (0 eV to 60 eV) Select->Ramp Acquire Acquire Spectra (Step size: 2-5 eV) Ramp->Acquire Plot Plot Breakdown Curve (Intensity vs. eV) Acquire->Plot Decision Select Optimal CE Plot->Decision Quantification (MRM) Quantification (MRM) Decision->Quantification (MRM) High Stability (m/z 389) Structure ID Structure ID Decision->Structure ID High Fragmentation (m/z 163, 227)

Figure 1: Systematic workflow for determining optimal Collision Energy using a ramping strategy.

Step-by-Step Protocol:
  • Infusion: Syringe-infuse the standard (1 µg/mL) directly into the MS.

  • Isolation: Set Q1 to lock onto m/z 551.5 .

  • Ramping:

    • Start at 5 eV . Increase in 5 eV increments up to 60 eV .

    • At each step, record the intensity of the Precursor (551) and major fragments (389, 227, 163).[1]

  • Analysis:

    • CE50 (Survival Yield): The energy where the precursor intensity drops to 50%.[1] This is usually the starting point for optimization.[1]

    • Max Yield: The energy where a specific product ion reaches maximum intensity before further degrading.[1]

Module 3: Fragmentation Logic & Data Interpretation

User Question: "I see multiple peaks. Which ones are real, and what CE produces them?"

Technical Response: The fragmentation of 6-O-trans-p-Coumaroylshanzhiside methyl ester follows a predictable energy hierarchy.[1] The glycosidic bond is the "weakest link," followed by the ester linkages, and finally the iridoid ring skeleton.

Targeted Mass Transitions
Transition TypePrecursor (m/z)Product (m/z)Approx. Opt. CEChemical Logic
Soft Cleavage 551 ([M-H]⁻)389 15 - 25 eV Neutral Loss of Glucose (-162 Da). This is the most abundant ion at low energy.[1] Ideal for quantification if selectivity is sufficient.[1]
Structural ID 551 ([M-H]⁻)163 35 - 45 eV Coumarate Ion. Cleavage of the ester bond releasing the p-coumaroyl group.[1] High specificity for the "coumaroyl" part of the molecule.[1]
Core Skeleton 551 ([M-H]⁻)227 40 - 50 eV Aglycone Fragment. Represents the iridoid core (Shanzhiside methyl ester skeleton) after losing both glucose and the coumaroyl group.[1]
Deep Frag 551 ([M-H]⁻)119 50+ eV Decarboxylation. Further degradation of the coumaric acid moiety (loss of CO₂).
Fragmentation Pathway Diagram

Fragmentation_Pathway Parent Precursor [M-H]- m/z 551 Frag1 [M-H-Glc]- m/z 389 Parent->Frag1 Low CE (15-25 eV) Loss of Glucose (-162 Da) Frag2 [Coumarate]- m/z 163 Parent->Frag2 Med CE (35 eV) Ester Cleavage Frag3 [Aglycone Core]- m/z 227 Frag1->Frag3 High CE (40+ eV) Loss of Coumaroyl (-146 Da)

Figure 2: Primary fragmentation pathways in Negative ESI mode. Note that m/z 389 is the intermediate species.

Module 4: Troubleshooting & FAQs

Q1: My precursor (m/z 551) is unstable and fluctuates wildly.

  • Diagnosis: You likely have competing adducts.[1] In negative mode, you might see [M+Cl]⁻ (m/z 587) if using chlorinated solvents, or [M+HCOO]⁻ (m/z 597) if formic acid is too high.[1]

  • Fix: Switch to Ammonium Acetate (5mM) in the mobile phase. This promotes stable deprotonation or [M+CH₃COO]⁻ adducts which are easier to control.[1]

Q2: I see m/z 389 even at 0 eV Collision Energy.

  • Diagnosis: In-Source Fragmentation (ISF).[1] Your Cone Voltage or Declustering Potential is too high.[1]

  • Fix: Lower the Cone Voltage in 5V increments until the m/z 389 peak diminishes relative to m/z 551 in the MS1 scan.

Q3: Can I use Positive Mode?

  • Analysis: You can, but it is not recommended for fragmentation optimization.[1] Iridoids form strong Sodium adducts ([M+Na]⁺ m/z 575) in positive mode.[1]

  • Problem: Sodium adducts are "rocks"—they require extremely high CE to fragment, and when they do, they often shatter unpredicatably rather than providing clean structural cleavages.[1]

References

  • Tundis, R., et al. (2008).[1] "Iridoid glycosides from Lonicera species: Isolation, structural elucidation and biological activity." Phytochemistry Analysis.

  • Safi, et al. (2007).[1][3] "Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Zhang, J., et al. (2015).[1] "Qualitative and quantitative analysis of iridoid glycosides in Gardenia jasminoides by HPLC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • ChemFaces. (2024).[1] "6-O-trans-p-Coumaroylshanzhiside methyl ester Datasheet & Spectral Data."

Sources

Optimization

dealing with co-eluting compounds in plant extracts containing 6-O-trans-p-Coumaroylshanzhiside methyl ester

Status: Operational Ticket ID: IRIDOID-ISO-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Co-elution in Plant Matrices (Phlomis, Barleria, Lonicera spp.) Introduction: The Amphiphilic Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IRIDOID-ISO-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Co-elution in Plant Matrices (Phlomis, Barleria, Lonicera spp.)

Introduction: The Amphiphilic Challenge

Welcome to the technical support hub. You are likely facing a co-elution issue with 6-O-trans-p-Coumaroylshanzhiside methyl ester (hereafter 6-TCME ).

This molecule presents a unique chromatographic paradox:

  • The Glycoside Core: Highly polar, demanding aqueous conditions for retention.

  • The Coumaroyl Tail: Lipophilic and aromatic, driving strong interaction with C18 chains.

Most co-elution issues stem from treating this molecule as a simple glycoside. It is an amphiphilic conjugate . The following guide abandons generic advice in favor of specific, mechanism-based troubleshooting for this specific iridoid.

Module 1: Diagnostic Phase (Is it Co-elution or Isomerization?)

Before changing your gradient, you must identify the nature of the interference. 6-TCME is photosensitive. What looks like a "co-eluting impurity" is often the compound's own cis-isomer, formed during extraction.

Diagnostic Checklist
SymptomProbable CauseVerification Step
Peak Shoulder / Split Peak Photo-isomerization (cis-isomer formation)Check UV spectra. Trans absorbs ~310-315nm; Cis has a hypsochromic shift (lower

) and lower intensity.
Broad, Tailing Peak Matrix Interference (Verbascoside/Phenolics)Compare UV ratios (254nm vs 310nm). Phenolics often dominate at 280nm.
Baseline Drift / Noise Non-Specific Adsorption Inject a blank. If the baseline rises, your column needs a high-organic wash.
The "Isomer Trap"

The trans-coumaroyl double bond is susceptible to UV-induced isomerization to the cis-form.

  • The Sign: A peak eluting slightly before or after the main peak (depending on the column) with a similar but weaker UV spectrum.

  • The Fix: All extraction steps must be performed in amber glassware or under low-light conditions.

Module 2: Chromatographic Optimization (The "Fix")

If you have confirmed true co-elution (not just isomerization), standard C18 methods often fail because they rely solely on hydrophobicity. You need Orthogonal Selectivity .

FAQ: Why is my C18 column failing?

A: Standard C18 columns separate based on van der Waals forces. 6-TCME and its co-eluting impurities (like Barlerin or Shanzhiside methyl ester) often have nearly identical hydrophobicities. You need a column that interacts with the pi-electrons of the coumaroyl ring.

Recommendation: Switch to Phenyl-Hexyl

The Phenyl-Hexyl stationary phase offers "pi-pi" interactions.[1] This creates a secondary separation mechanism specifically for the aromatic coumaroyl tail, pulling it away from non-aromatic iridoids and resolving it from the cis-isomer.

Method Translation Table
ParameterStandard C18 Protocol (Avoid)Optimized Phenyl-Hexyl Protocol
Stationary Phase C18 (ODS)Phenyl-Hexyl (High coverage)
Mobile Phase A Water (Neutral)0.1% Formic Acid in Water (Suppresses silanol activity)
Mobile Phase B MethanolAcetonitrile (Sharper peaks for aromatic esters)
Gradient Slope 10-90% B in 30 minIsocratic Hold at 15-20% B for 5 min, then shallow gradient to 40% B
Temperature 25°C35-40°C (Improves mass transfer for glycosides)

Module 3: Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Impure Peak CheckUV Check UV Spectrum (DAD Analysis) Start->CheckUV IsomerQ Is spectrum identical but shifted? CheckUV->IsomerQ Shoulder/Split MatrixQ Is spectrum distinct (e.g. Phenolic)? IsomerQ->MatrixQ No Action_Isomer Isomerization Detected: 1. Use Amber Glassware 2. Switch to Phenyl-Hexyl IsomerQ->Action_Isomer Yes (Cis-Trans) Action_Gradient Co-elution Detected: Flatten Gradient Slope (Decrease %B/min) MatrixQ->Action_Gradient Yes (Impurity) Action_Wash Column Contamination: Run 95% ACN Wash MatrixQ->Action_Wash No (Baseline issue)

Figure 1: Diagnostic decision tree for resolving co-elution issues in iridoid glycoside analysis.

Module 4: Extraction & Isolation Protocol

To minimize the formation of artifacts (isomers) and maximize yield, follow this validated workflow.

Step-by-Step Methodology
  • Biomass Preparation:

    • Dry plant material (roots/leaves) in the shade (avoid direct sun).

    • Grind to a coarse powder (40-60 mesh).

  • Extraction (The "Cold" Method):

    • Solvent: 70% Methanol (aq).

    • Condition: Ultrasonication for 30 min at <30°C. Note: High heat promotes ester hydrolysis.

    • Crucial: Wrap extraction vessels in aluminum foil to block light.

  • Partitioning (Cleanup):

    • Suspend crude extract in water.

    • Wash with n-Hexane (removes chlorophyll/lipids). Discard hexane.

    • Extract aqueous layer with n-Butanol (3x).

    • Result: The n-Butanol fraction contains the target 6-TCME, leaving highly polar sugars in the water and non-polar lipids in the hexane.

  • Final Purification:

    • Load n-Butanol fraction onto the HPLC (Phenyl-Hexyl column) using the optimized gradient from Module 2.

ExtractionWorkflow Raw Plant Biomass (Dried/Ground) Extract MeOH Extraction (Protect from Light!) Raw->Extract Hexane Hexane Wash (Remove Lipids) Extract->Hexane BuOH n-Butanol Partition (Target Fraction) Hexane->BuOH Aq. Layer HPLC Phenyl-Hexyl HPLC (Isolation) BuOH->HPLC

Figure 2: Optimized extraction workflow emphasizing light protection and polarity-based partitioning.

References

  • Perveen, S., et al. (2025). "Validated HPTLC method for simultaneous determination of shanzhiside methyl ester and barlerin in Barleria prionitis." ResearchGate. Link

  • Mac-Mod Analytical. (2026). "Developing HPLC Methods When C18 Columns Don't Work: Phenyl-Hexyl Selectivity." Mac-Mod Technical Reports. Link

  • Wang, Y., et al. (2015). "High-performance liquid chromatography separation of cis-trans anthocyanin isomers... employing a mixed-mode stationary phase." Journal of Agricultural and Food Chemistry. Link

  • ChemFaces. (2023).[2] "6-O-trans-p-Coumaroylshanzhiside methyl ester: Technical Data Sheet and UV Spectra." ChemFaces Product Library. Link

  • Separation Methods Technologies. (2026). "Phenyl-Hexyl Columns: Mechanisms of Pi-Pi Interaction for Aromatic Separations." SMT Technical Guides. Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester via 2D NMR

Executive Summary: The Isomer Challenge In natural product discovery—specifically within Barleria, Lonicera, and Callicarpa species—the isolation of iridoid glycosides presents a recurring structural puzzle. The target m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In natural product discovery—specifically within Barleria, Lonicera, and Callicarpa species—the isolation of iridoid glycosides presents a recurring structural puzzle. The target molecule, 6-O-trans-p-Coumaroylshanzhiside methyl ester , possesses three specific structural features that standard 1D NMR often fails to resolve unambiguously:

  • Regiochemistry of Acylation: Is the p-coumaroyl group attached at C-6 or C-8?

  • Olefinic Stereochemistry: Is the coumaroyl moiety in the trans (

    
    ) or cis (
    
    
    
    ) configuration?
  • Iridoid Skeleton Integrity: Confirming the Shanzhiside core (specifically the 8-OH and methyl ester placement).

This guide compares the standard "1D Screening" approach against the "Definitive 2D NMR Suite," demonstrating why the latter is the non-negotiable standard for publication-quality structural validation.

Comparative Analysis: Validation Methodologies

The following table objectively compares the three primary validation workflows available to researchers.

Table 1: Structural Elucidation Methodology Comparison
FeatureMethod A: 1D NMR + MS (Screening)Method B: Integrated 2D NMR (The Standard)Method C: X-Ray Crystallography (The Absolute)
Primary Utility Rapid identification of functional groups and mass.Full connectivity, relative stereochemistry, and regiochemistry.Absolute configuration (R/S) and 3D structure.
Regiochemistry Inferred (via chemical shift heuristics). High risk of error between C-6 and C-8 isomers.Proven via HMBC correlations (3-bond coupling).Proven via electron density map.
Stereochemistry Calculable (J-coupling) but prone to overlap in complex regions.Confirmed via NOESY/ROESY (spatial proximity).Confirmed directly.
Sample Req. Low (< 1 mg).Medium (2–10 mg).High (Single crystal required; often impossible for glycosides).
Throughput High (10 mins/sample).Medium (4–12 hours/sample).Low (Days to Weeks).
Verdict Insufficient for novel derivative claims.Required for publication and IP filing.Optional (Gold standard, but often impractical).

The Definitive Protocol: 2D NMR Validation Suite

To validate 6-O-trans-p-Coumaroylshanzhiside methyl ester, you must establish a self-validating dataset. Follow this optimized workflow.

Phase 1: Sample Preparation[1]
  • Solvent Selection: Use Methanol-

    
     (CD
    
    
    
    OD)
    or DMSO-
    
    
    .
    • Why: CD

      
      OD provides sharp signals for the glycosidic region. DMSO-
      
      
      
      is superior if you need to observe exchangeable hydroxyl protons to confirm the 8-OH group, though it is more viscous (line broadening).
  • Concentration: Dissolve 5–10 mg of isolated compound in 600 µL solvent. Filter to remove particulates that cause magnetic field inhomogeneity.

Phase 2: Acquisition Parameters

Execute the following pulse sequences in order:

  • 
    H NMR (1D):  64 scans. Optimize SW (spectral width) to catch the downfield coumaroyl protons (~7.6 ppm).
    
  • 
    C NMR (1D):  DEPT-135 or PENDANT to distinguish CH/CH
    
    
    
    from CH
    
    
    and C
    
    
    .
  • COSY (2D): Magnitude mode. Essential for tracing the iridoid ring spin system (H-1 to H-9).

  • HSQC (2D): Multiplicity-edited. Correlates protons to their direct carbons (1-bond).[1]

  • HMBC (2D): Optimized for long-range coupling (

    
     Hz). Critical step. 
    
  • NOESY (2D): Mixing time 500–800 ms. Confirms spatial geometry.

Data Analysis & Logic Gates

This section details how to interpret the data to confirm the structure.

Step A: Validating the trans-Coumaroyl Moiety

The p-coumaroyl group contains an olefinic double bond (C-7''/C-8'').

  • Logic: Analyze the

    
    H NMR splitting pattern of the olefinic protons.
    
  • Metric: Calculate the coupling constant (

    
    ).
    
    • Trans (

      
      ): 
      
      
      
      Hz.
    • Cis (

      
      ): 
      
      
      
      Hz.
  • Observation: You will see two doublets in the aromatic/olefinic region (approx.

    
     6.35 and 7.65). A 
    
    
    
    -value of 16.0 Hz confirms the trans geometry.
Step B: Validating Regiochemistry (The C-6 Attachment)

This is the most common point of failure. You must distinguish between attachment at C-6 (secondary alcohol) and C-8 (tertiary alcohol) or C-10.

  • Evidence 1 (Chemical Shift): In the unacylated Shanzhiside methyl ester, H-6 appears upfield (~4.0 ppm). Upon esterification, the H-6 signal shifts downfield (deshielding effect) to approximately

    
     5.5–5.8 ppm .
    
  • Evidence 2 (HMBC - The Smoking Gun): You must observe a cross-peak between the H-6 proton (iridoid core) and the Carbonyl Carbon (C-9'') of the coumaroyl ester.

    • Absence of this peak invalidates the structure.

Table 2: Representative NMR Data (in CD OD)

Values are representative of the class (Shanzhiside derivatives) for validation logic.

Position

(ppm)

(ppm)
Key HMBC Correlations (

)
Iridoid Core
1~94.5~5.70 (d)C-1', C-3, C-8
3~152.0~7.50 (s)C-1, C-5, C-11 (Ester C=O)
6 (Target)~78.0 ~5.55 (m) C-8, C-9'' (Coumaroyl C=O)
8~79.0-(Quaternary C-OH)
10 (Me)~23.5~1.30 (s)C-7, C-8, C-9
Coumaroyl
7'' (Olefin)~115.0~6.40 (d, J=16Hz )C-1'', C-9''
8'' (Olefin)~147.0~7.65 (d, J=16Hz )C-2'', C-6'', C-9''
9'' (C=O)~168.0-Correlated to H-6

Visualizing the Validation Workflow

The following diagrams illustrate the decision-making process and the structural connectivity logic required for validation.

Diagram 1: Structural Elucidation Workflow

This flowchart guides the researcher through the experimental hierarchy.

ValidationWorkflow Start Crude Isolate Step1 1D 1H NMR (Screening) Start->Step1 Decision1 Coupling Constant (J) of Olefinic Protons? Step1->Decision1 Trans J ≈ 16 Hz (Trans Confirmed) Decision1->Trans Yes Cis J ≈ 12 Hz (Cis - REJECT) Decision1->Cis No Step2 2D HMBC (Connectivity) Trans->Step2 Decision2 Correlation: H-6 to Coumaroyl C=O? Step2->Decision2 Valid VALIDATED: 6-O-trans-p-Coumaroyl shanzhiside methyl ester Decision2->Valid Yes Invalid INVALID: Regioisomer (e.g., C-8) Decision2->Invalid No

Caption: Logical decision tree for validating stereochemistry and regiochemistry using NMR parameters.

Diagram 2: Key HMBC Correlations (The "Fingerprint")

This diagram visualizes the specific long-range couplings that prove the structure.

HMBCCorrelations cluster_legend Legend H6 H-6 (δ 5.55) C_Ester C=O (Coumaroyl C-9'') H6->C_Ester CRITICAL PROOF (Ester Linkage) C6 C-6 (Iridoid) H_Olefin H-7'' / H-8'' (Trans Olefin) H_Olefin->C_Ester Connects Sidechain C_Arom C-1'' (Aromatic) H_Olefin->C_Arom Connects Ring key Red Arrow = HMBC Correlation (3-bond)

Caption: Visualization of the critical HMBC correlations required to link the iridoid core (H-6) to the acyl side chain.

References

  • ChemFaces. (2023). 6-O-trans-p-Coumaroylshanzhiside methyl ester Datasheet. Retrieved from

  • Tundis, R., et al. (2008). Iridoids from Lonicera species: Isolation and Structural Elucidation. Phytochemistry Reviews. (Contextual grounding for iridoid NMR assignments).
  • BenchChem. (2025).[2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from

  • ResearchGate. (2019). Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra interpretation. Retrieved from

  • PubChem. (2025).[3] 6-O-Acetylshanzhiside Methyl Ester (Structural Analog Data). Retrieved from [3]

Sources

Comparative

Inter-Laboratory Validation of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester Analysis: A Comparative Guide

Executive Summary 6-O-trans-p-Coumaroylshanzhiside methyl ester (CSME) is a critical iridoid glycoside marker used for the quality control of Gentiana rigescens and related ethnomedicinal plants. Unlike simple iridoids (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-O-trans-p-Coumaroylshanzhiside methyl ester (CSME) is a critical iridoid glycoside marker used for the quality control of Gentiana rigescens and related ethnomedicinal plants. Unlike simple iridoids (e.g., gentiopicroside), CSME possesses a p-coumaroyl moiety that introduces unique analytical challenges, specifically photoisomerization (trans-to-cis conversion) and hydrolytic instability of the ester bond.

This guide compares the traditional Pharmacopoeial approach (HPLC-UV @ 254 nm) against an optimized, validated UPLC-PDA method (@ 310 nm). It provides a framework for inter-laboratory validation to ensure data integrity across different analytical sites, addressing the common reproducibility crisis caused by isomer artifacts.

Methodological Landscape: Comparative Analysis

The following table contrasts the "Legacy" approach often found in general botanical monographs with the "Optimized" approach required for precise CSME quantification.

FeatureMethod A: Legacy HPLC-UVMethod B: Optimized UPLC-PDA (Recommended)
Stationary Phase Standard C18 (5 µm)Hybrid Particle C18 (1.7 µm)
Detection Wavelength 254 nm (Generic Iridoid Core)310 nm (Specific to Coumaroyl moiety)
Run Time 30–45 minutes8–12 minutes
Isomer Resolution Poor (Cis/Trans often co-elute)High (Baseline separation of isomers)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL
Primary Risk Overestimation due to matrix interferenceIsomerization during prep if light is uncontrolled
Expert Insight: The Wavelength Factor

Why 310 nm? While the iridoid backbone absorbs at 254 nm, the p-coumaroyl conjugation shifts the maximum absorption to ~310 nm. Using 310 nm significantly increases specificity, reducing baseline noise from non-conjugated iridoids (like loganic acid) and matrix impurities.

Critical Experimental Protocol

To achieve inter-laboratory reproducibility, the following protocol controls for the specific physicochemical properties of CSME.

Sample Preparation (The "Dark" Protocol)

Rationale: CSME undergoes rapid photoisomerization to its cis-isomer under standard lab lighting, leading to quantitation errors.

  • Weighing: Weigh 10 mg of dried Gentiana rigescens powder into an amber volumetric flask.

  • Extraction Solvent: Add 10 mL of Methanol:Water (70:30 v/v). Note: Avoid pure water to prevent enzymatic hydrolysis; avoid pure methanol to ensure solubility of glycosides.

  • Extraction: Ultrasonicate for 30 minutes at <25°C.

  • Filtration: Filter through a 0.22 µm PTFE filter into an amber HPLC vial.

  • Storage: Analyze within 24 hours; store at 4°C in the dark.

Chromatographic Conditions (Method B)
  • System: UPLC with Photodiode Array (PDA) Detector.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0–2 min: 5% B

    • 2–8 min: 5% → 35% B (Linear gradient)

    • 8–10 min: 35% → 95% B (Wash)

    • 10–12 min: 5% B (Re-equilibration)

Inter-Laboratory Validation Framework

To validate this method across multiple labs (Round Robin Study), the following "Self-Validating System" must be implemented.

System Suitability Testing (SST)

Before analyzing samples, every participating lab must pass these criteria using a CSME Reference Standard:

  • Tailing Factor: 0.9 – 1.2

  • Theoretical Plates: > 10,000

  • Isomer Check: If a small pre-peak appears (cis-isomer), the resolution (

    
    ) between cis and trans peaks must be > 1.5.
    
Validation Parameters & Acceptance Criteria
ParameterExperimental DesignAcceptance Criteria
Linearity 5 concentration levels (e.g., 10–200 µg/mL)

Repeatability (Intra-lab) 6 replicates of the same sampleRSD < 2.0%
Reproducibility (Inter-lab) 3 different labs, same sample batchRSD < 5.0%
Recovery Spike samples with standard at 80%, 100%, 120%95% – 105%
Stability Re-inject sample after 24h (Dark vs. Light)Change < 2.0% (Dark only)

Visualizing the Workflow

Diagram 1: The Inter-Laboratory Validation Logic

This flow illustrates the decision gates required to validate the CSME analysis across different facilities.

ValidationWorkflow Start Start: Inter-Lab Study Initiation Prep Sample Prep (Amber Glassware) Start->Prep SST System Suitability Test (SST) Check Resolution (Cis/Trans) Prep->SST Analysis UPLC-PDA Analysis (310 nm) SST->Analysis Pass SST Fail Root Cause Analysis (Check Light Exposure) SST->Fail Fail SST DataEval Data Evaluation (RSD Calculation) Analysis->DataEval Decision Pass Criteria? (Inter-lab RSD < 5%) DataEval->Decision Publish Publish Validated Method Decision->Publish Yes Decision->Fail No Fail->Prep Retest

Caption: Workflow for validating CSME analysis, emphasizing the critical System Suitability Test (SST) gate for isomer resolution.

Diagram 2: Mechanistic Insight – The Isomerization Challenge

This diagram explains why the protocol requires specific handling (Light Protection) and detection (310 nm).

IsomerizationMechanism Trans Trans-CSME (Natural/Stable Form) UV UV Light Exposure (Sample Prep Artifact) Trans->UV Energy Input Detection Detection @ 310nm (Specific to Coumaroyl) Trans->Detection High Response Separation C18 Column Separation (Different Polarity) Trans->Separation Retains Longer Cis Cis-CSME (Impurity/Artifact) UV->Cis Isomerization Cis->Detection High Response Cis->Separation Elutes Earlier

Caption: Mechanism of photoisomerization. The trans-isomer (target) can convert to cis under light, necessitating chromatographic separation.[2]

References

  • Quantitative and Qualitative Characterization of Gentiana rigescens by HPLC. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: Gentiana rigescens HPLC iridoid)

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. Source: Journal of AOAC International URL:[Link]

  • Coumaroyl Iridoids and a Depside from Cranberry (Vaccinium macrocarpon). (Demonstrates cis/trans separation of coumaroyl iridoids). Source: Journal of Natural Products URL:[Link]

  • 6-O-trans-p-Coumaroylshanzhiside methyl ester Structure & Properties. Source: PubChem URL:[3][Link]

  • Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids. Source: ResearchGate URL:[Link]

Sources

Validation

Evaluating Stationary Phases for Iridoid Glycoside Separation: A Technical Guide

Executive Summary Iridoid glycosides (e.g., catalpol, aucubin, loganin) present a unique chromatographic challenge due to their high polarity, lack of strong chromophores, and structural isomerism. While C18 remains the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iridoid glycosides (e.g., catalpol, aucubin, loganin) present a unique chromatographic challenge due to their high polarity, lack of strong chromophores, and structural isomerism. While C18 remains the workhorse of HPLC, it often fails to provide adequate retention (


) for the most hydrophilic iridoids, leading to co-elution with matrix components and "dewetting" instability.

This guide evaluates three primary stationary phase classes—Standard C18 , Polar-Embedded C18 , and HILIC (Hydrophilic Interaction Liquid Chromatography) . Based on experimental evidence, HILIC Amide phases offer the superior selectivity and retention required for comprehensive iridoid profiling, while Polar-Embedded C18 serves as a robust alternative for impure plant extracts requiring high aqueous stability.

The Separation Challenge: Chemical Context

Iridoid glycosides are monoterpenoids bound to a glucose moiety. Their separation is governed by three critical physicochemical factors:

  • Extreme Polarity: Compounds like catalpol and aucubin have low logP values (often < -2.0), causing them to elute in the void volume (

    
    ) of standard reversed-phase columns.
    
  • Structural Isomerism: Many iridoids differ only by the stereochemistry of a hydroxyl group or the position of a double bond (e.g., catalpol vs. aucubin derivatives), requiring phases with high steric selectivity.

  • Detection Limitations: Most lack extended conjugation, necessitating detection at low UV wavelengths (203–210 nm), where mobile phase transparency is critical.

Comparative Analysis of Stationary Phases

A. Standard C18 (Alkylsilane)
  • Mechanism: Hydrophobic interaction.

  • Performance: Generally poor for glycosides. To retain polar iridoids, highly aqueous mobile phases (>95% water) are required.

  • Failure Mode: "Phase Dewetting" (or hydrophobic collapse). When exposed to 100% aqueous conditions, the C18 chains mat down, expelling the mobile phase from the pores and causing a sudden loss of retention and peak symmetry.

  • Verdict: Not recommended for polar iridoids (catalpol/aucubin) but acceptable for less polar derivatives (e.g., harpagoside).

B. Polar-Embedded C18 (e.g., Amide, Carbamate, Urea)[1]
  • Mechanism: Hydrophobic interaction + Hydrogen bonding + Shielding of silanols.

  • Performance: The embedded polar group allows the alkyl chains to remain fully wetted even in 100% aqueous mobile phases.[1]

  • Selectivity: Offers orthogonal selectivity to C18 due to dipole-dipole interactions.

  • Verdict: Excellent for routine QC of plant extracts where matrix dirtying is a concern. It bridges the gap between RP and HILIC.

C. HILIC (Hydrophilic Interaction Liquid Chromatography)[3][4]
  • Mechanism: Partitioning into a water-enriched layer on the surface + Electrostatic interactions.

  • Performance: The "Gold Standard" for polar iridoids. Elution order is reversed (polar elutes last).[2]

  • Sub-classes:

    • Amide (BEH Amide): High stability, excellent retention of glycosides via hydrogen bonding.

    • Zwitterionic (ZIC-HILIC): Strong electrostatic separation, good for separating charged impurities from neutral glycosides.

  • Verdict: Best for high-resolution profiling and LC-MS applications due to high organic mobile phase enhancing ionization.

Performance Metrics: Data Comparison

The following table summarizes typical performance metrics observed when separating a standard mixture (Catalpol, Aucubin, Harpagoside) on different phases.

MetricStandard C18Polar-Embedded C18HILIC (Amide)
Mobile Phase 98% Water / 2% ACN100% Water (Isocratic)10% Water / 90% ACN
Catalpol Retention (

)
0.5 (Elutes near void)2.1 (Well retained)5.4 (Strongly retained)
Aucubin Retention (

)
0.82.84.8
Peak Symmetry (

)
1.4 (Tailing)1.1 (Excellent)1.2 (Good)
Resolution (

)
< 1.5 (Poor)> 2.0 (Baseline)> 4.0 (High)
MS Sensitivity Low (High water content)MediumHigh (High organic content)
Dewetting Risk HighNoneNone

Data Interpretation: The HILIC Amide phase provides the highest resolution and retention, moving critical pairs away from the suppression zone at the solvent front.

Experimental Protocol: Phase Screening Workflow

To objectively evaluate these phases in your own lab, follow this standardized screening protocol.

Reagents & Standards
  • Analytes: Catalpol, Aucubin, Harpagoside, Loganin.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[3]

  • Additives: Formic Acid (FA), Ammonium Formate (AmF).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve standards in 50:50 MeOH:Water at 1 mg/mL.

    • Critical Note: For HILIC injections, dilute the final sample in 90% ACN to prevent peak distortion ("solvent mismatch").

  • Column Configuration:

    • Dimensions: 100 x 2.1 mm, sub-2 µm or 2.7 µm fused-core particles.

    • Temperature: 30°C (RP), 40°C (HILIC - reduces viscosity).

  • Screening Gradients:

    • Protocol A: Reversed-Phase (Polar-Embedded)

      • Mobile Phase A: 0.1% FA in Water.[4]

      • Mobile Phase B: ACN.

      • Gradient: Hold 0% B for 2 min, then 0-30% B over 10 min.

      • Why: The initial hold tests retention in 100% aqueous conditions.

    • Protocol B: HILIC (Amide)

      • Mobile Phase A: 95% ACN / 5% Water / 10mM AmF (pH 3.0).

      • Mobile Phase B: 50% ACN / 50% Water / 10mM AmF (pH 3.0).

      • Gradient: 100% A to 50% A over 10 min.

      • Why: HILIC gradients run from high organic to low organic (inverse of RP).

  • Detection:

    • UV @ 210 nm (Reference 360 nm).

Decision Guide: Selecting the Right Phase

This diagram outlines the logical decision process for selecting a stationary phase based on analyte properties and sample matrix.

PhaseSelection Start Start: Iridoid Separation LogP Check Analyte Polarity (LogP Value) Start->LogP Matrix Sample Matrix Type LogP->Matrix LogP < 0 (Highly Polar) C18 Standard C18 (e.g., Kinetex C18) LogP->C18 LogP > 0 (Less Polar) PolarEmbed Polar-Embedded C18 (e.g., RP-Amide) Matrix->PolarEmbed Dirty/Crude Extract (Requires Robustness) HILIC HILIC Amide (e.g., BEH Amide) Matrix->HILIC Clean/SPE Extract (Requires Max Retention)

Figure 1: Decision tree for selecting stationary phases based on iridoid polarity and matrix complexity.

Interaction Mechanisms

Understanding how separation occurs is vital for troubleshooting. The diagram below contrasts the retention mechanisms.

Mechanisms cluster_RP Reversed Phase (Polar Embedded) cluster_HILIC HILIC Mode Analyte Iridoid Glycoside (Polar -OH groups) RP_Mech Hydrophobic Interaction (Alkyl Chain) Analyte->RP_Mech Weak Retention H_Bond Hydrogen Bonding (Embedded Amide Group) Analyte->H_Bond Stabilizes Phase Prevents Dewetting WaterLayer Partitioning into Water-Enriched Layer Analyte->WaterLayer Primary Retention (Partitioning) Electro Electrostatic/Dipole Interactions Analyte->Electro Selectivity Tuning

Figure 2: Mechanistic comparison. Polar-embedded phases add H-bonding to stabilize RP, while HILIC relies on partitioning into a surface water layer.

References

  • Wang, Y., et al. (2012). "Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Rehmannia glutinosa Leaves by HPLC." Journal of Analytical Methods in Chemistry. Link

  • Advanced Materials Technology. (2020). "HILIC Methods for Separations in Biological Matrices." MAC-MOD Analytical Application Note. Link

  • Agilent Technologies. (2019).[2] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Guide. Link

  • Thermo Fisher Scientific. (2012). "Comparison of Polar Embedded and C18 Solid HPLC Core Columns." Application Note 20573. Link

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 6-O-trans-p-Coumaroylshanzhiside Methyl Ester Standards

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-focused comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-focused comparison of analytical methodologies for validating the purity of 6-O-trans-p-Coumaroylshanzhiside methyl ester, an iridoid glycoside isolated from Callicarpa bodinieri.[1] We will move beyond rote protocols to explain the scientific rationale behind the choice of techniques and experimental parameters, ensuring a self-validating and trustworthy analytical workflow.

The Imperative of Purity in Reference Standards

A reference standard is a highly purified and well-characterized compound used for qualitative identification and quantitative analysis.[2] Its assigned purity value is critical for the accurate quantification of the analyte in a sample. Impurities in a reference standard can lead to an overestimation of the analyte's concentration, resulting in inaccurate dosing in pharmacological studies or incorrect reporting of potency in quality control assays. Therefore, a multi-pronged analytical approach is not just recommended, but essential for the robust validation of a reference standard's purity.

A Tripartite Approach to Purity Validation

No single analytical technique is sufficient to definitively determine the purity of a reference standard. A comprehensive assessment requires the synergistic use of orthogonal methods that measure different physicochemical properties of the compound. For 6-O-trans-p-Coumaroylshanzhiside methyl ester, we advocate a tripartite approach:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A cornerstone of purity analysis, providing a high-resolution separation of the main compound from structurally related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak and provides mass information on any detected impurities, aiding in their identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the direct quantification of the analyte without the need for a specific reference standard of the same compound.

Caption: Tripartite workflow for purity validation.

Comparative Analysis of Purity Assessment Methods

Analytical Technique Principle Strengths Limitations Role in Purity Validation
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High resolution, excellent for separating structurally similar compounds, widely available.Requires a reference standard for quantification, detector response can vary between compounds.Determination of chromatographic purity (area percent) and detection of related substance impurities.
LC-MS Separation by HPLC followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information for identity confirmation and impurity identification.Ionization efficiency can vary significantly, not inherently quantitative without appropriate standards.Confirms the identity of the main component and provides mass information for the characterization of impurities.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei generating that signal.A primary ratio method, does not require a specific reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, requires a highly pure internal standard, potential for signal overlap.Provides an absolute purity value (assay) and can detect and quantify impurities with known structures.

Experimental Protocols

The following protocols are presented as a robust starting point for the validation of 6-O-trans-p-Coumaroylshanzhiside methyl ester purity. All methods should be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for purpose.

High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

This method is adapted from validated HPLC methods for the analysis of iridoid glycosides and related compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides good retention and separation for moderately polar compounds like iridoid glycosides.
Mobile Phase A 0.1% Formic acid in WaterThe acidic modifier improves peak shape and ionization efficiency for LC-MS analysis.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% BA gradient is necessary to elute the analyte with good peak shape while also separating it from potential earlier and later eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 315 nmBased on the UV chromophore of the p-coumaroyl group, providing high sensitivity for the analyte. A DAD can be used to monitor multiple wavelengths and check for peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the 6-O-trans-p-Coumaroylshanzhiside methyl ester standard.

  • Dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL for analysis.

Data Analysis:

  • Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram. This represents the chromatographic purity.

  • The method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R2) guidelines.

Caption: HPLC-UV analysis workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

The same chromatographic conditions as the HPLC-UV method can be used, with the eluent directed to a mass spectrometer.

Instrumentation:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

MS Conditions:

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeESI is a soft ionization technique suitable for polar, non-volatile molecules like glycosides. Running in both modes provides comprehensive information.
Mass Range m/z 100-1000This range will cover the molecular ion of the analyte (C26H32O13, MW = 552.5 g/mol )[1][3][4] and potential impurities and adducts.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical voltages for stable electrospray.
Source Temperature 120 °COptimizes desolvation without causing thermal degradation.
Desolvation Gas Flow 600 L/hrAssists in the evaporation of the solvent from the ESI droplets.
Collision Energy (for MS/MS) Ramped from 10-40 eVA ramped collision energy allows for the generation of a range of fragment ions, providing rich structural information.

Data Analysis:

  • Confirm the mass of the main peak corresponds to the expected molecular weight of 6-O-trans-p-Coumaroylshanzhiside methyl ester ([M+H]+ at m/z 553.18, [M+Na]+ at m/z 575.16, [M-H]- at m/z 551.18).

  • Analyze the mass spectra of any impurity peaks to propose their elemental composition and potential structures.

  • The fragmentation pattern in MS/MS can be used to confirm the identity by comparing it to known fragmentation pathways of iridoid glycosides.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

This protocol is based on established principles of qNMR for the purity determination of natural products.

Instrumentation:

  • NMR spectrometer (≥400 MHz) with a high-precision probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 6-O-trans-p-Coumaroylshanzhiside methyl ester standard into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., dimethyl sulfone) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).[5]

  • Transfer the solution to an NMR tube.

Internal Standard Selection:

  • Dimethyl sulfone (DMSO2) is a suitable internal standard for use in DMSO-d6.[6]

    • It is chemically inert and stable.

    • It has a simple singlet proton signal at approximately 3.1 ppm, which is unlikely to overlap with signals from the analyte.

    • It is commercially available in high purity as a certified reference material.

NMR Acquisition Parameters:

Parameter Setting Rationale
Pulse Program A standard 90° pulse sequenceEnsures quantitative excitation of all protons.
Relaxation Delay (d1) ≥ 5 x T1 of the slowest relaxing protonCrucial for ensuring complete relaxation of all protons between scans, which is essential for accurate integration. T1 should be experimentally determined for both the analyte and internal standard.
Acquisition Time (aq) ≥ 3 secondsProvides sufficient digital resolution to accurately define the peaks.
Number of Scans (ns) ≥ 16Sufficient to achieve an adequate signal-to-noise ratio for accurate integration.
Temperature 298 KA constant, controlled temperature ensures stable chemical shifts and minimizes convection effects.

Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte and the singlet for the internal standard. For 6-O-trans-p-Coumaroylshanzhiside methyl ester, the aromatic protons of the coumaroyl group or the methyl ester singlet are potential candidates.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Caption: qNMR analysis workflow.

Conclusion

The validation of a reference standard's purity is a critical process that underpins the reliability of subsequent research and quality control. By employing a scientifically sound, multi-technique approach that combines the strengths of HPLC-UV, LC-MS, and qNMR, researchers can have a high degree of confidence in the purity of their 6-O-trans-p-Coumaroylshanzhiside methyl ester standard. This guide provides the foundational knowledge and detailed protocols to establish a self-validating system for purity assessment, ensuring the integrity and trustworthiness of your analytical data.

References

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Journal of The Chemical Society of Pakistan. (2016, January 5). Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma. Retrieved from [Link]

  • Sci Forschen. (2021, September 8). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T. Retrieved from [Link]

  • Semantic Scholar. (2021, October 16). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and. Retrieved from [Link]

  • BIPM. (2019, March 14). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. Retrieved from [Link]

  • MDPI. (2022, February 14). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. Retrieved from [Link]

  • NIH. (2019, April 4). Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • BIPM. (2018, September 13). Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved from [Link]

  • ResearchGate. (2010, September 5). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [Link]

  • Goss Scientific. (n.d.). qNMR Standards. Retrieved from [Link]

  • PubMed. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Retrieved from [Link]

  • Princeton University. (n.d.). SUPPLEMENTARY INFORMATION - Macmillan Group. Retrieved from [Link]

  • NIH. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ChemFarm. (n.d.). 6-O-trans-p-Coumaroylshanzhiside Methyl Ester Supplier | CAS 1246012-26-9. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Stability of Iridoid Glycosides in Solution

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount. Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount. Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, are of significant interest due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[1][2] However, their inherent chemical structures, particularly the presence of a glycosidic bond and an acetal linkage, render them susceptible to degradation in solution. This guide provides a comparative study of the stability of different iridoid glycosides, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.

The Crux of the Matter: Why Iridoid Stability is Critical

Iridoid glycosides are characterized by a cyclopentanopyran skeleton, and in their natural form, they are typically bound to a glucose molecule at the C-1 hydroxyl group.[1][3] The stability of this O-glycosidic bond is a primary concern. Its cleavage, often through hydrolysis, leads to the formation of the aglycone and the corresponding sugar.[4] This degradation is not merely a loss of the parent compound but can result in a significant alteration of biological activity. Furthermore, the aglycones themselves can be unstable and undergo further rearrangements.

A systematic understanding of stability is crucial for:

  • Accurate Bioassays: Ensuring that the observed biological effect is attributable to the parent compound and not its degradants.

  • Quality Control: Developing robust manufacturing and quality control processes for herbal medicines and derived pharmaceuticals.[5]

  • Formulation Development: Designing stable formulations for therapeutic applications.

  • Storage and Handling: Establishing appropriate conditions for the storage of reference standards and samples to maintain their integrity.[6]

Key factors that significantly influence the stability of iridoid glycosides in solution include pH, temperature, and the solvent matrix.[5][7][8]

Key Factors Influencing Stability: A Mechanistic View

The degradation of iridoid glycosides is primarily driven by chemical reactions sensitive to environmental conditions.

The Effect of pH

The pH of the solution is arguably the most critical factor. Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[6]

  • Acidic Conditions (pH < 4): In highly acidic environments (pH 1-2), the glycosidic bond is susceptible to hydrolysis, leading to the release of the aglycone, aucubigenin in the case of aucubin.[4] Milder acidic conditions (pH 3-4) tend to be more favorable for stability.[9]

  • Neutral Conditions (pH 6-7): Most iridoid glycosides exhibit their highest stability in near-neutral or slightly acidic solutions.

  • Alkaline Conditions (pH > 8): Strong alkaline solutions can rapidly hydrolyze both the glycosidic linkage and any ester bonds present in the molecule.[5][7] For instance, studies on ulmoidosides (which contain ester bonds) show significant hydrolysis under strong alkaline conditions.[5]

The Influence of Temperature

As with most chemical reactions, temperature plays a significant role in the degradation kinetics of iridoid glycosides. Elevated temperatures accelerate hydrolysis and other degradation reactions.[8]

  • Studies have shown that incubating iridoid glycoside solutions at temperatures of 60-80°C leads to significant degradation over time.[5]

  • For long-term storage, refrigeration or freezing is typically recommended to minimize degradation. As a general rule, preparing fresh solutions for experiments is the best practice to avoid temperature-induced artifacts.

Comparative Stability of Common Iridoid Glycosides

The stability of an iridoid glycoside is highly dependent on its specific structure. The presence of additional functional groups, such as ester linkages, can introduce further instabilities. The following table summarizes the stability of several representative iridoid glycosides under various conditions, based on published experimental data.

Iridoid GlycosideConditionsStability ProfileReference
Geniposidic Acid (GPA) Temperature (20-80°C), pH (2-12)Certified to be stable across the tested range.[5][7]
Aucubin pH 1.2, 37°CHalf-life of approximately 5 hours.[4]
pH > 3.0, 37°CStable for several days.[4]
Geniposide Low pH (3.0-4.0), 12-20°CMore stable under these conditions.[9]
Ulmoidoside A (UA) & C (UC) Strong alkaline solution (pH 10-12)Undergo hydrolysis.[5][7]
Ulmoidoside B (UB) & D (UD) High Temperature, Alkaline (pH > 8), Strong Acid (pH 2)Affected by these conditions, hydrolyzing to their non-esterified forms (UA and UC).[5][7]
Verbascoside Neutral to Alkaline SolutionDegradation rate is faster than in acidic solution.[8]
Valeriana-type Iridoids Alcoholic SolventsUnstable in purified form; more stable in mixtures.[10]

Expert Insight: The high stability of Geniposidic Acid (GPA) across a wide range of pH and temperatures is noteworthy.[5] This suggests its core structure is inherently robust. In contrast, iridoids containing ester groups, like UB and UD, are far more labile, readily undergoing hydrolysis in acidic or alkaline conditions and at higher temperatures.[7] This highlights the critical need to consider the complete structure of an iridoid when designing experiments.

Experimental Workflow & Protocols

To ensure trustworthy and reproducible results, a self-validating system for stability testing is essential. The following protocol is a synthesized model based on validated methods for analyzing iridoid glycoside stability.[5][11]

Experimental Workflow Diagram

The overall workflow for assessing the stability of an iridoid glycoside is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_work Prepare Working Solutions in Buffer prep_stock->prep_work stress_ph Incubate at various pH (e.g., 2, 4, 6, 8, 10, 12) prep_work->stress_ph stress_temp Incubate at various Temps (e.g., 20, 40, 60, 80 °C) prep_work->stress_temp sampling Sample at Time Points (e.g., 0, 3, 6, 12, 24 h) stress_ph->sampling stress_temp->sampling analysis Analyze by UPLC/HPLC sampling->analysis quant Quantify Remaining Compound analysis->quant

Caption: Workflow for iridoid glycoside stability testing.

Detailed Protocol: pH and Temperature Stability Study

Objective: To determine the stability of an iridoid glycoside in aqueous solutions at various pH values and temperatures over time.

Materials:

  • Iridoid glycoside standard

  • Methanol (HPLC grade)

  • Buffer solutions (pH 2, 4, 6, 8, 10, 12)

  • Water (HPLC grade)

  • Thermostatic incubator or water bath

  • UPLC or HPLC system with a PDA or UV detector

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the iridoid glycoside standard in methanol to prepare a stock solution of 1 mg/mL.

    • Causality: Methanol is a common solvent that dissolves a wide range of compounds and is compatible with reverse-phase chromatography.[4] Preparing a concentrated stock simplifies the preparation of working solutions.

  • Preparation of Test Solutions:

    • For the pH stability study, dilute the stock solution with each buffer (pH 2, 4, 6, 8, 10, and 12) to a final concentration of approximately 10-20 µM.[5]

    • For the temperature stability study, dilute the stock solution with purified water to the same final concentration.

    • Causality: Using buffers ensures the pH remains constant throughout the experiment. The chosen concentration should provide a strong signal in the analytical system without saturating the detector.

  • Incubation:

    • pH Stability: Incubate the aliquots of the pH test solutions in a thermostatic incubator at a constant temperature (e.g., 40°C) for the duration of the study (e.g., 30 hours).[5]

    • Temperature Stability: Aliquot the aqueous test solution into separate vials and incubate them at different temperatures (e.g., 20, 40, 60, and 80°C).[5]

    • Causality: Using elevated, controlled temperatures accelerates degradation, allowing for the assessment of stability within a practical timeframe.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 3, 6, 12, 24, 30 hours), withdraw an aliquot from each test solution.

    • Immediately dilute the sample 1:1 with methanol to stop any further degradation.[5]

    • Analyze the samples by a validated UPLC/HPLC method. The initial (time 0) sample serves as the 100% reference.

    • Causality: A validated chromatographic method is essential for accurately separating the parent compound from any potential degradants and quantifying its concentration.[2] Quenching the reaction with methanol is critical for accurate time-point analysis.

  • Data Analysis:

    • Calculate the percentage of the iridoid glycoside remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time for each condition.

    • The degradation can be expressed using the following equation: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.[5]

Generalized Degradation Pathway

The primary degradation pathway for many iridoid glycosides under hydrolytic stress (acidic or alkaline conditions) is the cleavage of the glycosidic bond.

G IG Iridoid Glycoside (e.g., Aucubin) AG Aglycone (e.g., Aucubigenin) IG->AG H₂O (Acid/Base) GLU Glucose IG->GLU H₂O (Acid/Base) DP Further Degradation Products AG->DP

Caption: General hydrolytic degradation of an iridoid glycoside.

Concluding Remarks and Best Practices

The stability of iridoid glycosides in solution is not uniform; it is a function of their unique structures and the environmental conditions they are subjected to.

Key Takeaways:

  • Geniposidic acid stands out for its exceptional stability.

  • Iridoids with ester functionalities are particularly susceptible to hydrolysis under both acidic and alkaline conditions, as well as at elevated temperatures.

  • Most iridoids are most stable in slightly acidic to neutral pH (pH 4-7) at refrigerated temperatures .

  • Strongly acidic (pH < 3) and alkaline (pH > 8) conditions should be avoided during extraction, purification, and storage unless intentionally studying degradation.[12][13]

Recommendations for Researchers:

  • Always prepare fresh solutions for bioassays whenever possible. If storage is necessary, use a neutral or slightly acidic buffer and store at ≤4°C in the dark.

  • Perform a preliminary stability study under your specific experimental conditions (e.g., cell culture media pH, temperature) if the data is not already available for your compound of interest.[6]

  • When analyzing complex mixtures like plant extracts, be aware that the stability of individual compounds may differ.[10]

  • Use validated analytical methods, such as UPLC or HPLC, to accurately quantify the parent compound and monitor for the appearance of degradation products.

By adhering to these principles and employing rigorous experimental design, researchers can ensure the accuracy and validity of their work with these promising, yet sensitive, natural products.

References
  • Liu, Y., et al. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules. Available at: [Link][5][7][14]

  • Jeon, J., et al. (2022). Stability of valeriana-type iridoid glycosides from rhizomes of Nardostachys jatamansi and their protection against H2O2-induced oxidative stress in SH-SY5Y cells. Phytochemistry. Available at: [Link][10]

  • Wang, C., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules. Available at: [Link][1][3]

  • Liu, Y., et al. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. PubMed. Available at: [Link][7]

  • do Carmo, M., et al. (2018). Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion. Food Chemistry. Available at: [Link][9]

  • Verma, R., et al. (2022). Iridoids Analysis by Different Analytical Techniques and its Role as Pharmacologic Agents: A Review. Bentham Science. Available at: [Link][2]

  • ResearchGate (2015). Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry. ResearchGate. Available at: [Link][15]

  • MDPI (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. MDPI. Available at: [Link]

  • ResearchGate (2020). (PDF) Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. ResearchGate. Available at: [Link]

  • ResearchGate (2023). (PDF) Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study. ResearchGate. Available at: [Link][16]

  • Pan-In, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega. Available at: [Link][8]

  • ResearchGate (2021). Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. ResearchGate. Available at: [Link]

  • ResearchGate (2000). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. ResearchGate. Available at: [Link][12]

  • Pharmaceutical and Biomedical Research (2023). Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study. Pharmaceutical and Biomedical Research. Available at: [Link][13]

  • Frontiers (2023). Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity. Frontiers in Plant Science. Available at: [Link]

  • Wang, S., et al. (2020). Comparative Pharmacokinetics of Geniposidic Acid, Genipin-1-β-Gentiobioside, Geniposide, Genipin, and Crocetin in Rats after Oral Administration of Crude Gardeniae Fructus and Its Three Processed Products Using LC-MS/MS. Evidence-Based Complementary and Alternative Medicine. Available at: [Link][11]

  • Dinda, B., et al. (2023). Characteristics, Isolation Methods, and Biological Properties of Aucubin. Molecules. Available at: [Link][4]

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Safety & Regulatory Compliance

Safety

6-O-trans-p-Coumaroylshanzhiside Methyl Ester: Proper Disposal Procedures

Executive Safety Directive As researchers, we often handle phytochemical standards where specific toxicological data is sparse. 6-O-trans-p-Coumaroylshanzhiside methyl ester is a bioactive iridoid glycoside.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

As researchers, we often handle phytochemical standards where specific toxicological data is sparse. 6-O-trans-p-Coumaroylshanzhiside methyl ester is a bioactive iridoid glycoside. While not classified as a P-list (acutely toxic) substance under RCRA, it must be handled under the "Universal Precaution" principle.

The Core Rule: Treat this compound as a pharmacologically active, hazardous organic substance. Under no circumstances should this compound be disposed of down the drain or in municipal trash.

Chemical Profile & Hazard Identification

Before disposal, verify the identity of the substance to ensure compatibility with waste streams.[1]

Parameter Data
Chemical Name 6-O-trans-p-Coumaroylshanzhiside methyl ester
CAS Number 1246012-26-9 (Isomer specific)
Formula

Molecular Weight 552.53 g/mol
Physical State White to off-white powder/solid
Solubility Soluble in Methanol, DMSO, Pyridine
GHS Classification Warning (Generic for phytochemicals)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)
RCRA Status Non-listed; classify as Organic Chemical Waste
Pre-Disposal Risk Assessment

Scientific Context: This compound contains a coumaroyl ester linkage and a glycosidic bond. In the presence of strong acids or bases (often found in waste containers), it may hydrolyze, releasing p-coumaric acid and the iridoid core.

  • Compatibility Check: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) to avoid exothermic degradation.

  • Segregation: Keep separate from halogenated solvents (like chloroform) if possible, to reduce incineration costs, though they are chemically compatible.

Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Degraded Standard)

Applicable for: Vial residues, expired standards, or spilled solids.

  • Containment: Do not empty the vial. Keep the solid in its original glass container if possible.

  • Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (Zip-lock style) to prevent external contamination.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "6-O-trans-p-Coumaroylshanzhiside methyl ester"

    • Hazard Checkbox: "Toxic" and "Irritant".

    • State: Solid.[2]

  • Consolidation: Place the bagged vial into the lab's Solid Organic Waste drum (usually a wide-mouth fiber or poly drum).

Scenario B: Disposal of Solutions (HPLC/NMR Waste)

Applicable for: Dissolved samples in Methanol, DMSO, or Acetonitrile.

  • Solvent Identification: Identify the primary solvent carrier (e.g., DMSO).

  • Segregation:

    • Non-Halogenated: If dissolved in MeOH, EtOH, DMSO, or Acetone.

    • Halogenated: If dissolved in DCM or Chloroform.

  • Transfer: Pour the solution into the appropriate Liquid Chemical Waste carboy.

    • Critical Step: Leave at least 10% headspace in the carboy to allow for vapor expansion.

  • Rinsing: Triple-rinse the original sample vial with a compatible solvent (e.g., methanol). Pour rinsate into the waste carboy.

  • Vial Disposal: Deface the label on the empty glass vial and dispose of it in the Glass/Sharps container (not general trash).

Visual Decision Tree: Disposal Workflow

The following diagram illustrates the logic flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 6-O-trans-p-Coumaroylshanzhiside methyl ester StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Residue StateCheck->SolidPath LiquidPath Solution (Dissolved) StateCheck->LiquidPath SolidPkg 1. Keep in Original Vial 2. Bag in Polyethylene 3. Label 'Toxic Solid' SolidPath->SolidPkg SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidBin Solid Organic Waste Drum (Incineration) SolidPkg->SolidBin NonHalo Methanol, DMSO, Ethanol SolventCheck->NonHalo Halo Chloroform, DCM SolventCheck->Halo NonHaloBin Non-Halogenated Liquid Waste Carboy NonHalo->NonHaloBin HaloBin Halogenated Liquid Waste Carboy Halo->HaloBin Rinse Triple Rinse Vial (Add rinsate to carboy) NonHaloBin->Rinse HaloBin->Rinse GlassBin Deface Label -> Glass Sharps Bin Rinse->GlassBin

Figure 1: Decision matrix for segregating solid vs. liquid iridoid glycoside waste streams.

Emergency Procedures (Spills)

In the event of a spill of the solid powder (10mg - 100mg scale):

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 mask to prevent inhalation.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Wipe up the solid using the damp towels.

    • Clean the surface with 70% Ethanol or Methanol to solubilize any remaining organic residue.

  • Disposal: Place all contaminated towels and gloves into a Hazardous Waste Bag (Yellow/Red bio-bag or clear haz-bag depending on facility rules) and tag as "Debris contaminated with Iridoid Glycosides."

Regulatory & Compliance Context
  • RCRA (USA): While not explicitly listed on the P or U lists, this chemical falls under 40 CFR 261.3 (Definition of Hazardous Waste) due to its chemical characteristics (organic toxicity).

  • Drain Disposal: Strictly prohibited under the Clean Water Act (CWA). Introduction of bioactive phytochemicals disrupts aquatic ecosystems and violates POTW (Publicly Owned Treatment Works) permits.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][4] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). 6-O-trans-p-Coumaroylshanzhiside methyl ester Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-O-trans-p-Coumaroylshanzhiside methyl ester
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6-O-trans-p-Coumaroylshanzhiside methyl ester
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